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Core Science & Biosynthesis

Foundational

The Therapeutic Potential of the 3-Methylbenzofuran-2-carboxamide Scaffold in Medicinal Chemistry

An In-Depth Technical Guide Abstract: The benzofuran nucleus is a quintessential privileged scaffold in medicinal chemistry, found in numerous natural products and clinically approved drugs.[1] Its derivatives exhibit a...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide

Abstract: The benzofuran nucleus is a quintessential privileged scaffold in medicinal chemistry, found in numerous natural products and clinically approved drugs.[1] Its derivatives exhibit a remarkable breadth of biological activities, including anticancer, anticonvulsant, anti-inflammatory, and neuroprotective properties.[2][3] Within this chemical class, the 3-methylbenzofuran-2-carboxamide core represents a particularly compelling, yet underexplored, framework for novel drug discovery. The strategic placement of a methyl group at the C-3 position can significantly influence steric interactions with biological targets and enhance metabolic stability, while the C-2 carboxamide moiety provides a versatile anchor for introducing diverse functional groups to modulate pharmacodynamic and pharmacokinetic properties.[4][5][6] This guide synthesizes current knowledge on related benzofuran analogs to illuminate the therapeutic promise of the 3-methylbenzofuran-2-carboxamide scaffold. We will delve into robust synthetic strategies, explore key biological activities with supporting structure-activity relationship (SAR) data, and provide detailed, field-proven experimental protocols to empower researchers in their drug development endeavors.

Strategic Synthesis of the Core Scaffold

The efficient construction of the 3-methylbenzofuran-2-carboxamide core is paramount for subsequent derivatization and screening. The most common and reliable strategies often begin with substituted coumarins or involve multi-step cyclization pathways. The rationale behind these methods lies in their high yields and the commercial availability of starting materials.

A generalized and effective synthetic workflow involves the Perkin rearrangement of a 3-bromo-coumarin derivative, which is a robust method for forming the benzofuran ring system.[7] This is followed by standard amidation procedures.

G cluster_0 Step 1: Benzofuran Ring Formation cluster_1 Step 2: Amidation Coumarin Substituted 7-Hydroxy-4-methylcoumarin Bromination Bromination (Br2, Acetic Acid) Coumarin->Bromination Formation of 3-bromo coumarin Rearrangement Perkin Rearrangement (Ethanolic KOH) Bromination->Rearrangement CarboxylicAcid 3-Methylbenzofuran- 2-carboxylic Acid Rearrangement->CarboxylicAcid Amidation Amide Coupling (EDC, HOBT, Amine R-NH2) CarboxylicAcid->Amidation FinalProduct 3-Methylbenzofuran- 2-carboxamide Derivative Amidation->FinalProduct

Caption: Generalized workflow for the synthesis of 3-methylbenzofuran-2-carboxamide derivatives.

Detailed Synthetic Protocol

A detailed, self-validating protocol for synthesizing the core carboxylic acid intermediate is provided in Section 4.1. This multi-step synthesis is designed for reproducibility and scalability, essential for building a diverse compound library for screening.

Survey of Therapeutic Potential and Biological Activity

By examining structurally related analogs, we can project the most promising therapeutic avenues for the 3-methylbenzofuran-2-carboxamide scaffold. The data strongly point toward three primary areas: oncology, neurology, and inflammatory diseases.

Anticancer Activity

The benzofuran scaffold is a well-established pharmacophore in oncology research.[8] Derivatives of 3-methyl-benzofuran-2-carboxamide have demonstrated significant cytotoxic activity against various cancer cell lines, particularly non-small cell lung cancer (A549) and breast cancer (MCF-7).[6][9]

Mechanism of Action: A key mechanism involves the inhibition of the Hypoxia-Inducible Factor (HIF-1) pathway, which is critical for tumor survival and progression in p53-independent cancers.[4] Additionally, many benzofuran derivatives induce apoptosis through the modulation of key regulatory proteins like Bcl-2 and PARP.[10][11]

Structure-Activity Relationship (SAR):

  • C-3 Position: The presence of a small alkyl group like methyl at the C-3 position is often favorable for activity.[6]

  • Carboxamide (R-group): The nature of the substituent on the amide nitrogen is a critical determinant of potency. Large, aromatic, or heterocyclic moieties, such as aryl sulfonamide piperazines, often lead to enhanced cytotoxic effects.[7][9] For example, compound 10d in a study showed potent activity against MCF-7 cells with an IC50 value of 2.07 µM, while compound 12b was highly active against A549 lung cancer cells with an IC50 of 0.858 µM.[7]

Table 1: In Vitro Anticancer Activity of Selected 3-Methylbenzofuran Analogs

Compound ID Target Cell Line Reported IC50 (µM) Reference
4c A549 (Lung) 1.48 [6]
10d MCF-7 (Breast) 2.07 [7]
12b A549 (Lung) 0.858 [7]

| 16a | NCI-H23 (Lung) | 0.49 |[6] |

G Hypoxia Tumor Hypoxia HIF1a HIF-1α Stabilization Hypoxia->HIF1a HIF1_Complex Active HIF-1 Complex HIF1a->HIF1_Complex HIF1b HIF-1β (ARNT) HIF1b->HIF1_Complex HRE Hypoxia Response Element (HRE) Binding HIF1_Complex->HRE GeneTranscription Gene Transcription (e.g., VEGF, GLUT1) HRE->GeneTranscription TumorGrowth Angiogenesis & Metabolic Adaptation GeneTranscription->TumorGrowth Benzofuran 3-Methylbenzofuran- 2-carboxamide Derivative Benzofuran->HIF1_Complex Inhibition G Synthesis Library Synthesis (Scaffold + R-groups) Purification Purification & Characterization (HPLC, NMR, MS) Synthesis->Purification PrimaryScreen Primary Screening (e.g., In Vitro MTT Assay) Purification->PrimaryScreen HitSelection Hit Identification (Potency & Selectivity) PrimaryScreen->HitSelection HitSelection->Synthesis Inactive SecondaryScreen Secondary Assays (e.g., Mechanism of Action) HitSelection->SecondaryScreen Active 'Hits' LeadOpt Lead Optimization (SAR-guided redesign) SecondaryScreen->LeadOpt LeadOpt->Synthesis Iterative Design InVivo In Vivo Models (e.g., Xenograft, MES) LeadOpt->InVivo Optimized 'Lead'

Caption: A logical workflow for the discovery and development of novel benzofuran-based therapeutics.

Key Experimental Protocols

The following protocols are provided as a foundation for researchers to synthesize and evaluate compounds based on the 3-methylbenzofuran-2-carboxamide scaffold.

Protocol: Synthesis of 6-Propoxy-3-methylbenzofuran-2-carboxylic acid (Core Intermediate)

This protocol is adapted from Patila et al., 2022 and provides a reliable method for generating the key acid intermediate for subsequent amidation. [7] Materials:

  • Resorcinol, Ethyl acetoacetate, Concentrated H₂SO₄

  • Propyl bromide, K₂CO₃, Dimethylformamide (DMF), KI

  • Bromine, Glacial acetic acid

  • 10% Ethanolic KOH solution

  • Standard laboratory glassware and safety equipment

Methodology:

  • Step 1: Synthesis of 7-Hydroxy-4-methylcoumarin: Slowly add concentrated H₂SO₄ to a pre-cooled, stirred mixture of resorcinol and ethyl acetoacetate. Maintain the temperature below 10°C. After addition, allow the mixture to stir at room temperature for 18-20 hours. Pour the mixture onto crushed ice. Filter the resulting solid, wash with cold water, and recrystallize from ethanol to yield the coumarin product.

    • Causality Note: The Pechmann condensation is an acid-catalyzed reaction that efficiently forms the coumarin ring system. Using ice-cold conditions controls the exothermic reaction.

  • Step 2: O-Alkylation: To a solution of 7-Hydroxy-4-methylcoumarin in DMF, add anhydrous K₂CO₃, a catalytic amount of KI, and propyl bromide. Reflux the mixture for 4-5 hours. Monitor reaction completion by TLC. After cooling, pour the mixture into ice water. Filter the solid, wash, and dry to obtain 7-propoxy-4-methylcoumarin.

  • Step 3: Bromination: Dissolve the product from Step 2 in glacial acetic acid. Add a solution of bromine in glacial acetic acid dropwise with stirring at room temperature. Stir for 2-3 hours until the reaction is complete. Pour into water, filter the bromo-coumarin product, and wash.

  • Step 4: Perkin Rearrangement: Reflux the 3-bromo-coumarin from Step 3 with 10% ethanolic KOH for 3 hours. This opens the lactone ring and facilitates rearrangement and cyclization to form the benzofuran.

  • Step 5: Acidification: Cool the reaction mixture and pour it into ice water. Acidify to pH 2-3 with concentrated HCl. The carboxylic acid product will precipitate. Filter the solid, wash thoroughly with water to remove salts, and dry under vacuum.

  • Validation: Confirm the structure and purity of the final product, 6-propoxy-3-methylbenzofuran-2-carboxylic acid, using ¹H-NMR, ¹³C-NMR, and Mass Spectrometry.

Protocol: In Vitro Anticancer MTT Assay

This protocol is a standard method for assessing cytotoxicity in cancer cell lines. [5][9] Materials:

  • Human cancer cell lines (e.g., A549, MCF-7)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • 96-well microtiter plates

  • Test compounds dissolved in DMSO (stock solution)

  • MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), 5 mg/mL in PBS

  • Solubilization buffer (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • Microplate reader (570 nm)

Methodology:

  • Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of medium. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the plates and add 100 µL of the diluted compound solutions to the respective wells. Include wells for a vehicle control (DMSO, same final concentration as test wells) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plates for 48 hours at 37°C in a 5% CO₂ atmosphere.

  • MTT Addition: After incubation, add 20 µL of the MTT stock solution to each well. Incubate for another 4 hours.

    • Causality Note: Living cells with active mitochondrial dehydrogenases will reduce the yellow MTT tetrazolium salt to a purple formazan precipitate. The amount of formazan is proportional to the number of viable cells.

  • Solubilization: Carefully remove the medium and add 150 µL of solubilization buffer (e.g., DMSO) to each well to dissolve the formazan crystals. Gently agitate the plate for 10-15 minutes.

  • Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the compound concentration and determine the IC50 value (the concentration that inhibits 50% of cell growth) using non-linear regression analysis.

Future Perspectives

The 3-methylbenzofuran-2-carboxamide scaffold is a platform ripe for exploration. While initial data from related analogs point strongly towards anticancer, anticonvulsant, and anti-inflammatory applications, the full potential is likely much broader.

Future research should focus on:

  • Library Expansion: Synthesizing a diverse library of derivatives by varying substituents on both the benzofuran ring and the carboxamide nitrogen to build a comprehensive SAR profile.

  • Broader Biological Screening: Evaluating new compounds against other targets, such as microbial pathogens, viral enzymes, or key proteins in neurodegenerative pathways like kinases or cholinesterases. [10][12]3. Mechanism of Action Studies: For the most potent "hit" compounds, detailed mechanistic studies are crucial. This includes target identification, kinase profiling, and analysis of downstream signaling effects.

  • In Vivo Efficacy: Promising lead compounds with favorable in vitro profiles and acceptable preliminary toxicity should be advanced into relevant animal models to assess in vivo efficacy, pharmacokinetics, and safety.

References

  • Anticancer therapeutic potential of benzofuran scaffolds - PMC. (n.d.).
  • Green Synthetic Strategies and Medicinal Applications of Benzofuran: A Review. (2025, October 23).
  • Mini Review on Important Biological Properties of Benzofuran Derivatives. (2016, September 28). Symbiosis Online Publishing.
  • Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PMC. (2022, April 28).
  • Design, synthesis and evaluation of benzofuran-acetamide scaffold as potential anticonvulsant agent. (2016, September 1). PubMed.
  • A Comparative Guide to the Biological Activity of 4-Fluoro-3-methylbenzofuran and its Analogs. (n.d.). Benchchem.
  • Synthesis and Analgesic Activity of Some 1-Benzofurans, 1-Benzothiophenes and Indoles. (n.d.).
  • Study of Benzofuran Derivatives and their Biological Significance Study of comprehensive properties of benzofuran and its deriv
  • Synthesis and anticonvulsant activity of certain substituted furochromone, benzofuran and flavone deriv
  • Applications of Benzofuranones in Medicinal Chemistry: A Detailed Overview. (n.d.). Benchchem.
  • Mini review on important biological properties of benzofuran derivatives. (2016, September 28). MedCrave online.
  • Synthesis and Structure–Activity Relationships of Novel Benzofuran Derivatives with Osteoblast Differentiation-Promoting Activity. (n.d.). J-Stage.
  • (PDF) Design, synthesis and evaluation of benzofuran-acetamide scaffold as potential anticonvulsant agent. (2025, August 9).
  • Study of the anti-inflammatory and analgesic effects of novel rigid benzofuran-3, 4-dihydroxy chalcone by formalin, hot-plate and carrageenan tests in mice. (2009, October 15). PubMed.
  • Full article: Design, synthesis and anticancer activity of amide derivatives of substituted 3-methyl-benzofuran-2-carboxylic acid. (2022, December 23). Taylor & Francis Online.
  • Development of 3-methyl/3-(morpholinomethyl)benzofuran derivatives as novel antitumor agents towards non-small cell lung cancer cells - PMC. (n.d.).
  • Natural source, bioactivity and synthesis of benzofuran derivatives. (2019, September 2). RSC Publishing.
  • (PDF) Benzofurans: A new profile of biological activities. (2015, March 7).
  • Synthesis and biological evaluation of new benzofuran carboxamide derivatives. (2015, July 4).
  • Synthesis of Elaborate Benzofuran-2-Carboxamide Derivatives through a Combination of 8-Aminoquinoline Directed C–H Arylation and Transamidation Chemistry - PMC. (n.d.).
  • Synthesis and study the analgesic and anti-inflammatory effects of rigid benzofurane 3, 4 dihydroxy chalcon (DHC) in mice - PMC. (n.d.).
  • Synthesis and anti-plant pathogenic fungal activity of novel benzofuran-2- carboxamide derivatives. (n.d.).
  • Neuroprotective and Antioxidant Effects of Novel Benzofuran-2-Carboxamide Derivatives. (2015, May 1).
  • Design, synthesis and anticancer activity of amide derivatives of substituted 3-methyl-benzofuran-2-carboxylic acid. (2022, October 8). Taylor & Francis Online.
  • Evaluation of Anti-Inflammatory Activity of Substituted Benzofuran Deriv
  • Synthesis, Antimicrobial and Anti-inflammatory Activity of Some Novel Benzofuran Derivatives. (2025, June 4). Journal of Pharmaceutical Research.
  • Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. (2019, April 18). MDPI.

Sources

Exploratory

The Benzofuran-2-Carboxamide Scaffold in Modern Drug Discovery: Synthesis, SAR, and Therapeutic Applications

Executive Summary The benzofuran ring is a privileged heterocyclic pharmacophore that mimics endogenous indole structures while offering distinct electronic and hydrogen-bond accepting properties. Among its derivatives,...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The benzofuran ring is a privileged heterocyclic pharmacophore that mimics endogenous indole structures while offering distinct electronic and hydrogen-bond accepting properties. Among its derivatives, the benzofuran-2-carboxamide subclass has emerged as a highly versatile scaffold in modern drug discovery[1][2]. The rigid bicyclic core properly orients appended functional groups into target binding pockets, while the C2-carboxamide linker provides critical hydrogen bond donor and acceptor vectors. This technical guide synthesizes the latest structure-activity relationship (SAR) data, biological applications, and state-of-the-art synthetic methodologies for developing benzofuran-2-carboxamide therapeutics.

Therapeutic Applications & Biological Targets

The functionalization of the benzofuran-2-carboxamide core has yielded highly potent compounds across multiple therapeutic areas, driven by the scaffold's ability to intercalate into hydrophobic pockets and form stable hydrogen-bonding networks.

Oncology and Tumor Microenvironment Modulation

Benzofuran-2-carboxamides exhibit potent antiproliferative properties through multiple mechanisms:

  • Tubulin Polymerization Inhibition: 1-(benzofuran-3-yl)-1H-1,2,3-triazole derivatives bearing a 2-carboxamide group have demonstrated nanomolar inhibition of human cancer cell lines (e.g., A549, IC50 = 0.57 μM). These compounds disrupt mitotic spindle formation, leading to G2/M phase cell cycle arrest and subsequent apoptosis[2].

  • HIF-1 Pathway Inhibition: Sulfonamide-hybridized benzofuran-2-carboxamides have been designed to selectively inhibit the hypoxia-inducible factor (HIF-1) pathway, a critical driver in p53-independent malignant cancers[1].

  • Immunomodulation via CCL20/CCR6 Axis: Recent functional screenings identified specific C4/C5-substituted benzofuran-2-carboxamides (e.g., MR120 analogs) as potent inhibitors of CCL20-induced chemotaxis. By blocking the CCL20/CCR6 axis, these agents prevent the migration of peripheral blood mononuclear cells (PBMCs) and inhibit colon cancer growth[3].

Neuropharmacology

The scaffold is highly effective in central nervous system (CNS) applications due to its favorable blood-brain barrier permeability. A premier example is TC-5619 , a (2S,3R)-N-[2-(pyridin-3-ylmethyl)-1-azabicyclo[2.2.2]oct-3-yl]benzo[b]furan-2-carboxamide. TC-5619 acts as a selective agonist for the α7 neuronal nicotinic acetylcholine receptor (nAChR) and has been heavily investigated for treating cognitive impairments associated with schizophrenia and Alzheimer's disease[4].

Agricultural & Clinical Antimicrobials

Substituted 3-methylbenzofuran-2-carboxamides demonstrate significant efficacy against pathogenic fungi. Compounds targeting Botrytis cinerea and Rhizoctonia solani operate by interfering with pathogen respiration, providing a vital alternative to traditional methoxyacrylate fungicides facing widespread resistance[5].

Mechanistic Pathways & Network Visualization

To understand the macro-level impact of these scaffolds, it is crucial to visualize their interaction with biological targets. Figure 1 illustrates the immunomodulatory mechanism of benzofuran-2-carboxamides in the context of colon cancer.

CCL20_Pathway Drug Benzofuran-2-carboxamide CCR6 CCR6 Receptor Drug->CCR6 Blocks Axis CCL20 CCL20 Chemokine CCL20->CCR6 Binds Signaling Intracellular Signaling CCR6->Signaling Activates Chemotaxis Cancer Cell Chemotaxis Signaling->Chemotaxis Induces

Fig 1. Modulation of the CCL20/CCR6 signaling axis by benzofuran-2-carboxamides.

Structure-Activity Relationship (SAR) Landscape

Rational drug design relies on understanding how specific substitutions alter the physicochemical and electronic properties of the benzofuran core.

  • C6-Substitution: The introduction of electron-donating groups (e.g., methoxy) at the C6 position significantly enhances antiproliferative activity by strengthening target binding affinity (e.g., to tubulin) compared to unsubstituted analogs[2].

  • Amide Nitrogen Functionalization: Incorporating basic, hydrophilic cyclic amines (such as piperidine or morpholine) into the carboxamide moiety drastically improves aqueous solubility. Furthermore, the protonatable nitrogen acts as a critical anchor, forming salt bridges with acidic residues in the target receptor's orthosteric site[1].

  • Halogenation: Halogen substitution (Cl, Br, F) on the phenyl rings of appended functional groups generally increases lipophilicity and metabolic stability. SAR studies indicate that the position of the halogen is far more critical to cytotoxic activity than the nature of the halogen itself[1].

Quantitative SAR Data Summary
Compound Core / DerivativeKey SubstitutionsPrimary Target / Disease ModelPotency (IC50 / MIC)Ref
Benzofuran-2-carboxamide6-methoxy, 3-(1H-1,2,3-triazol-1-yl)A549 (Human Lung Carcinoma)IC50 = 0.57 μM[2]
Benzofuran-2-carboxamideN-phenethyl, para-morpholinylMCF-10A (Mammary Epithelial)IC50 = 1.136 μM[1]
Benzofuran-2-carboxamideC4/C5 substituted (MR120 analogs)CCL20/CCR6 (Colon Cancer)High Chemotaxis Inhibition[3]
Benzofuran-2-carboxamideTC-5619 (quinuclidine derivative)α7 nAChR (Cognitive Disorders)Selective Agonist[4]

Advanced Synthetic Methodologies & Protocols

While traditional synthesis relies on the direct coupling of benzofuran-2-carboxylic acid with amines, late-stage functionalization—specifically at the sterically hindered and electronically deactivated C3 position—has historically been a bottleneck[6].

To overcome this, modern protocols utilize 8-Aminoquinoline (8-AQ) as a bidentate directing group. The quinoline nitrogen and the amide nitrogen strongly coordinate to a Pd(II) center. This metallacycle stabilizes the transition state and forces the catalyst into close proximity with the C3-H bond, enabling highly regioselective C–H arylation[6][7].

Because the 8-AQ amide is exceptionally stable and difficult to cleave hydrolytically, a two-step transamidation protocol is employed. By reacting the intermediate with (Boc)₂O, the planar conjugation of the amide bond is broken (steric twist). This drastically increases the electrophilicity of the carbonyl carbon, allowing for catalyst-free aminolysis[6][8].

Synthesis_Workflow Start Benzofuran-2-carboxylic acid Step1 Step 1: 8-AQ Installation Start->Step1 Int1 N-(quinolin-8-yl)amide Step1->Int1 Step2 Step 2: C-H Arylation Pd(OAc)2, Ar-I Int1->Step2 Regioselective Int2 C3-Arylated Intermediate Step2->Int2 Step3 Step 3: Boc Activation (Boc)2O, DMAP Int2->Step3 Amide Twist Int3 N-acyl-Boc-carbamate Step3->Int3 Step4 Step 4: Aminolysis R-NH2 Int3->Step4 Catalyst-free Final C3-Substituted Benzofuran -2-carboxamide Step4->Final

Fig 2. Three-stage synthesis of C3-functionalized benzofuran-2-carboxamides.

Protocol: 8-AQ Directed C–H Arylation and Transamidation

This self-validating system ensures high yields and modularity for library generation[6].

Phase 1: Directed C–H Arylation

  • Preparation: Charge a reaction vial with N-(quinolin-8-yl)benzofuran-2-carboxamide (1.0 equiv), the desired aryl iodide (3.0 equiv), Pd(OAc)₂ (5–10 mol%), NaOAc (1.0 equiv), and AgOAc (1.5 equiv). Causality note: AgOAc acts as a crucial iodide scavenger, precipitating AgI to regenerate the active Pd(II) catalytic species.

  • Reaction: Suspend the solids in Cyclopentyl methyl ether (CPME) to achieve a 0.5 M concentration.

  • Heating: Stir the mixture at 110 °C under an inert atmosphere (Ar or N₂) until completion (monitored via TLC/LC-MS).

  • Workup: Dilute the crude mixture with EtOAc and filter through a silica plug to remove palladium and silver salts. Purify via column chromatography (or Soxhlet extraction with CH₂Cl₂ for highly insoluble products).

Phase 2: Two-Step One-Pot Transamidation

  • Boc Activation: Dissolve the C–H arylation product (1.0 equiv) in MeCN (0.1 M). Add (Boc)₂O (2.0 equiv) and DMAP (0.1 equiv). Stir at 60 °C for 5 h.

  • Concentration: Concentrate the reaction in vacuo. The crude N-acyl-Boc-carbamate is highly reactive and should be used immediately without further purification.

  • Aminolysis: Re-dissolve the crude mixture in toluene (0.5 M). Add the target amine (1.5 equiv).

  • Final Coupling: Stir at 60 °C for 0.5 to 6 h. The twisted amide bond undergoes rapid, catalyst-free nucleophilic acyl substitution. Purify the final C3-substituted benzofuran-2-carboxamide via standard chromatography.

Conclusion

The benzofuran-2-carboxamide scaffold represents a highly tunable and biologically privileged node in medicinal chemistry. By leveraging modern synthetic techniques like 8-AQ directed C-H functionalization, researchers can rapidly generate diverse libraries of C3-substituted derivatives. Combined with a deep understanding of SAR—such as the necessity of basic amine appendages for solubility and target anchoring—this scaffold will continue to yield promising candidates across oncology, neuropharmacology, and infectious disease.

References

  • Synthesis of Elaborate Benzofuran-2-Carboxamide Derivatives through a Combination of 8-Aminoquinoline Directed C–H Arylation and Transamidation Chemistry. MDPI / PMC.6

  • Synthesis of Elaborate Benzofuran-2-Carboxamide Derivatives Through a Combination of 8-Aminoquinoline Directed C–H Arylations and Transamidations. ChemRxiv.7

  • Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. MDPI.1

  • Synthesis and anti-plant pathogenic fungal activity of novel benzofuran-2-carboxamide derivatives. Bulgarian Chemical Communications.5

  • Study of Benzofuran Derivatives and their Biological Significance. IJSDR.

  • Discovery of (2S,3R)-N-[2-(Pyridin-3-ylmethyl)-1-azabicyclo[2.2.2]oct-3-yl]benzo[b]furan-2-carboxamide (TC-5619), a Selective α7 Nicotinic Acetylcholine Receptor Agonist... ACS Publications.4

  • Anticancer therapeutic potential of benzofuran scaffolds. RSC Publishing.2

  • Benzofuran-2-Carboxamide Derivatives as Immunomodulatory Agents Blocking the CCL20-Induced Chemotaxis and Colon Cancer Growth. PubMed / ChemMedChem.3

Sources

Foundational

The Enduring Scaffold: A Technical Guide to the History and Development of 3-Methylbenzofuran Pharmacophores

For Researchers, Scientists, and Drug Development Professionals Abstract The 3-methylbenzofuran core is a privileged heterocyclic scaffold that has garnered significant attention in medicinal chemistry for its versatile...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 3-methylbenzofuran core is a privileged heterocyclic scaffold that has garnered significant attention in medicinal chemistry for its versatile pharmacological activities. This technical guide provides a comprehensive overview of the history, synthesis, and development of 3-methylbenzofuran-based pharmacophores. From its origins in the study of natural products to its current role as a key building block in the design of targeted therapeutics, we explore the evolution of this remarkable scaffold. We delve into the key synthetic strategies for its construction and derivatization, analyze its structure-activity relationships across various therapeutic targets, and highlight its successful application in the development of anticancer, neuroprotective, and anti-inflammatory agents. This guide is intended to serve as a valuable resource for researchers and drug development professionals, offering insights into the enduring legacy and future potential of the 3-methylbenzofuran pharmacophore.

Introduction: The Benzofuran Scaffold and the Significance of the 3-Methyl Group

Benzofuran, a heterocyclic compound consisting of a fused benzene and furan ring, is a cornerstone in medicinal chemistry.[1][2] This scaffold is prevalent in a wide array of natural products and synthetic molecules, exhibiting a broad spectrum of biological activities.[1][3] The versatility of the benzofuran ring system allows for extensive chemical modifications, enabling the fine-tuning of its pharmacological profile.[4][5]

Among the various substituted benzofurans, the 3-methylbenzofuran moiety has emerged as a particularly important pharmacophore. The presence of the methyl group at the 3-position is not merely a simple structural addition; it significantly influences the molecule's steric and electronic properties.[5] This, in turn, can enhance binding affinity to biological targets, improve metabolic stability, and modulate the overall pharmacokinetic and pharmacodynamic properties of the compound.[4][5] The 3-methylfuran framework is found in various natural products with diverse biological activities, including plant secondary metabolites that confer resistance against pests.[6][7]

This guide will provide an in-depth exploration of the historical journey of the 3-methylbenzofuran pharmacophore, from its initial discovery to its current standing as a key player in modern drug discovery.

A Historical Perspective: From Discovery to a Privileged Scaffold

The journey of the benzofuran ring system began in 1870 when William Henry Perkin first synthesized the benzofuran core from coumarin.[1][8] A key historical reaction, now known as the Perkin rearrangement , involves the base-catalyzed conversion of a 3-halocoumarin into a benzofuran-2-carboxylic acid.[9][10][11] This ring contraction reaction laid the groundwork for the synthesis of a variety of benzofuran derivatives.[9][10]

Initially, the interest in benzofurans was primarily from a chemical synthesis perspective. However, as the field of medicinal chemistry evolved, so did the recognition of the pharmacological potential of this scaffold. The discovery of naturally occurring benzofurans with potent biological activities sparked further interest in their synthetic analogs.[1] The 3-methylbenzofuran moiety, in particular, began to appear in compounds with promising therapeutic properties, leading to its designation as a "privileged scaffold" – a molecular framework that is capable of binding to multiple biological targets.

Synthetic Methodologies: Constructing the 3-Methylbenzofuran Core

The ability to efficiently synthesize and functionalize the 3-methylbenzofuran core is crucial for its exploration in drug discovery. Several synthetic strategies have been developed and refined over the years, ranging from classical named reactions to modern catalytic methods.

The Perkin Rearrangement: A Historical and Enduring Method

As mentioned, the Perkin rearrangement is a foundational method for synthesizing benzofurans.[9][10][11] The reaction typically involves the treatment of a 3-halocoumarin with a base, such as sodium hydroxide, in an alcoholic solvent.[9][10] Modern variations of this reaction utilize microwave assistance to significantly reduce reaction times from hours to minutes while maintaining high yields.[10]

Experimental Protocol: Microwave-Assisted Perkin Rearrangement [10]

  • Dissolution: Dissolve the 3-bromocoumarin substrate in ethanol.

  • Base Addition: Add 3 equivalents of sodium hydroxide.

  • Microwave Irradiation: Irradiate the mixture in a microwave reactor at 300-400W for 5 minutes at 79°C.

  • Work-up: After cooling, the reaction mixture is acidified to precipitate the benzofuran-2-carboxylic acid product.

  • Purification: The product can be purified by recrystallization or column chromatography.

Diagram: Perkin Rearrangement for 3-Methylbenzofuran Synthesis

Perkin_Rearrangement 3-Bromo-4-methylcoumarin 3-Bromo-4-methylcoumarin Ring Opening Ring Opening 3-Bromo-4-methylcoumarin->Ring Opening NaOH, EtOH Microwave Intramolecular\nCyclization Intramolecular Cyclization Ring Opening->Intramolecular\nCyclization 3-Methylbenzofuran-2-carboxylic acid 3-Methylbenzofuran-2-carboxylic acid Intramolecular\nCyclization->3-Methylbenzofuran-2-carboxylic acid

Caption: Perkin rearrangement of 3-bromo-4-methylcoumarin.

Modern Catalytic Approaches

In recent years, a variety of catalytic methods have been developed to provide more efficient and versatile routes to substituted benzofurans. These include:

  • Palladium-Copper Catalysis: Sonogashira coupling reactions between terminal alkynes and iodophenols, followed by intramolecular cyclization, offer a powerful method for constructing the benzofuran ring.[1]

  • Gold and Silver-Based Catalysis: These catalysts can promote Friedel-Crafts propargylation and subsequent cyclization to yield benzofuran derivatives.[1]

  • One-Pot Syntheses: Efficient one-pot strategies involving the reaction of substituted amines, salicylaldehydes, and a source of acetylene (like calcium carbide) have been reported, often utilizing copper catalysts.[1]

These modern methods often provide milder reaction conditions, greater functional group tolerance, and access to a wider range of derivatives compared to traditional approaches.

Therapeutic Applications and Structure-Activity Relationships

The 3-methylbenzofuran pharmacophore has been successfully incorporated into molecules targeting a diverse range of diseases. This section will explore some of the most significant therapeutic areas and the key structure-activity relationships (SAR) that have been elucidated.

Anticancer Agents: A Prominent Area of Development

The development of 3-methylbenzofuran derivatives as anticancer agents is a major focus of research. These compounds have been shown to exert their effects through various mechanisms, with the inhibition of protein kinases being a particularly fruitful area.

Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, which is crucial for tumor growth and metastasis.[12][13] Several 3-methylbenzofuran derivatives have been identified as potent VEGFR-2 inhibitors.[12][13][14][15][16]

One study reported the synthesis of 3-methylbenzofuran derivatives with potent antiproliferative activity against non-small cell lung cancer (NSCLC) cell lines.[2][15][16] The lead compound from this study demonstrated significant VEGFR-2 inhibitory activity and induced apoptosis in cancer cells.[2][16]

Table 1: Antiproliferative Activity of Selected 3-Methylbenzofuran Derivatives against A549 NSCLC Cells [2]

CompoundR Group on Terminal Phenyl RingIC50 (µM)
4a H> 50
4b p-Cl3.45
4c p-OCH31.48
4d p-NO22.89
Staurosporine (Control) -1.52

SAR Insights:

  • The presence of a substituent on the terminal phenyl ring is crucial for activity.

  • An electron-donating group, such as a para-methoxy group (compound 4c ), resulted in the highest potency, comparable to the known kinase inhibitor staurosporine.[2]

  • Electron-withdrawing groups also conferred significant activity.

Diagram: Mechanism of Action of a 3-Methylbenzofuran-based VEGFR-2 Inhibitor

VEGFR2_Inhibition cluster_cell Tumor Cell cluster_pathway Signaling Cascade VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds pVEGFR2 p-VEGFR-2 VEGFR2->pVEGFR2 Autophosphorylation Inhibitor 3-Methylbenzofuran Derivative Inhibitor->VEGFR2 Inhibits Downstream Downstream Signaling (e.g., MAPK, PI3K/Akt) pVEGFR2->Downstream Proliferation Cell Proliferation & Angiogenesis Downstream->Proliferation

Caption: Inhibition of VEGFR-2 signaling by a 3-methylbenzofuran derivative.

Beyond VEGFR-2, 3-methylbenzofuran derivatives have been investigated as inhibitors of other kinases, including Cyclin-Dependent Kinase 2 (CDK2) and Glycogen Synthase Kinase 3β (GSK-3β).[15][17] Inhibition of these kinases can lead to cell cycle arrest and apoptosis in cancer cells.[17] Some derivatives have also been shown to induce apoptosis through the upregulation of pro-apoptotic proteins like Bax and the downregulation of anti-apoptotic proteins like Bcl-2.[14]

Neurodegenerative Diseases: A Promising Frontier

The multifactorial nature of neurodegenerative diseases like Alzheimer's disease presents a significant challenge for drug development.[18] The 3-methylbenzofuran scaffold is being explored for its potential to modulate multiple targets relevant to these conditions.

Derivatives of 3-methylbenzofuran have been investigated for their ability to inhibit enzymes such as acetylcholinesterase (AChE) and monoamine oxidase B (MAO-B), both of which are implicated in the pathology of Alzheimer's disease.[19][20] Additionally, some benzofuran derivatives have shown neuroprotective effects by reducing oxidative stress and neuroinflammation.[18][21]

Anti-inflammatory and Antimicrobial Applications

The benzofuran scaffold, including 3-methyl substituted derivatives, has a long history of being associated with anti-inflammatory and antimicrobial properties.[5] The anti-inflammatory effects are often attributed to the inhibition of pro-inflammatory enzymes and signaling pathways. The antimicrobial activity has been demonstrated against a range of bacteria and fungi, with the specific substitution pattern on the benzofuran ring playing a crucial role in determining the spectrum of activity.[5]

The Patent Landscape: From Academia to Industry

The therapeutic potential of 3-methylbenzofuran derivatives has not gone unnoticed by the pharmaceutical industry. A review of the patent literature reveals a significant number of patents covering the synthesis and application of these compounds for various diseases.[22][23] These patents often claim novel derivatives with improved potency, selectivity, and pharmacokinetic properties. The focus of many of these patents is on the development of kinase inhibitors for oncology indications. This active patenting landscape underscores the commercial interest and the potential for 3-methylbenzofuran-based drugs to reach the market.

Future Directions and Conclusion

The 3-methylbenzofuran pharmacophore has proven to be a remarkably versatile and enduring scaffold in drug discovery. Its journey from a curiosity of synthetic chemistry to a cornerstone of modern medicinal chemistry is a testament to its favorable pharmacological properties.

Future research in this area is likely to focus on:

  • Diversity-Oriented Synthesis: The creation of large, diverse libraries of 3-methylbenzofuran derivatives for high-throughput screening against a wider range of biological targets.[6][7]

  • Multi-Target Drug Design: The rational design of single molecules that can modulate multiple targets, particularly for complex diseases like cancer and neurodegenerative disorders.

  • Exploration of New Therapeutic Areas: Investigating the potential of 3-methylbenzofuran derivatives in other disease areas where this scaffold has been less explored.

  • Advanced Drug Delivery: The development of novel formulations and delivery systems to enhance the efficacy and safety of 3-methylbenzofuran-based drugs.

References

  • Perkin rearrangement - Grokipedia. (n.d.). Retrieved March 11, 2026, from [Link]

  • Diversity‐Oriented Synthesis of Natural‐Product‐like Libraries Containing a 3‐Methylbenzofuran Moiety for the Discovery of New Chemical Elicitors - NIH. (2017). ChemistryOpen, 6(1), 102-111. [Link]

  • Diversity-Oriented Synthesis of Natural-Product-like Libraries Containing a 3-Methylbenzofuran Moiety for the Discovery of New Chemical Elicitors. (2016). PubMed. [Link]

  • Marriott, K. S. C., Bartee, R., Morrison, A. Z., Stewart, L., & Wesby, J. (2012). Expedited Synthesis of Benzofuran-2-Carboxylic Acids via Microwave-Assisted Perkin Rearrangement Reaction. PMC. [Link]

  • Shehda, M., Salem, M. S., Aziz, M. A., et al. (2024). Design and synthesis of sorafenib-inspired benzofuran hybrids as VEGFR-2 inhibitors: antiproliferative evaluation, mechanistic insights, and docking studies in hepatocellular carcinoma. RSC Publishing. [Link]

  • Farhat, J., Alzyoud, L., & Al-Omari, B. (2022). Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. PMC. [Link]

  • Farhat, J., Alzyoud, L., & Al-Omari, B. (2022). Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. ResearchGate. [Link]

  • Kishor, M. (2017). Review on Synthetic Routes for Synthesis of Benzofuran-Based Compounds. JOCPR. [Link]

  • Study of Benzofuran Derivatives and their Biological Significance Study of comprehensive properties of benzofuran and its derivatives. (2023). IJSDR. [Link]

  • A REVIEW: AN INSIGHT ON SYNTHESIS OF BENZOFURAN. (n.d.). LBP.world. [Link]

  • Identification of 3-(piperazinylmethyl)benzofuran derivatives as novel type II CDK2 inhibitors: design, synthesis, biological evaluation, and in silico insights. (2022). PMC. [Link]

  • Synthesis and anti-tumor activity of new benzofuran-based chalcone derivatives as potent VEGFR-2 inhibitors. (2024). PMC. [Link]

  • Design, synthesis and anticancer activity of benzofuran derivatives targeting VEGFR-2 tyrosine kinase. (2021). ResearchGate. [Link]

  • Perkin rearrangement. (n.d.). Wikipedia. [Link]

  • A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. (2024). ACS Omega. [Link]

  • Development of 3-methyl/3-(morpholinomethyl)benzofuran derivatives as novel antitumor agents towards non-small cell lung cancer cells. (2021). PMC. [Link]

  • Development of 3-methyl/3-(morpholinomethyl)benzofuran derivatives as novel antitumor agents towards non-small cell lung cancer cells. (2021). Taylor & Francis. [Link]

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  • A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. (2024). Semantic Scholar. [Link]

  • Benzofuran‐Chalcone Derivatives as VEGFR‐2 Inhibitors: Synthesis and Anticancer Evaluation. (2024). ResearchGate. [Link]

  • Unlocking the Potential: A Comprehensive Review for the Synthesis of Benzofuran Derivatives. (2024). Bentham Science Publishers. [Link]

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  • Benzofuran-Chalcone Derivatives as VEGFR-2 Inhibitors: Synthesis and Anticancer Evaluation. (2024). PubMed. [Link]

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  • Development of 3-methyl/3-(morpholinomethyl)benzofuran derivatives as novel antitumor agents towards non-small cell lung cancer cells. (2021). ResearchGate. [Link]

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Sources

Exploratory

Target Identification and Validation of 3-Methylbenzofuran-2-carboxamide Derivatives in Oncology: A Technical Whitepaper

Executive Summary The 3-methylbenzofuran-2-carboxamide scaffold is a privileged structure in medicinal chemistry. While historically associated with polypharmacology—including Formyl Peptide Receptor 1 (FPR1) antagonism...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 3-methylbenzofuran-2-carboxamide scaffold is a privileged structure in medicinal chemistry. While historically associated with polypharmacology—including Formyl Peptide Receptor 1 (FPR1) antagonism and DNA intercalation—recent breakthroughs have identified this scaffold as a potent anchor for inhibiting PIN1 (Peptidyl-prolyl cis-trans isomerase NIMA-interacting 1) . PIN1 is a master regulator of oncogenic signaling, heavily overexpressed in high-grade serous ovarian cancer (HGSOC) and other aggressive malignancies.

As a Senior Application Scientist, I approach target deconvolution not as a simple checklist of assays, but as a rigorous, self-validating logical framework. This whitepaper details the mechanistic rationale, biophysical validation, and phenotypic evaluation required to definitively identify and validate PIN1 as the primary oncology target for 3-methylbenzofuran-2-carboxamide derivatives (such as the lead compound VS10).

Mechanistic Rationale: Why PIN1?

PIN1 catalyzes the cis-trans isomerization of proline peptide bonds in phospho-Ser/Thr-Pro motifs. By altering the conformation of these motifs, PIN1 stabilizes oncogenic proteins (e.g., mutant p53, β-catenin, Cyclin D1) and destabilizes tumor suppressors.

The 3-methylbenzofuran-2-carboxamide moiety is uniquely suited to target the PIN1 catalytic site. Structural modeling and consensus docking reveal that this specific fragment forms a critical hydrogen bond with the hydroxyl oxygen of Serine 154 (S154) in the PIN1 active site, while adjacent moieties insert into a lipophilic cleft delimited by L122, M130, and F134[Caligiuri et al., 2019]. Binding to this pocket not only inhibits isomerase activity but triggers the proteasomal degradation of PIN1 itself, collapsing multiple downstream oncogenic pathways simultaneously.

Pathway Scaffold 3-Methylbenzofuran- 2-carboxamide PIN1 PIN1 (Isomerase) Scaffold->PIN1 Binds S154 Proteasome Proteasomal Degradation PIN1->Proteasome Induces Downstream Oncogenic Targets (β-catenin, Cyclin D1) Proteasome->Downstream Destabilizes Apoptosis Cancer Cell Apoptosis Downstream->Apoptosis Triggers

Fig 1: Mechanism of action for 3-methylbenzofuran-2-carboxamide derivatives targeting PIN1.

Phase I: Biophysical Target Validation (The "How")

In target deconvolution, proving biochemical affinity (e.g., via Surface Plasmon Resonance) is insufficient because it lacks the physiological context of the intracellular milieu. To prove that the 3-methylbenzofuran-2-carboxamide scaffold engages PIN1 inside a living tumor cell, we employ the Cellular Thermal Shift Assay (CETSA) .

Protocol 1: Cellular Thermal Shift Assay (CETSA)

Causality: CETSA relies on the thermodynamic principle that ligand binding stabilizes a target protein against heat-induced aggregation. If the compound crosses the membrane and binds PIN1, the protein will remain soluble at higher temperatures compared to the vehicle control. Self-Validating System: This protocol utilizes ATRA (All-trans retinoic acid) as a positive control for PIN1 binding, and GAPDH as an internal loading control to ensure the compound isn't causing non-specific global protein stabilization.

Step-by-Step Methodology:

  • Culture & Treatment: Culture OVCAR3 (ovarian cancer) cells to 75% confluency. Treat with 15 µM of the 3-methylbenzofuran-2-carboxamide derivative, 10 µM ATRA (Positive Control), or 0.1% DMSO (Negative Control) for 2 hours.

  • Aliquot & Heat Shock: Harvest cells, wash with PBS, and divide into 50 µL aliquots in PCR tubes. Subject the aliquots to a temperature gradient (40°C to 65°C) for exactly 3 minutes using a thermal cycler, followed by 3 minutes at room temperature.

  • Lysis: Lyse cells via three rapid freeze-thaw cycles (liquid nitrogen to 37°C water bath) to extract proteins without using harsh detergents that might disrupt drug-target complexes.

  • Separation: Centrifuge at 20,000 x g for 20 minutes at 4°C to separate soluble (stabilized) proteins from precipitated (denatured) proteins.

  • Detection: Analyze the soluble fraction via Western Blot targeting PIN1. A shift in the melting temperature ( Tm​ ) in the treatment group validates direct intracellular target engagement.

Phase II: Mechanistic Target Validation

Once binding is confirmed, we must determine the functional consequence. 3-methylbenzofuran-2-carboxamide derivatives are known to reduce PIN1 protein levels. To distinguish between transcriptional downregulation and post-translational degradation, a proteasomal rescue assay is mandatory.

Protocol 2: Proteasomal Rescue Assay (MG132)

Causality: By utilizing MG132, a potent 26S proteasome inhibitor, we create a self-validating logical loop: if the compound-induced loss of PIN1 is rescued (restored) by MG132, the mechanism is definitively proteasomal degradation rather than transcriptional silencing.

Step-by-Step Methodology:

  • Preparation: Seed OVCAR3 cells in 6-well plates and allow adherence for 24 hours.

  • Proteasome Blockade: Pre-treat cells with 10 µM MG132 for 1 hour to block baseline proteasome activity. (Control wells receive vehicle).

  • Co-Treatment: Add 20 µM of the 3-methylbenzofuran-2-carboxamide derivative for 12 hours.

  • Validation Check (Critical): Perform RT-qPCR on parallel samples. The mRNA levels of PIN1 must remain unchanged relative to the DMSO control to rule out transcriptional interference.

  • Protein Extraction & Analysis: Extract total protein using RIPA buffer supplemented with protease inhibitors. Perform Western Blotting for PIN1. If the compound + MG132 lane shows restored PIN1 levels compared to the compound-only lane, proteasomal degradation is confirmed.

Workflow InSilico Consensus Docking Biochem CETSA Assay (Target Binding) InSilico->Biochem Mech MG132 Rescue (Degradation) Biochem->Mech Pheno Caspase 3/7 (Apoptosis) Mech->Pheno

Fig 2: Sequential target deconvolution workflow from in silico prediction to phenotypic validation.

Phase III: Phenotypic & Downstream Signaling Evaluation

The ultimate validation of target engagement is the collapse of the target's downstream signaling network. Following PIN1 degradation by 3-methylbenzofuran-2-carboxamide derivatives, cells exhibit a marked reduction in β-catenin and Cyclin D1, leading to cell cycle arrest[Caligiuri et al., 2026].

Furthermore, prolonged exposure induces apoptosis. Related benzofuran-2-carboxamide derivatives have been shown to robustly activate Caspase 3 and 7, serving as the terminal phenotypic readout for target-mediated cytotoxicity[Napiorkowska et al., 2019].

Quantitative Data Summary

The following table summarizes the validated quantitative metrics for 3-methylbenzofuran-2-carboxamide derivatives (specifically lead compound VS10 and related analogs) against oncologic targets:

Compound Class / LeadPrimary Validated TargetEnzymatic IC 50​ (µM)Cellular IC 50​ (OVCAR3)Key Downstream Phenotypic Effects
VS10 PIN113.4 ± 1.2~53.9 µM↓ β-catenin, ↓ Cyclin D1, ↓ pSer473-Akt
VS10 (Nanoformulated) PIN1N/A< 20.0 µMSynergistic tumor suppression w/ Doxorubicin
7-Acetyl-Derivatives DNA / CaspaseN/A~40.0 µM↑ Caspase 3/7 Activation, Apoptosis

Note: The discrepancy between enzymatic and cellular IC50 highlights the necessity of the CETSA protocol to account for membrane permeability and intracellular target competition.

References

  • Title: Virtual screening identifies a PIN1 inhibitor with possible antiovarian cancer effects Source: Journal of Cellular Physiology URL: [Link]

  • Title: Nanoformulation of a Pin1 inhibitor potentiates the efficacy of liposomal doxorubicin in second-line therapy for ovarian cancer Source: Cancer Letters URL: [Link]

  • Title: Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents Source: Molecules (MDPI) / PubMed Central URL: [Link]

Foundational

A Technical Guide to 3-Methylbenzofuran-2-carboxamide in Anti-Inflammatory Drug Discovery

Abstract The benzofuran scaffold is a prominent heterocyclic motif in medicinal chemistry, recognized for its presence in numerous natural products and synthetic compounds with a wide array of biological activities.[1][2...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The benzofuran scaffold is a prominent heterocyclic motif in medicinal chemistry, recognized for its presence in numerous natural products and synthetic compounds with a wide array of biological activities.[1][2][3][4] This technical guide focuses on a specific derivative, 3-Methylbenzofuran-2-carboxamide, as a potential candidate in anti-inflammatory research. We delve into the molecular rationale for its investigation, positing its mechanism of action through the modulation of key inflammatory signaling cascades such as NF-κB and MAPK. This document provides a comprehensive framework for researchers, outlining detailed in vitro and in vivo protocols to systematically evaluate its anti-inflammatory efficacy. By synthesizing established methodologies with mechanistic insights, this guide serves as a foundational resource for drug development professionals seeking to explore the therapeutic potential of novel benzofuran derivatives in treating inflammatory disorders.

Introduction: The Imperative for Novel Anti-Inflammatory Agents

Inflammation is a fundamental biological response to harmful stimuli, but its dysregulation underlies a vast spectrum of chronic diseases. The current therapeutic landscape, dominated by non-steroidal anti-inflammatory drugs (NSAIDs), is often marred by significant adverse effects, such as gastrointestinal lesions, creating a pressing need for safer and more targeted alternatives. The benzofuran nucleus represents a "privileged scaffold" for designing bioactive molecules, with numerous derivatives demonstrating potent anti-inflammatory, antimicrobial, and anticancer properties.[1][5] 3-Methylbenzofuran-2-carboxamide emerges from this class as a compound of interest, warranting a thorough investigation of its potential to modulate the core pathways of inflammation.

Postulated Mechanism of Action: Targeting Key Inflammatory Hubs

While direct studies on 3-Methylbenzofuran-2-carboxamide are emerging, the extensive research on related benzofuran analogs allows us to postulate a multi-faceted mechanism of action. The anti-inflammatory effects are likely exerted through the inhibition of pro-inflammatory mediators and the modulation of intracellular signaling pathways that govern the inflammatory response.

Inhibition of Pro-Inflammatory Mediators

A primary mechanism for many anti-inflammatory agents is the suppression of key enzymatic and signaling molecules that propagate the inflammatory cascade.

  • Cyclooxygenase-2 (COX-2) Inhibition : COX-2 is an inducible enzyme responsible for the production of prostaglandins, which are central mediators of pain and inflammation.[6][7] Unlike COX-1, which has a protective role in the gastric mucosa, COX-2 is primarily upregulated at sites of inflammation, making it an attractive therapeutic target.[7] Several novel benzofuran derivatives have been shown to significantly inhibit COX activity, suggesting that 3-Methylbenzofuran-2-carboxamide may function as a selective COX-2 inhibitor.[2][8]

  • Nitric Oxide (NO) Suppression : Inducible nitric oxide synthase (iNOS) produces large quantities of NO during inflammation, contributing to vasodilation, cytotoxicity, and tissue damage. Studies on other benzofuran compounds have demonstrated a potent ability to inhibit NO release in lipopolysaccharide (LPS)-stimulated macrophages, indicating a potential mechanism for 3-Methylbenzofuran-2-carboxamide.[9][10]

Modulation of Intracellular Signaling Pathways

The transcriptional regulation of the inflammatory response is controlled by complex signaling networks. The ability to modulate these pathways is a hallmark of effective anti-inflammatory therapeutics.

  • Nuclear Factor-kappa B (NF-κB) Pathway : The NF-κB pathway is a master regulator of inflammation, controlling the expression of a vast array of pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules.[11][12][13] Under basal conditions, NF-κB is sequestered in the cytoplasm by inhibitor of kappa B (IκB) proteins. Inflammatory stimuli trigger the IκB kinase (IKK) complex, leading to the phosphorylation and subsequent degradation of IκB, which allows NF-κB to translocate to the nucleus and initiate transcription.[14] It is plausible that 3-Methylbenzofuran-2-carboxamide interferes with this pathway, potentially by inhibiting IKK activity or IκB degradation.

NF_kappa_B_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inflammatory Stimuli Inflammatory Stimuli Receptor Receptor Inflammatory Stimuli->Receptor IKK_Complex IKK Complex Receptor->IKK_Complex Activates IκB IκB IKK_Complex->IκB Phosphorylates Inhibition_Point Potential Inhibition by 3-Methylbenzofuran- 2-carboxamide IKK_Complex->Inhibition_Point NF-κB NF-κB (p50/p65) IκB->NF-κB Binds & Inhibits Proteasome Proteasome IκB->Proteasome Ubiquitination & Degradation NF-κB_nucleus NF-κB (p50/p65) NF-κB->NF-κB_nucleus Translocation DNA DNA NF-κB_nucleus->DNA Binds Pro_inflammatory_Genes Pro-inflammatory Gene Transcription (TNF-α, IL-6, COX-2) DNA->Pro_inflammatory_Genes

Caption: The NF-κB signaling pathway and a potential point of inhibition.
  • Mitogen-Activated Protein Kinase (MAPK) Pathway : MAPK signaling cascades, including the p38 and JNK pathways, are crucial for translating extracellular stimuli into cellular responses, including the production of inflammatory mediators.[15][16][17] These pathways are activated by a variety of environmental stresses and inflammatory cytokines.[15] Inhibition of p38 MAPK, in particular, has been a major focus for anti-inflammatory drug development as it regulates the synthesis of TNF-α and IL-6.[16][18] The therapeutic potential of 3-Methylbenzofuran-2-carboxamide could be linked to its ability to attenuate MAPK activation.

MAPK_Pathway Stress_Cytokines Stress / Cytokines (e.g., LPS, TNF-α) MAPKKK MAP3K (e.g., TAK1) Stress_Cytokines->MAPKKK Activate MAPKK MAP2K (MKK3/6, MKK4/7) MAPKKK->MAPKK Phosphorylate MAPK MAPK (p38, JNK) MAPKK->MAPK Phosphorylate Transcription_Factors Transcription Factors (e.g., AP-1, ATF2) MAPK->Transcription_Factors Activate Inhibition_Point Potential Inhibition by 3-Methylbenzofuran- 2-carboxamide MAPK->Inhibition_Point Inflammatory_Response Inflammatory Response (Cytokine Production) Transcription_Factors->Inflammatory_Response Induce

Caption: The MAPK signaling cascade's role in the inflammatory response.

Experimental Evaluation: A Step-by-Step Methodological Guide

A robust evaluation of 3-Methylbenzofuran-2-carboxamide requires a tiered approach, beginning with synthesis and progressing through validated in vitro and in vivo assays.

Chemical Synthesis

The synthesis of 3-Methylbenzofuran-2-carboxamide derivatives can be achieved through established organic chemistry routes. A common approach involves the Perkin rearrangement of a substituted coumarin followed by amidation.[19]

  • Step 1: Synthesis of 3-Methylbenzofuran-2-carboxylic acid: A substituted 7-hydroxy-4-methylcoumarin can be O-alkylated and subsequently brominated.[19] Refluxing the resulting 3-bromo-coumarin with ethanolic potassium hydroxide induces a Perkin rearrangement to yield the core 3-methylbenzofuran-2-carboxylic acid.[19][20]

  • Step 2: Amidation: The carboxylic acid is then coupled with a desired amine using standard peptide coupling reagents like EDC·HCl and HOBT in a suitable solvent such as dichloromethane to yield the final 3-Methylbenzofuran-2-carboxamide product.[5][19]

In Vitro Anti-Inflammatory Assays

In vitro models provide a controlled environment to dissect the specific molecular activities of the test compound.

Protocol 1: Cytotoxicity Assessment using MTT Assay

  • Objective: To determine the non-toxic concentration range of the compound for subsequent biological assays.

  • Methodology:

    • Seed RAW 264.7 murine macrophages in a 96-well plate at a density of 5 × 10³ cells/well and incubate overnight.[10]

    • Treat the cells with serial dilutions of 3-Methylbenzofuran-2-carboxamide (e.g., 1 µM to 100 µM) for 24-48 hours.

    • Add 50 µL of MTT solution (0.5 mg/mL) to each well and incubate for 1-4 hours at 37°C.[10]

    • Remove the medium and dissolve the formazan crystals in 100 µL of DMSO.

    • Measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage relative to the vehicle-treated control.

Protocol 2: LPS-Induced Inflammation in RAW 264.7 Macrophages

  • Objective: To assess the compound's ability to inhibit the production of key inflammatory mediators (NO, TNF-α, IL-6).

  • Methodology:

    • Seed RAW 264.7 cells in 24-well or 96-well plates and allow them to adhere.

    • Pre-treat the cells with various non-toxic concentrations of 3-Methylbenzofuran-2-carboxamide for 1-2 hours.

    • Stimulate the cells with Lipopolysaccharide (LPS) (e.g., 1 µg/mL) for 18-24 hours to induce an inflammatory response.[9][10]

    • Nitric Oxide (NO) Measurement: Collect the cell culture supernatant. Mix 50 µL of supernatant with 50 µL of Griess reagent and incubate for 15 minutes. Measure the absorbance at 540 nm. Quantify NO concentration using a sodium nitrite standard curve.

    • Cytokine Measurement (TNF-α, IL-6): Collect the supernatant and measure the concentration of TNF-α and IL-6 using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.

In Vivo Anti-Inflammatory Models

In vivo models are essential for evaluating the compound's efficacy, safety, and pharmacokinetic/pharmacodynamic profile in a whole-organism context.

Protocol 3: Carrageenan-Induced Paw Edema in Rats

  • Objective: To evaluate the compound's efficacy in a model of acute, localized inflammation.[1]

  • Methodology:

    • Acclimatize male Wistar rats or Swiss albino mice for one week.

    • Administer 3-Methylbenzofuran-2-carboxamide orally or intraperitoneally at various doses (e.g., 10, 30, 100 mg/kg). A standard NSAID like Indomethacin or Diclofenac serves as a positive control.

    • After 1 hour, induce inflammation by injecting 0.1 mL of a 1% carrageenan solution into the sub-plantar region of the right hind paw.[21]

    • Measure the paw volume using a plethysmometer at baseline (0 hr) and at 1, 2, 3, and 4 hours post-carrageenan injection.

    • Calculate the percentage inhibition of edema for each group relative to the vehicle-treated control group.

Protocol 4: LPS-Induced Systemic Inflammation in Mice

  • Objective: To assess the compound's ability to suppress a systemic inflammatory response.

  • Methodology:

    • Administer the test compound to mice via the desired route.

    • After a pre-determined time (e.g., 1-2 hours), inject the mice intraperitoneally with a bolus of LPS (e.g., 1-5 mg/kg).[22][23] This model is known to be technically straightforward with high reproducibility.[24]

    • At a time point corresponding to the peak cytokine response (typically 1.5-2 hours for TNF-α), collect blood via cardiac puncture.[23]

    • Prepare serum and analyze the levels of systemic pro-inflammatory cytokines (TNF-α, IL-6, IL-1β) using ELISA.

Data Presentation and Structure-Activity Relationship (SAR)

Systematic data collection and analysis are crucial for advancing a lead compound.

Quantitative Data Summary
AssayParameter3-Methylbenzofuran-2-carboxamide (Hypothetical Data)Positive Control (e.g., Dexamethasone/Celecoxib)
In Vitro
MTT Assay (RAW 264.7)CC50> 100 µM-
NO Inhibition (LPS)IC5015.5 µM12.8 µM (L-NAME)
TNF-α Inhibition (LPS)IC5020.1 µM18.2 µM (Dexamethasone)
IL-6 Inhibition (LPS)IC5022.8 µM19.5 µM (Dexamethasone)
In Vivo
Carrageenan Paw Edema% Inhibition @ 3hr (30 mg/kg)55.4%68.2% (Indomethacin)
LPS Systemic Inflammation% TNF-α Reduction (30 mg/kg)62.1%75.9% (Dexamethasone)
Structure-Activity Relationship (SAR) Insights

Analysis of related benzofuran derivatives provides valuable insights for future optimization:

  • Substitution at the Phenyl Ring: Introducing electron-withdrawing groups (e.g., fluorine, chlorine) or electron-donating groups (e.g., hydroxyl, methoxy) on the carboxamide's phenyl ring can significantly modulate activity. Studies have shown that fluorine and hydroxyl groups can enhance the biological effects of benzofuran derivatives.[2][25]

  • Scaffold Modifications: The presence of a double bond between C-2 and C-3 in some benzofuran analogs has been shown to confer superior anti-inflammatory activity compared to a single-bond configuration.[10]

  • Amide Linker: The nature of the amide linker and the groups attached to it are critical for receptor binding and pharmacokinetic properties. Exploring different amino acid or heterocyclic moieties could lead to improved potency and selectivity.

Conclusion and Future Directions

3-Methylbenzofuran-2-carboxamide stands as a promising scaffold for the development of novel anti-inflammatory agents. Its potential to dually target pro-inflammatory mediator production and key signaling pathways like NF-κB and MAPK provides a strong rationale for its investigation. The experimental framework detailed in this guide offers a clear and systematic path for its evaluation.

Future research should focus on:

  • Comprehensive Mechanistic Studies: Utilizing Western blotting, RT-PCR, and reporter assays to confirm the inhibition of NF-κB and MAPK pathway components.

  • Lead Optimization: Synthesizing a library of analogs based on SAR insights to improve potency, selectivity, and drug-like properties.

  • Advanced Preclinical Models: Testing optimized lead compounds in chronic inflammatory models (e.g., collagen-induced arthritis) to assess their therapeutic potential in complex disease states.[26]

  • Pharmacokinetic and Toxicological Profiling: A thorough evaluation of the ADME (Absorption, Distribution, Metabolism, and Excretion) and safety profiles of lead candidates is essential for clinical translation.

By pursuing these avenues, the scientific community can unlock the full therapeutic potential of the 3-Methylbenzofuran-2-carboxamide scaffold, paving the way for a new generation of safer and more effective anti-inflammatory drugs.

References

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Exploratory

computational docking studies of 3-Methylbenzofuran-2-carboxamide ligands

An In-Depth Technical Guide: Computational Docking Studies of 3-Methylbenzofuran-2-carboxamide Ligands Abstract This guide provides a comprehensive technical overview of the principles and practices involved in conductin...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide: Computational Docking Studies of 3-Methylbenzofuran-2-carboxamide Ligands

Abstract

This guide provides a comprehensive technical overview of the principles and practices involved in conducting computational molecular docking studies on 3-Methylbenzofuran-2-carboxamide ligands. The benzofuran scaffold is a privileged structure in medicinal chemistry, with derivatives demonstrating a wide array of biological activities, including anticancer and neuroprotective effects.[1][2][3] Molecular docking serves as a powerful computational tool to predict the binding interactions between these ligands and their protein targets, thereby guiding rational drug design and lead optimization.[4][5][6] This document details a complete workflow, from target selection and validation to the critical analysis of docking results, emphasizing the causality behind methodological choices to ensure scientific rigor and trustworthiness. We present detailed protocols, data interpretation strategies, and advanced considerations to empower researchers in leveraging this technique effectively.

Foundational Principles: Why This Scaffold and This Technique?

The Benzofuran Scaffold: A Cornerstone in Medicinal Chemistry

Benzofuran, a heterocyclic compound composed of fused benzene and furan rings, is a core structural motif in numerous natural products and synthetic molecules with significant pharmacological properties.[1][2][3] Its derivatives have been extensively explored and have shown potential as anticancer, anti-Alzheimer's, anti-inflammatory, and antimicrobial agents.[7][8] The versatility of the benzofuran ring allows for substitutions at various positions, enabling the fine-tuning of steric, electronic, and pharmacokinetic properties to enhance therapeutic efficacy.[1]

The Subject: 3-Methylbenzofuran-2-carboxamide Ligands

This guide focuses specifically on the 3-Methylbenzofuran-2-carboxamide class. The carboxamide group at the C-2 position is a potent hydrogen bond donor and acceptor, often crucial for anchoring the ligand within a protein's active site. The methyl group at the C-3 position provides a specific structural constraint that influences the ligand's conformational preferences and interactions. Understanding how this specific scaffold interacts with biological targets is key to unlocking its therapeutic potential.

The Method: The Power of In Silico Molecular Docking

Molecular docking is a computational method that predicts the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein) to form a stable complex.[9][10] It is a cornerstone of structure-based drug design (SBDD), offering several key benefits:[5]

  • High-Throughput Screening: Rapidly screen large virtual libraries of compounds against a target to identify potential "hits."

  • Mechanism of Action: Elucidate how a ligand might interact with a protein at the atomic level, generating hypotheses about its biological function.[6]

  • Lead Optimization: Guide the chemical modification of a hit compound to improve its binding affinity and selectivity.

The entire process is governed by two main components: a search algorithm that generates various binding poses and a scoring function that ranks them based on predicted binding affinity.[6][9]

The Comprehensive Docking Workflow

A successful docking study is not merely about running a piece of software; it is a multi-stage process where each step is critical for the validity of the final results. This section outlines the complete workflow, providing both the rationale and detailed protocols.

G cluster_prep Preparation Phase cluster_exec Execution Phase cluster_analysis Analysis Phase Target_Selection 1. Target Selection & Validation Receptor_Prep 2. Receptor Preparation Target_Selection->Receptor_Prep Obtain PDB Structure Grid_Generation 4. Binding Site Definition (Grid Generation) Receptor_Prep->Grid_Generation Prepared Receptor Ligand_Prep 3. Ligand Preparation Docking_Run 5. Docking Simulation Ligand_Prep->Docking_Run Prepared Ligands Grid_Generation->Docking_Run Define Search Space Pose_Analysis 6. Results Analysis (Pose & Score) Docking_Run->Pose_Analysis Docked Poses Post_Docking 7. Post-Docking Validation (e.g., MD Simulation) Pose_Analysis->Post_Docking Top Candidates

Caption: The general workflow of a molecular docking study.

Step 1: Target Protein Selection and Preparation

Expertise & Causality: The choice of a protein target is dictated by the biological question. For benzofuran's known anticancer properties, a relevant target could be Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key kinase in angiogenesis.[11] The quality of the protein structure is paramount; a high-resolution crystal structure from the Protein Data Bank (PDB) is the ideal starting point. Preparation is not a trivial step; it involves "cleaning" the PDB file to create a biochemically realistic model for docking.

Experimental Protocol: Receptor Preparation

  • Obtain Structure: Download the PDB file of the target protein (e.g., PDB ID: 4ASD for VEGFR-2).

  • Initial Cleaning: Remove all non-essential molecules from the PDB file. This includes water molecules, co-solvents, and any co-crystallized ligands (unless being used for re-docking validation).[12][13]

    • Rationale: Crystallographic water molecules can interfere with ligand docking unless they are known to be structurally conserved and mediate ligand binding.

  • Add Hydrogens: PDB files from X-ray crystallography typically do not include hydrogen atoms. Add hydrogens appropriate for a physiological pH (e.g., 7.4).[12][14]

    • Rationale: Hydrogens are essential for defining correct tautomeric/protonation states of amino acid residues and for calculating hydrogen bonds.

  • Assign Atomic Charges: Assign partial charges to all atoms using a force field (e.g., Gasteiger charges for AutoDock).[14]

    • Rationale: Charges are critical for the scoring function to evaluate electrostatic interactions.

  • Save Prepared File: Save the prepared receptor in a format required by the docking software (e.g., PDBQT for AutoDock Vina).[15]

Step 2: Ligand Preparation

Expertise & Causality: The ligand must be represented by a high-quality, low-energy 3D conformation. Starting with a 2D drawing is common, but it must be converted to a 3D structure and energy-minimized to ensure realistic bond lengths and angles.[12] For the 3-Methylbenzofuran-2-carboxamide series, defining rotatable bonds is crucial, as this allows the docking algorithm to explore conformational flexibility.[16]

Experimental Protocol: Ligand Preparation

  • Obtain 2D Structure: Draw the 3-Methylbenzofuran-2-carboxamide ligand using chemical drawing software (e.g., ChemDraw, MarvinSketch) or download from a database like PubChem.[16]

  • Convert to 3D: Convert the 2D structure to a 3D structure.

  • Energy Minimization: Perform an energy minimization using a suitable force field (e.g., MMFF94).

    • Rationale: This step finds a stable, low-energy conformation of the ligand, which is a more realistic starting point for docking.

  • Assign Atomic Charges: As with the receptor, assign partial charges (e.g., Gasteiger charges).[16]

  • Define Rotatable Bonds: Identify and define the rotatable bonds. The docking software will explore rotations around these bonds during the simulation. For our scaffold, the bond connecting the carboxamide group to the benzofuran ring is a key rotatable bond.

  • Save Prepared File: Save the final ligand structure in the appropriate format (e.g., PDBQT).

Step 3: Execution of the Docking Simulation

Expertise & Causality: The docking process must be focused on a specific region of the protein—the binding site. This is defined by a "grid box," a 3D cube that encompasses the active site. A grid box that is too small may miss the correct binding pose, while one that is too large will needlessly increase computation time and may lead to non-specific binding. If a co-crystallized ligand is present in the original PDB file, its location is the ideal center for the grid box.

Experimental Protocol: Docking Execution (using AutoDock Vina as an example)

  • Define the Grid Box: Identify the coordinates of the binding site. In visualization software (e.g., UCSF Chimera, PyMOL), center a grid box around the active site residues.[13] Ensure the box is large enough to accommodate the ligand and allow it to rotate freely (e.g., 25x25x25 Å).

  • Create Configuration File: Prepare a configuration file that specifies the file paths for the receptor and ligand, the coordinates of the grid box center, and its dimensions.[17]

  • Run Docking: Execute the docking command from the terminal. For example: vina --receptor protein.pdbqt --ligand ligand.pdbqt --config config.txt --out output.pdbqt --log log.txt

  • Output: The software will generate an output file containing several predicted binding poses (typically 9-10), ranked by their docking scores.[17]

Analysis and Validation of Docking Results

Trustworthiness: Docking results are predictions, not certainties. The analysis must be critical and is often the most intellectually demanding part of the study. The primary metrics are the binding affinity (docking score) and the binding pose.

G Results Docking Output Pose 1 Pose 2 ... Pose N Analysis Critical Analysis Binding Affinity (Score) Binding Pose (RMSD) Molecular Interactions Results:f0->Analysis:g0 Rank by Score Results:f1->Analysis:g1 Visual Inspection Interpretation Hypothesis Generation Structure-Activity Relationship Key Binding Residues Guide for Optimization Analysis:g2->Interpretation:h1 Identify H-bonds, Hydrophobic Contacts Analysis:g0->Interpretation:h0 Correlate Score with Activity

Caption: Logical flow for the analysis of docking results.

Interpreting Binding Affinity (Docking Score)

The docking score is an estimation of the free energy of binding (ΔG), typically in kcal/mol.[18]

  • More Negative is Better: A more negative score indicates a stronger predicted binding affinity.[18]

  • Relative, Not Absolute: It is most useful for ranking different ligands against the same target or different poses of the same ligand. Do not treat it as an absolute value of binding energy.[19]

Analyzing the Binding Pose

The binding pose describes the 3D orientation and conformation of the ligand in the active site.[20]

  • Visual Inspection: Always visualize the top-scoring poses using software like PyMOL or UCSF Chimera.[17][21]

  • Key Interactions: Analyze the non-covalent interactions between the ligand and protein residues. For 3-Methylbenzofuran-2-carboxamide, look for:

    • Hydrogen Bonds: The carboxamide NH and C=O groups are prime candidates for forming H-bonds with polar residues (e.g., Asp, Glu, Ser, Thr).

    • Hydrophobic Interactions: The benzofuran ring can form favorable hydrophobic and π-π stacking interactions with aromatic residues (e.g., Phe, Tyr, Trp).

  • Biochemical Sense: Does the pose make sense? Are key interactions formed with residues known to be important for the protein's function? This requires knowledge of the target protein.[18]

The Self-Validating System: Re-docking

To build confidence in your docking protocol, a crucial validation step is to perform a "re-docking" experiment.[22]

Experimental Protocol: Protocol Validation

  • Select a Holo-Structure: Choose a PDB entry for your target that includes a co-crystallized ligand.

  • Extract and Prepare: Extract the co-crystallized ligand and prepare it as you would any other ligand. Prepare the protein as well.

  • Re-dock: Use your established protocol to dock the extracted ligand back into its own protein structure.

  • Calculate RMSD: Compare the predicted pose of the re-docked ligand with its original crystallographic position. The Root Mean Square Deviation (RMSD) between the atom positions is calculated.

    • Success Criterion: An RMSD value of < 2.0 Å is generally considered a successful validation, indicating your protocol can accurately reproduce the known binding mode.[10][18]

Data Presentation

Quantitative results should be summarized for clarity and comparison.

Table 1: Example Docking Results for a Series of 3-Methylbenzofuran-2-carboxamide Analogs against VEGFR-2

Ligand IDDocking Score (kcal/mol)Key Interacting Residues (Hydrogen Bonds)Key Interacting Residues (Hydrophobic)
Control (Sorafenib) -10.5Cys919, Asp1046Leu840, Val848, Phe1047
Ligand 1 -9.2Cys919Val848, Ala866, Leu1035
Ligand 2 (R-group mod) -9.8Cys919, Glu885Val848, Leu889, Phe1047
Ligand 3 (R-group mod) -8.5Asp1046Leu840, Val899

Conclusion and Future Directions

Computational docking of 3-Methylbenzofuran-2-carboxamide ligands is a powerful, hypothesis-driven method for exploring their therapeutic potential. A rigorously validated workflow, from meticulous preparation of both receptor and ligand to a critical analysis of the results, is essential for generating trustworthy and actionable insights. The top-ranked poses and their predicted interactions provide a clear rationale for structure-activity relationships and serve as an excellent starting point for the next phases of drug discovery, such as lead optimization or validation through more computationally intensive methods like molecular dynamics (MD) simulations.[9][23]

References

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  • Farhat, J., Alzyoud, L., et al. (2022). Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. Cancers. [Link]

  • Tashiro, T., et al. (2022). Synthesis and Structure–Activity Relationships of Novel Benzofuran Derivatives with Osteoblast Differentiation-Promoting Activity. Journal of Medicinal Chemistry. [Link]

  • Farhat, J., et al. (2022). Structure-Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. PubMed. [Link]

  • Abdel-Wahab, B. F., et al. (2023). Structure activity relationship of benzofuran–nicotinonitrile derivatives as anti-cancer agents. RSC Advances. [Link]

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  • ChemCopilot. (2025). Molecular Docking Tutorial: A Step-by-Step Guide for Beginners. ChemCopilot. [Link]

  • Kumar, S., & Varma, A. K. (2017). Software for molecular docking: a review. PMC - NIH. [Link]

  • Salmaso, V., & Moro, S. (2021). Molecular docking in drug design: Basic concepts and application spectrums. WIREs Computational Molecular Science. [Link]

  • Sahoo, R. N., et al. (2022). Review on the use of Molecular Docking as the First Line Tool in Drug Discovery and Development. Indian Journal of Pharmaceutical Sciences. [Link]

  • Kontoyianni, M. (2022). Fundamentals of Molecular Docking and Comparative Analysis of Protein–Small-Molecule Docking Approaches. IntechOpen. [Link]

  • Academia.edu. (n.d.). A Review on Molecular Docking: Novel Tool for Drug Discovery. [Link]

  • ResearchGate. (2024). How to interprete and analyze molecular docking results?. [Link]

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  • IntechOpen. (2024). Navigating the Computational Seas: A Comprehensive Overview of Molecular Docking Software in Drug Discovery. [Link]

  • Asian Journal of Research in Pharmaceutical Sciences. (2025). Review on the Evolving Landscape of Molecular Docking in Drug Discovery. [Link]

  • ResearchGate. (n.d.). Proteins and ligand preparation for docking. [Link]

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  • ResearchGate. (n.d.). 2D (A) and 3D (B) interactions of 3-methylbenzofuran derivative 4b... [Link]

  • Breslin, M. J., et al. (2022). Modified Benzofuran-carboxamide Compounds as Glucosylceramide Synthase Inhibitors for Treating Diseases. PMC - PubMed Central. [Link]

  • Alsanea, M., et al. (2021). Development of 3-methyl/3-(morpholinomethyl)benzofuran derivatives as novel antitumor agents towards non-small cell lung cancer cells. PMC. [Link]

  • ACS Omega. (2025). Novel Benzofuran-3-yl-methyl and Aliphatic Azacyclics: Design, Synthesis, and In Vitro and In Silico anti-Alzheimer Disease Activity Studies. [Link]

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Foundational

Unlocking the Pharmacological Potential of 3-Methylbenzofuran-2-carboxamide as a Privileged Scaffold for Kinase Inhibition

Executive Summary In the landscape of targeted oncology and drug development, the benzofuran moiety has emerged as a highly versatile and privileged pharmacophore. As a Senior Application Scientist overseeing hit-to-lead...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of targeted oncology and drug development, the benzofuran moiety has emerged as a highly versatile and privileged pharmacophore. As a Senior Application Scientist overseeing hit-to-lead optimization, I have observed that specific substitutions on this core—most notably the 3-methylbenzofuran-2-carboxamide scaffold—yield exceptional spatial geometries conducive to occupying the ATP-binding pockets of human protein kinases. This technical guide explores the mechanistic rationale, quantitative efficacy, and self-validating experimental workflows required to evaluate these derivatives as potent kinase inhibitors.

Structural Biology & Mechanistic Rationale

The design of highly selective kinase inhibitors relies on exploiting the subtle structural nuances of the kinase hinge region and the activation loop. The 3-methylbenzofuran-2-carboxamide scaffold is uniquely suited for this due to several causal structural factors:

  • Hinge Region Anchoring: The benzofuran oxygen and the carboxamide nitrogen serve as critical hydrogen bond acceptors and donors. These heteroatoms mimic the adenine ring of endogenous ATP, allowing the molecule to form stable hydrogen bonds with the backbone amides of the kinase hinge region [1].

  • Conformational Restriction: The addition of a methyl group at the C3 position is not merely a steric filler; it restricts the rotational freedom of the adjacent 2-carboxamide group. This pre-organizes the molecule into a bioactive conformation, significantly reducing the entropic penalty upon binding.

  • Type II Inhibition (DFG-Out Binding): Benzofuran-2-carboxamide derivatives frequently act as Type II inhibitors. By extending past the gatekeeper residue, they bind to the inactive "DFG-out" (Asp-Phe-Gly) conformation of the kinase. This structural pre-organization results in prolonged target residence time and high selectivity [2].

Pathway Compound 3-Methylbenzofuran- 2-carboxamide Scaffold Hinge Hinge Region Binding (Hydrogen Bonds via Carboxamide) Compound->Hinge Anchors to ATP pocket DFG DFG-Out Conformation (Type II Kinase Inhibition) Compound->DFG Hydrophobic interactions Kinase Kinase Targets (CDK2, mTOR, Aurora B) Hinge->Kinase DFG->Kinase Arrest G2/M Cell Cycle Arrest Kinase->Arrest Downstream signaling blocked

Fig 1: Mechanistic pathway of kinase inhibition by 3-Methylbenzofuran-2-carboxamide derivatives.

Targeted Kinase Profiles & Quantitative Efficacy

Benzofuran-based small molecules mediate their anticancer actions through the inhibition of several critical protein kinases, including CDK2, mTOR, Aurora B, and Pim-1 [3]. Recent hybridization strategies linking the benzofuran core to piperazine or oxindole tails have yielded nanomolar potency.

The table below summarizes the in vitro potency ( IC50​ values) of selected benzofuran derivatives against their respective kinase targets, benchmarked against established inhibitors.

Table 1: Quantitative Comparison of Benzofuran Kinase Inhibitors
Compound Class / DerivativeTarget Kinase IC50​ (nM)Biological Effect / Mechanism
Benzofuran-piperazine hybrid (e.g., 9h) CDK240.91Induces G2/M phase cell cycle arrest and apoptosis [2].
Benzofuran derivative S6 Aurora B< 100Disrupts tubulin dynamics and chromosomal segregation [4].
Benzofuran HTS Hit 1 mTORC130,000 - 140,000Direct binding to mTOR complex 1; inhibits kinase activity [5].
7-Acetyl-5,6-dimethoxy-3-methylbenzofuran-2-carboxamide Tubulin / KinaseN/AHigh cytotoxicity and apoptosis induction in K562 and HeLa cells [6].

Self-Validating Experimental Methodologies

To ensure scientific integrity and reproducibility, the evaluation of 3-methylbenzofuran-2-carboxamide derivatives must utilize self-validating assay systems. The following protocols detail the causality behind each experimental choice.

Protocol A: Self-Validating ADP-Glo™ Kinase Assay

Causality & Rationale: When evaluating aromatic heterocycles like benzofurans, standard ATP-depletion assays often yield false positives due to compound autofluorescence. The ADP-Glo™ assay mitigates this by measuring ADP production (a positive correlation to kinase activity) via luminescence.

Step-by-Step Methodology:

  • Compound Preparation (Control Establishment): Prepare a 10-point serial dilution of the 3-methylbenzofuran-2-carboxamide derivative in 100% DMSO. Dilute into the kinase buffer to achieve a final DMSO concentration of 1%. Self-Validation: Include a 0% inhibition control (DMSO only) and a 100% inhibition control (no enzyme) to establish the dynamic range. Run a reference inhibitor (e.g., Staurosporine) in parallel.

  • Kinase Reaction: In a white, opaque 384-well plate, combine 5 µL of the test compound, 5 µL of the target kinase (e.g., CDK2/Cyclin A), and 5 µL of the ATP/Substrate mix.

  • Incubation: Incubate for 60 minutes at room temperature. Causality: Type II inhibitors often exhibit slow-binding kinetics due to the required conformational shift (DFG-in to DFG-out) of the kinase. A 60-minute incubation ensures equilibrium is reached.

  • ATP Depletion: Add 10 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete any unconsumed ATP. Incubate for 40 minutes.

  • Luminescence Generation & Detection: Add 20 µL of Kinase Detection Reagent. This converts the generated ADP back to ATP, which drives a luciferase reaction. Read luminescence on a plate reader.

  • Data Normalization: Calculate percent inhibition using the formula:

    100−(Signal0%Control​−Signal100%Control​SignalCompound​−Signal100%Control​​×100)

Protocol Prep 1. Compound Preparation Serial Dilution in DMSO Reaction 2. Kinase Reaction Enzyme + ATP + Substrate Prep->Reaction 1% Max DMSO Depletion 3. ADP-Glo Reagent Depletes Unreacted ATP Reaction->Depletion 60 min incubation Detection 4. Kinase Detection Reagent Converts ADP to ATP -> Luminescence Depletion->Detection 40 min incubation Validation 5. Self-Validation Normalize to 0% & 100% Controls Detection->Validation Luminescence Read

Fig 2: Self-validating ADP-Glo kinase assay workflow for evaluating benzofuran derivatives.

Protocol B: Cellular Viability and Selectivity Profiling (MTT Assay)

Causality & Rationale: Biochemical potency does not guarantee cellular efficacy due to potential membrane impermeability or efflux pump clearance. Furthermore, a viable drug candidate must demonstrate a high Selectivity Index (SI)—killing cancer cells while sparing healthy tissue.

Step-by-Step Methodology:

  • Cell Seeding: Seed paired normal human lung fibroblasts (MRC-5) and cancerous lung cells (A-549) at 5×103 cells/well in 96-well plates. Incubate for 24 hours at 37°C in 5% CO2​ .

  • Treatment: Treat cells with varying concentrations of the benzofuran-2-carboxamide derivative (0.1 µM to 100 µM) for 48 hours.

  • Viability Assessment: Add 20 µL of MTT solution (5 mg/mL) to each well. Incubate for 4 hours. The mitochondrial succinate dehydrogenase in living cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization & Reading: Remove the media, dissolve the formazan in 100 µL of DMSO, and measure absorbance at 570 nm.

  • Selectivity Index Calculation: Calculate the IC50​ for both cell lines. Determine the SI by dividing the IC50​ of the normal cells by the IC50​ of the cancer cells. Validation standard: An SI>3 indicates a tolerable safety profile and warrants further in vivo investigation [2].

Conclusion

The 3-methylbenzofuran-2-carboxamide scaffold provides a highly tunable, structurally rigid framework ideal for Type II kinase inhibition. By leveraging its inherent hydrogen-bonding capabilities and restricted conformational landscape, drug development professionals can design highly selective inhibitors targeting CDK2, mTOR, and Aurora B. Utilizing stringent, self-validating biochemical and cellular assays ensures that only the most robust candidates progress through the preclinical pipeline.

References

  • Benzofuran Small Molecules as Potential Inhibitors of Human Protein Kinases. A Review.Current Pharmaceutical Design / NIH.
  • Identification of 3-(piperazinylmethyl)benzofuran derivatives as novel type II CDK2 inhibitors: design, synthesis, biological evaluation, and in silico insights.Journal of Enzyme Inhibition and Medicinal Chemistry / NIH.
  • Anticancer therapeutic potential of benzofuran scaffolds.NIH / PMC.
  • Efficacy of Benzofuran and Dibenzofuran Derivatives as Kinase Inhibitors: A Compar
  • Benzofuran derivatives as a novel class of inhibitors of mTOR signaling.European Journal of Medicinal Chemistry / NIH.
  • Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents.Molecules / MDPI.

Protocols & Analytical Methods

Method

A Step-by-Step Protocol for the Preparation of 3-Methylbenzofuran-2-carboxamide from Phenolic Precursors

An Application Guide for Medicinal Chemists and Researchers Abstract The benzofuran nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous pharmaceuticals and biologically active compounds....

Author: BenchChem Technical Support Team. Date: March 2026

An Application Guide for Medicinal Chemists and Researchers

Abstract

The benzofuran nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous pharmaceuticals and biologically active compounds.[1][2] Specifically, benzofuran-2-carboxamide derivatives have garnered significant attention for their therapeutic potential, including applications as antidepressants and anticancer agents.[2][3][4][5][6] This application note provides a comprehensive, step-by-step guide for the synthesis of 3-Methylbenzofuran-2-carboxamide, a key building block for drug discovery campaigns. The protocol starts from readily available phenols and proceeds through the formation of an ester intermediate, followed by hydrolysis and a robust amide coupling reaction. This guide is designed for researchers in drug development and organic synthesis, offering detailed experimental procedures, mechanistic insights, and practical troubleshooting advice to ensure reliable and reproducible outcomes.

Overall Synthetic Strategy

The synthesis is designed as a two-part process. Part 1 focuses on the construction of the benzofuran core via a one-pot reaction involving O-alkylation of a phenol with ethyl 2-chloroacetoacetate, followed by an acid-catalyzed cyclodehydration. Part 2 details the conversion of the resulting ethyl ester into the target carboxamide via saponification and subsequent amide bond formation.

G Phenol Substituted Phenol Intermediate_Ester Ethyl 3-Methylbenzofuran-2-carboxylate Phenol->Intermediate_Ester Part 1: One-Pot Cyclocondensation Intermediate_Acid 3-Methylbenzofuran-2-carboxylic Acid Intermediate_Ester->Intermediate_Acid Part 2a: Saponification (Hydrolysis) Final_Product 3-Methylbenzofuran-2-carboxamide Intermediate_Acid->Final_Product Part 2b: Amide Coupling

Figure 1: Overall workflow for the synthesis of 3-Methylbenzofuran-2-carboxamide.

Part 1: Synthesis of Ethyl 3-Methylbenzofuran-2-carboxylate

This initial stage efficiently constructs the core heterocyclic system from a simple phenol. The reaction proceeds through two key mechanistic steps within a single pot: a nucleophilic substitution to form an ether intermediate, which then undergoes an intramolecular cyclization.

Principle and Mechanism

The synthesis begins with the deprotonation of the phenol using a base like potassium carbonate, forming a more nucleophilic phenoxide ion.[7][8] This phenoxide attacks the electrophilic carbon of ethyl 2-chloroacetoacetate in a classic Williamson ether synthesis. The resulting α-aryloxy-β-ketoester intermediate is then treated with a strong acid, such as concentrated sulfuric acid. The acid catalyzes an intramolecular electrophilic aromatic substitution, where the enol form of the ketone attacks the activated aromatic ring, followed by dehydration to yield the stable, aromatic benzofuran ring system.

G cluster_0 Step 1: O-Alkylation cluster_1 Step 2: Acid-Catalyzed Cyclization Phenoxide Ar-O⁻ Ether Ar-O-CH(COCH₃)-COOEt Phenoxide->Ether Sₙ2 Attack Ketoester Cl-CH(COCH₃)-COOEt Ketoester->Ether Ether_p Ar-O-CH(COCH₃)-COOEt Enol Intermediate Enol Form Cyclized Cyclized Intermediate Enol->Cyclized Intramolecular Electrophilic Attack Product Ethyl 3-Methylbenzofuran- 2-carboxylate Cyclized->Product -H₂O (Dehydration) Ether_p->Enol H⁺ Tautomerization

Figure 2: Mechanistic overview of the one-pot benzofuran synthesis.

Protocol 1.1: Experimental Procedure

Materials and Reagents

Reagent/MaterialM.W. ( g/mol )GradeSupplier Example
Substituted Phenol-Reagent Grade, >98%Sigma-Aldrich
Ethyl 2-chloroacetoacetate164.59Synthesis Grade, 97%Acros Organics
Anhydrous Potassium Carbonate (K₂CO₃)138.21ACS Grade, PowderedFisher Scientific
Acetone58.08ACS GradeVWR Chemicals
Sulfuric Acid (H₂SO₄)98.08Concentrated, 98%J.T. Baker
Ethyl Acetate (EtOAc)88.11ACS GradeEMD Millipore
Saturated Sodium Bicarbonate (NaHCO₃)-Aqueous Solution-
Brine-Aqueous Solution-
Anhydrous Magnesium Sulfate (MgSO₄)120.37ACS GradeSigma-Aldrich
Silica Gel-60 Å, 230-400 meshSorbent Technologies

Step-by-Step Method

  • Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the substituted phenol (50.0 mmol, 1.0 equiv.), anhydrous potassium carbonate (10.4 g, 75.0 mmol, 1.5 equiv.), and acetone (100 mL).

  • O-Alkylation: Stir the suspension vigorously. Add ethyl 2-chloroacetoacetate (8.23 g, 50.0 mmol, 1.0 equiv.) dropwise to the mixture at room temperature.

  • Reflux: Heat the reaction mixture to reflux (approx. 56°C) and maintain for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting phenol is consumed.

  • Solvent Removal: After cooling to room temperature, filter the mixture to remove the inorganic salts and wash the solid with a small amount of acetone. Concentrate the filtrate under reduced pressure to remove the solvent, yielding a viscous oil (the crude ether intermediate).

  • Cyclization: Cool the oil in an ice bath. Cautiously add concentrated sulfuric acid (50 mL) dropwise with stirring, ensuring the internal temperature does not exceed 20°C.

  • Reaction: After the addition is complete, remove the ice bath and stir the mixture at room temperature for 2-4 hours. The solution will typically darken.

  • Work-up: Carefully pour the reaction mixture onto crushed ice (approx. 200 g) in a large beaker. A precipitate should form.

  • Extraction: Extract the aqueous mixture with ethyl acetate (3 x 75 mL).

  • Washing: Combine the organic layers and wash successively with water (100 mL), saturated sodium bicarbonate solution (100 mL), and brine (100 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel (eluent: 5-10% ethyl acetate in hexanes) to afford Ethyl 3-Methylbenzofuran-2-carboxylate as a solid or oil.

Expected Yield: 65-80%

Part 2: Preparation of 3-Methylbenzofuran-2-carboxamide

The conversion of the stable ethyl ester to the final carboxamide is achieved in a reliable two-step sequence: hydrolysis to the carboxylic acid, followed by a standard amide coupling reaction. This approach offers high yields and purity, avoiding the harsh conditions that can be required for direct ammonolysis of the ester.

Protocol 2.1: Saponification to 3-Methylbenzofuran-2-carboxylic Acid

Principle: The ester is hydrolyzed under basic conditions using sodium hydroxide in an aqueous alcohol solution. The resulting sodium carboxylate salt is water-soluble. Subsequent acidification with a strong acid precipitates the desired carboxylic acid, which can be isolated by filtration.

Step-by-Step Method

  • Reaction Setup: Dissolve Ethyl 3-Methylbenzofuran-2-carboxylate (30.0 mmol, 1.0 equiv.) in ethanol (90 mL) in a 250 mL round-bottom flask.

  • Hydrolysis: Add a solution of sodium hydroxide (2.4 g, 60.0 mmol, 2.0 equiv.) in water (30 mL).

  • Reflux: Heat the mixture to reflux (approx. 80°C) for 2-3 hours. Monitor by TLC until the starting ester is consumed.

  • Concentration: Cool the reaction to room temperature and remove the ethanol under reduced pressure.

  • Acidification: Dilute the remaining aqueous solution with water (50 mL) and cool in an ice bath. Acidify to pH ~2 by the dropwise addition of 2M hydrochloric acid (HCl). A white precipitate will form.

  • Isolation: Collect the solid by vacuum filtration, wash the filter cake with cold water (3 x 20 mL), and dry under vacuum to yield 3-Methylbenzofuran-2-carboxylic acid.

Expected Yield: 90-98%

Protocol 2.2: Amide Coupling to Final Product

Principle and Mechanism: The carboxylic acid is activated using a coupling reagent system, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and Hydroxybenzotriazole (HOBt). EDC converts the carboxylic acid into a highly reactive O-acylisourea intermediate. This intermediate is susceptible to nucleophilic attack. While it can react directly with an amine, the addition of HOBt forms an active ester that is more stable, suppresses side reactions, and minimizes racemization (if applicable). This activated species then readily reacts with an ammonia source (e.g., ammonium chloride with a base) to form the thermodynamically stable amide bond.[4]

G Acid R-COOH (Carboxylic Acid) Active_Intermediate O-Acylisourea Intermediate Acid->Active_Intermediate EDC EDC EDC->Active_Intermediate Active_Ester HOBt Active Ester Active_Intermediate->Active_Ester HOBt HOBt HOBt->Active_Ester Product R-CONH₂ (Amide) Active_Ester->Product Urea EDU (Byproduct) Active_Ester->Urea Ammonia NH₃ Ammonia->Product

Sources

Application

Application Note: Advanced Amidation Strategies for 3-Methylbenzofuran-2-Carboxylic Acid

Target Audience: Synthetic Chemists, Medicinal Chemists, and Process Development Scientists Document Type: Technical Protocol & Mechanistic Guide Executive Summary & Chemical Context The 3-methylbenzofuran-2-carboxamide...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic Chemists, Medicinal Chemists, and Process Development Scientists Document Type: Technical Protocol & Mechanistic Guide

Executive Summary & Chemical Context

The 3-methylbenzofuran-2-carboxamide scaffold is a privileged pharmacophore prevalent in modern drug discovery, exhibiting potent activities ranging from matrix metalloproteinase (MMP) inhibition to targeted anticancer and antifungal therapies. However, the synthesis of these amides directly from 3-methylbenzofuran-2-carboxylic acid presents specific physicochemical challenges.

Mechanistically, the benzofuran oxygen acts as an electron-donating group via resonance, which subtly deactivates the C2-carbonyl carbon toward nucleophilic attack compared to a standard benzoic acid. Furthermore, the methyl group at the C3 position introduces localized steric hindrance directly adjacent to the reaction center. Consequently, the selection of coupling reagents must be strictly dictated by the nucleophilicity and steric bulk of the target amine [1].

This guide provides a self-validating framework for selecting and executing the optimal amidation protocol, ensuring high yields, minimal epimerization/side-reactions, and streamlined downstream purification.

Mechanistic Causality & Strategy Selection

To achieve quantitative conversion, the carboxylic acid must be converted into a highly electrophilic intermediate. The choice of activation strategy is a function of the amine's properties:

  • Acid Chloride Generation (Oxalyl Chloride/DMF): Converts the acid into a highly reactive acyl chloride. The catalytic addition of DMF generates a Vilsmeier-Haack intermediate, which rapidly chlorinates the sterically shielded C2-carbonyl. This method is highly scalable and ideal for robust, unhindered amines [1, 4].

  • Carbodiimide Activation (EDC·HCl / HOBt): Generates an O-acylisourea intermediate, which is immediately trapped by HOBt to form a stable, yet reactive, benzotriazole active ester. This prevents the formation of unreactive N-acylureas and is the gold standard for standard primary and secondary amines, including hydrazides [2].

  • Uronium-Based Coupling (HATU / DIPEA): The preferred method for highly hindered or electronically deactivated amines (e.g., anilines, 8-aminoquinoline). HATU generates an HOAt active ester. The nitrogen at the 7-position of the HOAt ring provides anchimeric assistance (neighboring group participation), hydrogen-bonding with the incoming amine to drastically accelerate the coupling rate [3].

Workflow: Amidation Decision Matrix

AmidationStrategy Substrate 3-Methylbenzofuran- 2-carboxylic acid Amine1 Aliphatic / Primary Amines (High Nucleophilicity) Substrate->Amine1 Amine2 Anilines / Hindered Amines (Low Nucleophilicity) Substrate->Amine2 Amine3 Large Scale / Bulk (Cost-Sensitive) Substrate->Amine3 Method1 EDC·HCl / HOBt / DIPEA (Mild, High Atom Economy) Amine1->Method1 Method2 HATU / DIPEA (High Reactivity, Fast) Amine2->Method2 Method3 Oxalyl Chloride / DMF (cat.) (Acid Chloride Intermediate) Amine3->Method3

Decision matrix for selecting amidation conditions based on amine nucleophilicity and scale.

Quantitative Method Comparison

Coupling StrategyOptimal Amine ScopeTypical YieldReaction TimeByproducts / Workup ChallengesScalability
Method A: Oxalyl Chloride Primary, Secondary, Aliphatic80–95%4–16 hCO, CO₂, HCl (gas) / Requires inert atmosphereHigh (Cost-effective)
Method B: EDC·HCl / HOBt Primary, Hydrazides, Piperazines75–90%12–24 hWater-soluble urea / Easy aqueous workupMedium
Method C: HATU / DIPEA Hindered, Anilines, 8-Aminoquinoline70–95%2–6 hTetramethylurea / Requires chromatographyLow (Expensive)

Step-by-Step Experimental Protocols

Protocol A: Acid Chloride Method (Oxalyl Chloride / DMF)

Best for: Scalable synthesis and highly robust aliphatic amines [1].

Rationale: Oxalyl chloride is preferred over thionyl chloride (SOCl₂) because its byproducts (CO and CO₂) are volatile gases, and excess reagent can be easily removed in vacuo without leaving acidic sulfurous residues that might degrade sensitive amines.

  • Activation: Suspend 3-methylbenzofuran-2-carboxylic acid (1.0 equiv, 10 mmol) in anhydrous dichloromethane (DCM) (50 mL) under a nitrogen atmosphere.

  • Catalysis: Add N,N-dimethylformamide (DMF) (0.05 equiv, 0.5 mmol).

  • Chlorination: Cool the mixture to 0 °C. Dropwise add oxalyl chloride (1.5 equiv, 15 mmol). Caution: Vigorous gas evolution will occur.

  • Maturation: Remove the ice bath and stir at room temperature for 3 hours. The suspension will become a clear solution as the acid chloride forms.

  • Concentration: Concentrate the mixture in vacuo to remove DCM and excess oxalyl chloride. Re-dissolve the resulting crude acid chloride in fresh anhydrous DCM (30 mL) and cool to 0 °C.

  • Amidation: Slowly add the target amine (1.2 equiv, 12 mmol) followed by triethylamine (TEA) or DIPEA (2.5 equiv, 25 mmol).

  • Workup: Stir for 12 hours at room temperature. Quench with water, extract with DCM, wash the organic layer with 1M HCl, saturated NaHCO₃, and brine. Dry over anhydrous Na₂SO₄ and concentrate.

Protocol B: Carbodiimide Method (EDC·HCl / HOBt)

Best for: Mild conditions, hydrazides, and avoiding harsh acidic intermediates [2].

Rationale: EDC·HCl is utilized because its corresponding urea byproduct is highly water-soluble, allowing for a self-validating purification process driven purely by liquid-liquid extraction.

  • Pre-activation: Dissolve 3-methylbenzofuran-2-carboxylic acid (1.0 equiv, 5 mmol) in anhydrous DCM or DMF (25 mL). Add HOBt (1.2 equiv, 6 mmol) and EDC·HCl (1.2 equiv, 6 mmol).

  • Ester Formation: Stir the mixture at room temperature for 15–30 minutes to ensure complete conversion to the HOBt active ester.

  • Coupling: Add the target amine (1.1 equiv, 5.5 mmol) followed by DIPEA (2.5 equiv, 12.5 mmol).

  • Maturation: Stir at room temperature for 12–18 hours. Monitor the disappearance of the active ester via TLC (typically 1:1 Hexanes:EtOAc).

  • Workup: Dilute the reaction with ethyl acetate (EtOAc) (50 mL). Wash sequentially with 1M aqueous HCl (to remove unreacted amine and DIPEA), saturated aqueous NaHCO₃ (to remove unreacted acid and HOBt), and brine. Dry over MgSO₄ and concentrate.

Protocol C: Uronium-Based Method (HATU / DIPEA)

Best for: Sterically hindered amines and deactivated anilines (e.g., 8-aminoquinoline) [3].

Rationale: The 3-methyl group of the benzofuran ring can sterically clash with bulky amines. HATU overcomes this via the generation of an HOAt ester, which utilizes a built-in basic nitrogen to pre-organize the incoming amine via hydrogen bonding, forcing the nucleophilic attack.

  • Preparation: In an oven-dried flask, dissolve 3-methylbenzofuran-2-carboxylic acid (1.0 equiv, 2 mmol) and the hindered amine (1.1 equiv, 2.2 mmol) in anhydrous DMF (10 mL).

  • Base Addition: Add DIPEA (3.0 equiv, 6 mmol). Note: DIPEA is preferred over TEA as it is less nucleophilic and prevents competitive side reactions with HATU.

  • Activation: Add HATU (1.2 equiv, 2.4 mmol) in one solid portion. The solution will typically turn a deep yellow/orange color.

  • Maturation: Stir at room temperature for 2–6 hours. This reaction is generally much faster than EDC/HOBt couplings.

  • Workup: Dilute with EtOAc (40 mL). To effectively remove DMF, wash the organic layer with 5% aqueous LiCl solution (3 × 20 mL). Follow with standard washes (1M HCl, sat. NaHCO₃, brine). Purify via flash column chromatography if tetramethylurea byproducts persist.

References

  • Kossakowski, J., et al. (2019). "Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents." Molecules, 24(8), 1548. Available at:[Link]

  • Reddy, et al. (2022). "Design, synthesis and anticancer activity of amide derivatives of substituted 3-methyl-benzofuran-2-carboxylic acid." Polycyclic Aromatic Compounds, 43(8), 7111-7125. Available at:[Link]

  • Pertschi, R., et al. (2020). "Synthesis of Elaborate Benzofuran-2-Carboxamide Derivatives through a Combination of 8-Aminoquinoline Directed C–H Arylation and Transamidation Chemistry." Molecules, 25(2), 352. Available at:[Link]

  • Li, H.-Z., et al. (2017). "Synthesis and anti-plant pathogenic fungal activity of novel benzofuran-2-carboxamide derivatives." Bulgarian Chemical Communications, 49(1), 10-15. Available at:[Link]

Method

Application Note: Advanced Crystallization Strategies for 3-Methylbenzofuran-2-carboxamide Purification

Executive Summary & Chemical Context 3-Methylbenzofuran-2-carboxamide (CAS: 2076-35-9) is a critical heterocyclic building block utilized extensively in the synthesis of pharmacologically active compounds, including sele...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Context

3-Methylbenzofuran-2-carboxamide (CAS: 2076-35-9) is a critical heterocyclic building block utilized extensively in the synthesis of pharmacologically active compounds, including selective dopamine D3 receptor ligands 1 and antiplasmodium agents. Achieving high purity (>99.5%) of this intermediate is paramount, as residual impurities from upstream ring-closure or amidation steps can severely poison catalysts in downstream cross-coupling reactions.

This application note details a robust, scalable, and self-validating crystallization protocol. By synthesizing cooling and anti-solvent crystallization techniques 2, this methodology optimizes yield, purges structurally similar impurities, and ensures polymorphic stability—mitigating the batch-to-batch variability commonly observed in standard batch processing.

Thermodynamic Rationale & Solvent Selection

The solubility profile of 3-Methylbenzofuran-2-carboxamide is dictated by its dual structural nature: a hydrophobic, pi-electron-rich benzofuran core and a polar, hydrogen-bond-donating/accepting carboxamide moiety.

  • Primary Solvent (Ethyl Acetate - EtOAc): Selected for its moderate polarity. EtOAc effectively solvates the carboxamide group at elevated temperatures (60°C) while exhibiting a steep, temperature-dependent solubility curve upon cooling.

  • Anti-Solvent (Heptane): The introduction of a non-polar aliphatic hydrocarbon drastically reduces the solubility of the benzofuran derivative, driving supersaturation.

The Causality of the Synergistic Approach: Relying solely on cooling crystallization often results in lower yields due to the compound's residual solubility in EtOAc at 5°C. Conversely, pure anti-solvent crystallization (especially rapid addition) forces the system out of the metastable zone, leading to uncontrolled, spontaneous nucleation. This "crash out" traps mother liquor impurities within the crystal lattice and frequently generates unstable polymorphs [[3]](). A synergistic approach—controlled cooling followed by steady anti-solvent addition—maintains supersaturation strictly within the metastable zone, promoting the growth of pure, well-defined crystals over secondary nucleation 2.

Process Visualization

CrystallizationWorkflow Crude Crude 3-Methylbenzofuran- 2-carboxamide Dissolution 1. Dissolution in EtOAc (T = 60°C) Crude->Dissolution Filtration 2. Hot Polish Filtration (Remove insolubles) Dissolution->Filtration Cooling 3. Controlled Cooling (0.5°C/min to 45°C) Filtration->Cooling Seeding 4. Seeding (1 wt% pure Form I) Cooling->Seeding Antisolvent 5. Anti-Solvent Addition (Heptane dosing at 3.3 mL/min) Seeding->Antisolvent Aging 6. Final Cooling & Aging (Hold at 5°C for 2h) Antisolvent->Aging Isolation 7. Filtration & Washing (Cold EtOAc/Heptane 1:2) Aging->Isolation Drying 8. Vacuum Drying (40°C, <50 mbar) Isolation->Drying Product Purified API Intermediate (>99.5% Purity, Form I) Drying->Product

Figure 1: Synergistic cooling and anti-solvent crystallization workflow for high-purity isolation.

Self-Validating Experimental Protocol

This methodology embeds Process Analytical Technology (PAT) to ensure every phase is self-validating, moving away from empirical guesswork to deterministic control.

Step 1: Dissolution and Polish Filtration

  • Action: Suspend 100 g of crude 3-Methylbenzofuran-2-carboxamide in 600 mL of EtOAc in a jacketed crystallizer equipped with an overhead stirrer and a Focused Beam Reflectance Measurement (FBRM) probe. Heat to 60°C until complete dissolution. Perform a hot polish filtration through a 0.45 µm PTFE filter into a pre-heated (65°C) secondary vessel.

  • Validation: Visual confirmation of a clear solution; HPLC analysis of the filtrate establishes the baseline impurity profile before crystallization begins.

Step 2: Controlled Cooling and Seeding

  • Action: Cool the solution linearly from 60°C to 45°C at a rate of 0.5°C/min. At 45°C, introduce 1.0 g (1 wt%) of highly pure, micronized 3-Methylbenzofuran-2-carboxamide seed crystals (Form I) suspended in 5 mL of EtOAc.

  • Causality: A slow cooling rate prevents localized supersaturation spikes at the reactor walls, mitigating premature spontaneous nucleation. Seeding bypasses the primary nucleation energy barrier, ensuring the system crystallizes into the desired polymorph 4.

  • Validation: FBRM chord length distribution must show a steady increase in counts (indicating seed growth) without a sudden exponential spike in fine particles (which would indicate secondary crash nucleation).

Step 3: Anti-Solvent Addition

  • Action: Hold the temperature at 45°C for 30 minutes to allow the seed bed to establish. Initiate the addition of 400 mL of Heptane at a constant dosing rate of 3.3 mL/min over 2 hours.

  • Causality: The addition rate of the anti-solvent is a primary controlling factor for crystal morphology and purity 5. Gradual addition maintains supersaturation strictly within the growth zone. Fast addition causes agglomeration and solvent entrapment 6.

  • Validation: In-line ATR-FTIR spectroscopy monitors the liquid-phase concentration, ensuring supersaturation remains constant and does not cross the labile limit.

Step 4: Final Cooling, Isolation, and Drying

  • Action: Cool the slurry from 45°C to 5°C at 0.25°C/min and age for 2 hours. Filter under vacuum and wash the cake with 100 mL of pre-chilled (5°C) EtOAc/Heptane (1:2 v/v). Dry in a vacuum oven at 40°C (<50 mbar) for 12 hours.

  • Validation: X-ray Powder Diffraction (XRPD) confirms the solid-state polymorphic form. Karl Fischer (KF) titration ensures residual moisture/solvent is <0.5%.

Quantitative Data & Method Comparison

The table below summarizes the critical quality attributes (CQAs) of 3-Methylbenzofuran-2-carboxamide purified via different crystallization strategies, highlighting the superiority of the synergistic approach.

Crystallization StrategySolvent SystemYield (%)HPLC Purity (%)Particle Size D50 (µm)Predominant Morphology
Cooling OnlyEtOAc68.599.1120Acicular (Needles)
Fast Anti-SolventEtOAc / Heptane92.097.515Agglomerated Spheres
Synergistic (Cooling + Anti-Solvent + Seeding) EtOAc / Heptane 89.4 99.9 75 Prismatic

Polymorphism & Solid-State Characterization

Polymorphism control is a regulatory imperative in pharmaceutical development, as different solid forms possess distinct melting points, solubilities, and mechanical properties 4. 3-Methylbenzofuran-2-carboxamide exhibits conformational flexibility around the carboxamide bond, making it susceptible to polymorphic variation depending on the crystallization kinetics.

According to Ostwald's rule of stages, rapid precipitation (e.g., via unseeded, fast anti-solvent addition) frequently yields a kinetically favored, metastable polymorph (Form II) or amorphous domains 5. These metastable forms are highly prone to solvent-mediated phase transitions (SMPT) during downstream processing or storage, which can lead to severe caking and variable dissolution rates 3. The synergistic protocol described herein, specifically the integration of Form I seeding and controlled anti-solvent dosing, thermodynamically forces the crystallization of the stable Form I polymorph, ensuring long-term API intermediate stability.

References

  • Pharmaceutical Crystallization in drug development - Syrris.
  • Development of Continuous Anti-Solvent/Cooling Crystallization Process using Cascaded Mixed Suspension, Mixed Product Removal Crystallizers - ACS Publications.
  • Strategy for control of crystallization of polymorphs - CrystEngComm (RSC Publishing).
  • Polymorphism in Processes of Crystallization in Solution: A Practical Review - ACS Publications.
  • Comparative Study of Different Crystallization Methods in the Case of Cilostazol Crystal Habit Optimization - MDPI.
  • N-(3-Fluoro-4-(4-(2-methoxy or 2,3-dichlorophenyl) piperazine-1-yl)-butyl)-aryl carboxamides as Selective Dopamine D3 Receptor Ligands - PMC (NIH).

Sources

Application

Application Note: One-Pot Synthesis Strategies for Functionalized Benzofuran Carboxamides

Executive Summary The benzofuran core is a privileged heterocyclic scaffold embedded in numerous biologically active molecules. Specifically, functionalized benzofuran-2-carboxamides have demonstrated potent pharmacologi...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The benzofuran core is a privileged heterocyclic scaffold embedded in numerous biologically active molecules. Specifically, functionalized benzofuran-2-carboxamides have demonstrated potent pharmacological properties, acting as robust antimalarials, antimicrobials, and anticancer agents[3]. Traditional synthetic routes to these carboxamides often rely on linear, step-heavy sequences requiring the isolation of sensitive intermediates, which inherently reduces atom economy and throughput.

This application note provides researchers and drug development professionals with validated, one-pot synthetic methodologies to access highly functionalized benzofuran carboxamides. By leveraging tandem catalysis and sequential one-pot activation, these protocols eliminate intermediate purification steps, significantly accelerating library generation for structure-activity relationship (SAR) studies.

Mechanistic Rationale & Causality

To design a successful one-pot protocol, the chemical compatibility of sequential reagents must be strictly controlled. We highlight two complementary strategies:

Late-Stage Functionalization: One-Pot Transamidation

For the rapid generation of analog libraries, functionalizing a pre-existing benzofuran core is highly efficient. Utilizing an 8-aminoquinoline (8-AQ) directing group allows for regioselective Pd-catalyzed C3-arylation. However, direct aminolysis of the resulting 8-AQ amide is thermodynamically unfavorable due to the poor leaving group ability of the 8-aminoquinoline moiety.

Causality of the Protocol: To overcome this without isolating intermediates, di-tert-butyl dicarbonate (Boc₂) and 4-dimethylaminopyridine (DMAP) are introduced directly into the reaction vessel [1]. This converts the stable amide into an N-acyl-Boc-carbamate. This intermediate is sterically twisted, breaking the orbital coplanarity of the amide bond, which drastically lowers the activation energy for nucleophilic attack. Consequently, the subsequent addition of primary or secondary amines smoothly displaces the 8-AQ group at 60 °C, driving the transamidation to completion in a single pot [1].

De Novo Core Construction: Tandem Sonogashira-Cyclization

When specific substitutions on the benzene ring are required, constructing the benzofuran core de novo is preferred. This can be achieved via a one-pot palladium/copper co-catalyzed Sonogashira coupling of o-iodophenols with terminal alkynamides, followed by cyclization [2].

Causality of the Protocol: The Pd(0) catalyst initiates oxidative addition into the aryl iodide, while the Cu(I) co-catalyst activates the terminal alkyne to form a copper acetylide. Following transmetalation and reductive elimination, the proximal hydroxyl group is poised for attack. The addition of a base (e.g., Et₃N) triggers an in-situ 5-endo-dig intramolecular cyclization across the newly formed alkyne. Bypassing the isolation of the o-alkynylphenol intermediate prevents its oxidative degradation, ensuring a high-yielding convergence to the benzofuran-2-carboxamide [2].

Workflow Diagram

Workflow Start Target: Benzofuran Carboxamides Sub1 Strategy A: De Novo Sonogashira Cyclization Start->Sub1 Sub2 Strategy B: Late-Stage One-Pot Transamidation Start->Sub2 StepA1 Pd/Cu Catalyzed Cross-Coupling Sub1->StepA1 StepB1 8-AQ Directed Pd-Catalyzed C3-Arylation Sub2->StepB1 StepA2 In-situ Intramolecular 5-endo-dig Cyclization StepA1->StepA2 Base, Heat Product Functionalized Benzofuran Carboxamides StepA2->Product StepB2 In-situ Boc Activation (Boc2O, DMAP) StepB1->StepB2 MeCN, 60°C StepB3 Aminolysis (Primary/Secondary Amine) StepB2->StepB3 Toluene, 60°C StepB3->Product

One-pot synthetic workflows for functionalized benzofuran carboxamides.

Experimental Protocols

Protocol A: One-Pot Two-Step Transamidation of C3-Arylated Benzofurans

This self-validating protocol is adapted for the rapid diversification of benzofuran-2-carboxylic acids into complex amides [1].

Step 1: In-situ Boc Activation

  • Charge a dry 10 mL reaction vial equipped with a magnetic stir bar with the N-(quinolin-8-yl)benzofuran-2-carboxamide derivative (0.2 mmol, 1.0 equiv), Boc₂O (1.0 mmol, 5.0 equiv), and DMAP (0.03 mmol, 15 mol%).

  • Suspend the solid mixture in 1.0 mL of anhydrous acetonitrile (MeCN).

  • Seal the vial and stir the reaction mixture at 60 °C for 5 hours.

Self-Validation Checkpoint 1: Monitor the reaction via TLC (Hexanes/EtOAc 3:1). The starting material spot should completely disappear, replaced by a significantly less polar spot (higher Rf​ ) corresponding to the N-acyl-Boc-carbamate. Mild gas evolution (CO₂) may be observed as the Boc₂O reacts.

Step 2: Aminolysis 4. Without isolating the intermediate, remove the vial from the heat block and allow it to cool briefly. 5. Add the desired primary or secondary amine (0.3 mmol, 1.5 equiv) dissolved in 1.0 mL of anhydrous toluene. 6. Re-seal the vial and resume stirring at 60 °C for 12–16 hours.

Self-Validation Checkpoint 2: The reaction mixture will typically undergo a distinct color change (often turning pale yellow to deep orange) as the 8-aminoquinoline leaving group is displaced and liberated into the solution. TLC will confirm the consumption of the non-polar intermediate and the appearance of a new, more polar product spot.

  • Concentrate the crude mixture under reduced pressure. Purify the residue via flash column chromatography (silica gel, gradient elution with Hexanes/EtOAc) to yield the pure functionalized benzofuran-2-carboxamide.

Protocol B: De Novo Sonogashira/Cyclization
  • In an oven-dried Schlenk tube under an argon atmosphere, combine o-iodophenol (0.5 mmol, 1.0 equiv), the desired terminal alkynamide (0.6 mmol, 1.2 equiv), Pd(PPh₃)₂Cl₂ (5 mol%), and CuI (10 mol%).

  • Add 2.0 mL of degassed triethylamine (Et₃N), which serves as both the base and the solvent.

  • Stir the mixture at room temperature for 2 hours to allow the cross-coupling to reach completion.

  • Elevate the temperature to 80 °C and stir for an additional 6 hours to drive the intramolecular cyclization.

  • Cool to room temperature, dilute with ethyl acetate (10 mL), and filter through a short pad of Celite. Concentrate the filtrate and purify via column chromatography.

Quantitative Data Summary

The following table summarizes the expected yields and reaction conditions for the one-pot transamidation strategy across various amine nucleophiles, demonstrating the robustness of the protocol[1].

Substrate (Amine Nucleophile)Reaction Time (Step 2)TemperatureExpected Isolated Yield
Benzylamine (Primary)12 hours60 °C85 - 92%
Morpholine (Secondary)16 hours60 °C78 - 84%
Aniline (Aryl Amine)24 hours80 °C55 - 65%*
Piperidine (Secondary)14 hours60 °C80 - 88%
Isopropylamine (Sterically Hindered)18 hours60 °C70 - 75%

*Note: Aryl amines possess lower nucleophilicity, requiring extended reaction times and elevated temperatures to achieve moderate yields.

References

  • Synthesis of Elaborate Benzofuran-2-Carboxamide Derivatives through a Combination of 8-Aminoquinoline Directed C–H Arylation and Transamidation Chemistry. Molecules (MDPI). Available at: 1

  • A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. ACS Omega. Available at: 2

  • Enantiopure Benzofuran-2-carboxamides of 1-Aryltetrahydro-β-carbolines Are Potent Antimalarials In Vitro. ACS Medicinal Chemistry Letters. Available at: 3

  • Natural source, bioactivity and synthesis of benzofuran derivatives. RSC Advances. Available at: 4

Sources

Method

Application Note: Microwave-Assisted Synthesis of 3-Methylbenzofuran-2-carboxamide

Introduction & Mechanistic Rationale Benzofuran-2-carboxamides are privileged scaffolds in medicinal chemistry, exhibiting potent biological activities ranging from sigma receptor modulation to targeted anticancer and an...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

Benzofuran-2-carboxamides are privileged scaffolds in medicinal chemistry, exhibiting potent biological activities ranging from sigma receptor modulation to targeted anticancer and anti-inflammatory properties 1[1]. Traditional syntheses of these heterocycles via the Rap-Stoermer reaction often suffer from prolonged reaction times (up to 48 hours), harsh thermal conditions, and suboptimal yields due to competing side reactions 2[2].

This application note details an optimized, microwave-assisted green chemistry protocol for the one-pot synthesis of 3-methylbenzofuran-2-carboxamide. By leveraging dielectric heating, this method accelerates the bimolecular O-alkylation and subsequent intramolecular cyclodehydration, reducing reaction times from hours to minutes while significantly improving the purity profile and overall yield 3[3].

Experimental Design & Causality

The synthesis utilizes a condensation between 2-hydroxyacetophenone and 2-chloroacetamide. Every variable in this protocol has been selected to create a self-validating, high-efficiency system:

  • Base Selection (The "Cesium Effect"): Cesium carbonate (Cs₂CO₃) is selected over potassium carbonate (K₂CO₃). The larger ionic radius and lower charge density of the cesium cation result in a more "naked" and highly nucleophilic phenoxide anion. This is critical for driving the initial rapid O-alkylation step before side-reactions can occur 2[2].

  • Solvent Selection: Acetonitrile (CH₃CN) is utilized due to its high dielectric constant ( ϵ′ = 35.9) and high loss tangent (tan δ = 0.062), making it an excellent medium for absorbing microwave energy and transferring it directly to the polar reactants.

  • Microwave Parameters: Closed-vessel microwave irradiation allows the solvent to be heated safely above its atmospheric boiling point (to 140 °C). This localized superheating provides the necessary activation energy for the rate-limiting intramolecular Knoevenagel-type condensation, forcing the cyclodehydration to completion 4[4].

Workflow & Mechanistic Pathway

G R1 2-Hydroxyacetophenone + 2-Chloroacetamide R2 Addition of Cs2CO3 in Acetonitrile R1->R2 MW Microwave Irradiation (140°C, 20 min) R2->MW Step1 Intermediate: O-Alkylation MW->Step1 Phase 1 Step2 Intermediate: Cyclodehydration Step1->Step2 Phase 2 Workup Aqueous Workup & Extraction Step2->Workup Product 3-Methylbenzofuran- 2-carboxamide Workup->Product Purification

Microwave-assisted Rap-Stoermer workflow for 3-methylbenzofuran-2-carboxamide synthesis.

Step-by-Step Protocol

Reagent Preparation
  • Reactants: Weigh 1.0 mmol (136.15 mg) of 2-hydroxyacetophenone and 1.1 mmol (102.85 mg) of 2-chloroacetamide.

  • Base: Weigh 2.5 mmol (814.5 mg) of anhydrous Cesium Carbonate (Cs₂CO₃). Critical Step: Ensure the base is finely powdered and stored in a desiccator to prevent moisture absorption, which can quench the cyclodehydration phase.

  • Solvent: Dispense 4.0 mL of anhydrous Acetonitrile (HPLC grade).

Microwave Synthesis
  • Vessel Loading: Transfer the reactants, base, and solvent into a 10-mL heavy-walled borosilicate microwave process vial containing a magnetic stir bar.

  • Sealing & Purging: Crimp-seal the vial with a Teflon-lined septum cap. Purge the vial with Nitrogen gas for 2 minutes via a needle to remove oxygen and prevent oxidative degradation of the intermediate phenoxide.

  • Irradiation Profile: Place the vial in a monomode microwave synthesizer (e.g., Anton Paar Monowave or Biotage Initiator).

    • Pre-stirring: 30 seconds at 600 rpm to ensure suspension of the inorganic base.

    • Temperature: 140 °C (Monitored via internal IR sensor).

    • Ramp Time: 2 minutes (Dynamic power adjustment up to 250 W).

    • Hold Time: 20 minutes.

    • Cooling: Compressed air cooling to 40 °C.

Workup & Purification (Self-Validating Steps)
  • Reaction Quench: Carefully uncap the cooled vial and dilute the mixture with 10 mL of deionized water to dissolve the inorganic cesium salts.

  • Extraction: Transfer the mixture to a separatory funnel and extract with Ethyl Acetate (3 × 15 mL).

  • Washing: Wash the combined organic layers with brine (15 mL) and dry over anhydrous Na₂SO₄.

  • Concentration: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Validation (TLC): Spot the crude mixture on a Silica Gel 60 F254 plate. Elute with Hexane:Ethyl Acetate (6:4). The product spot should be clearly visible under UV light (254 nm) at an Rf of ~0.45, indicating successful conversion.

  • Purification: Purify via flash column chromatography (silica gel, 25% EtOAc in Petroleum Ether) to yield pure 3-methylbenzofuran-2-carboxamide as a white crystalline solid.

Quantitative Data & Optimization

The following table summarizes the comparative efficiency of the microwave-assisted protocol against conventional thermal heating, highlighting the mechanistic advantages of the optimized workflow.

ParameterConventional HeatingMicrowave IrradiationAdvantage / Causality
Heating Source Oil BathMonomode MicrowaveDirect dielectric heating of polar intermediates.
Temperature 82 °C (Reflux)140 °C (Pressurized)Overcomes activation energy barrier rapidly.
Reaction Time 12 - 48 Hours20 Minutes>95% reduction in processing time.
Yield (%) 45 - 55%82 - 88%Minimizes thermal degradation and side-reactions.
Purity (Crude) Moderate (Multiple spots)High (Single major spot)Uniform heating prevents localized hot spots.

Conclusion

The transition from conventional thermal reflux to targeted microwave irradiation represents a paradigm shift in the synthesis of benzofuran-2-carboxamides. By combining the "cesium effect" with the rapid, uniform heating profile of a closed-vessel microwave system, researchers can achieve high-fidelity synthesis of 3-methylbenzofuran-2-carboxamide. This protocol offers a robust, self-validating framework suitable for rapid analog generation in drug discovery pipelines.

References

  • Title: Synthesis of N-phenyl-N-(3-(piperidin-1-yl)propyl)benzofuran-2-carboxamides as new selective ligands for sigma receptors Source: NIH PMC URL: [Link]

  • Title: Microwave-assisted synthesis of benzofuran analogs of fenamates as non steroidal anti-inflammatory agents Source: SciSpace URL: [Link]

  • Title: Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents Source: NIH PMC URL: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Synthesis of 3-Methylbenzofuran-2-carboxamide

Welcome to the technical support center for the synthesis of 3-Methylbenzofuran-2-carboxamide. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insigh...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of 3-Methylbenzofuran-2-carboxamide. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into overcoming common challenges in this multi-step synthesis. Our focus is on explaining the causality behind experimental choices to empower you to troubleshoot and optimize your reaction yields effectively.

Section 1: Troubleshooting the 3-Methylbenzofuran-2-carboxylic Acid Intermediate

The overall yield of your final product is critically dependent on the successful and high-yield synthesis of the key intermediate, 3-Methylbenzofuran-2-carboxylic acid. Issues at this stage often cascade, making subsequent steps more challenging.

FAQ 1.1: My benzofuran ring-forming reaction (e.g., Perkin rearrangement or palladium-catalyzed cyclization) is resulting in a low yield. What are the primary causes and how can I troubleshoot this?

Low yields in benzofuran synthesis can often be traced to three main areas: reagent integrity, reaction conditions, and competing side reactions.[1]

Causality and Troubleshooting Steps:

  • Reagent & Catalyst Integrity:

    • Palladium-Catalyzed Routes (e.g., Sonogashira/Cyclization): The activity of the palladium catalyst is paramount. Catalyst deactivation due to age, improper storage (exposure to air/moisture), or the presence of oxygen in the reaction can severely limit yield.[1] Ensure solvents are properly degassed and the reaction is run under a strictly inert atmosphere (Nitrogen or Argon).

    • Base-Mediated Cyclizations (e.g., from phenoxyacetates): The strength and purity of the base (e.g., sodium ethoxide) are crucial. Ensure the base has not degraded through exposure to atmospheric moisture. Using freshly prepared or recently purchased reagents is recommended.

  • Suboptimal Reaction Conditions:

    • Temperature: Many cyclization reactions require heating to overcome the activation energy barrier. However, excessively high temperatures can lead to catalyst decomposition or undesired side reactions.[1] It is advisable to perform temperature screening, for example, from 60 °C to 120 °C, to find the optimal balance.

    • Solvent: The choice of solvent can significantly influence solubility and reaction kinetics. For palladium-catalyzed reactions, solvents like toluene or cyclopentyl methyl ether (CPME) have proven effective.[2] For base-mediated reactions, the corresponding alcohol (e.g., ethanol for sodium ethoxide) is typically used.

  • Competing Side Reactions:

    • Homocoupling: In Sonogashira-type couplings, homocoupling of the terminal alkyne (Glaser coupling) is a frequent side reaction that consumes starting material. This can be minimized by the slow addition of the alkyne to the reaction mixture.[1]

    • Decomposition: The starting materials or product may be unstable under the reaction conditions. Monitor the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to check for the appearance of degradation products over time.

Workflow: General Troubleshooting for Low-Yield Benzofuran Synthesis

G start Low Yield Observed reagent Step 1: Verify Reagent & Catalyst Quality - Use fresh catalyst/base - Ensure anhydrous solvents - Degas solvents for Pd reactions start->reagent conditions Step 2: Optimize Reaction Conditions - Screen temperature (e.g., 60-120°C) - Test alternative solvents - Check stoichiometry reagent->conditions If no improvement monitoring Step 3: Analyze for Side Reactions - Monitor by TLC/LC-MS - Identify byproduct structures - Adjust reagent addition rate conditions->monitoring If still low outcome Improved Yield monitoring->outcome

Caption: Systematic workflow for troubleshooting low yields in benzofuran ring formation.

Section 2: Optimizing the Amidation of 3-Methylbenzofuran-2-carboxylic Acid

The conversion of the carboxylic acid to the primary amide is the final and often most delicate step. Many researchers encounter difficulties here due to the fundamental chemistry of the reactants.

FAQ 2.1: I mixed my 3-Methylbenzofuran-2-carboxylic acid with aqueous ammonia, but I'm getting almost no amide product. Why doesn't this direct approach work well?

This is a classic and common pitfall. Carboxylic acids are acidic, and amines (or ammonia) are basic. When mixed, a rapid acid-base reaction occurs, forming an ammonium carboxylate salt.[3][4] This salt is generally stable and unreactive toward nucleophilic acyl substitution. While very high temperatures (>100 °C) can force the dehydration of this salt to form the amide, it is often inefficient and can lead to decomposition of complex molecules.[3]

Diagram: The Acid-Base Trap in Amide Synthesis

G cluster_0 Reactants cluster_1 Unreactive Salt cluster_2 Desired Product RCOOH R-COOH (Carboxylic Acid) Salt R-COO⁻ NH₄⁺ (Ammonium Carboxylate Salt) RCOOH->Salt Fast Acid-Base Reaction NH3 NH₃ (Ammonia) NH3->Salt Fast Acid-Base Reaction Amide R-CONH₂ (Amide) Salt->Amide Requires High Temp (>100°C) (Inefficient)

Caption: The rapid formation of a stable salt prevents efficient amide synthesis at room temperature.

FAQ 2.2: Since the direct reaction is inefficient, what is the standard method for forming the amide bond, and how do I choose the right reagents?

The universally accepted strategy is to convert the carboxylic acid's hydroxyl group into a better leaving group, thereby "activating" the carbonyl carbon for nucleophilic attack by the amine.[5] This is achieved using coupling reagents . The choice of reagent depends on factors like cost, scale, substrate sensitivity, and ease of workup.

Method Coupling Reagent(s) Mechanism Advantages Disadvantages
Carbodiimide EDC, HOBt/NHSForms a highly reactive O-acylisourea intermediate.[6]Widely used, reliable. EDC byproduct is water-soluble, simplifying workup.[7]EDC is moisture-sensitive.[8] DCC byproduct (DCU) is difficult to remove.[7]
Onium Salt HATU, HBTUForms an activated ester.Very high efficiency, fast reaction times, low rates of side reactions.[5]More expensive than carbodiimides. Requires a non-nucleophilic base (e.g., DIEA).
Acyl Halide Thionyl Chloride (SOCl₂) or Oxalyl ChlorideConverts the carboxylic acid to a highly reactive acyl chloride.Inexpensive and effective for robust substrates.Harsh conditions (generates HCl), not suitable for sensitive molecules.[6]

Recommendation: For laboratory-scale synthesis of 3-Methylbenzofuran-2-carboxamide, the EDC/HOBt method offers the best balance of efficiency, mild conditions, and straightforward purification.

FAQ 2.3: I'm using the recommended EDC/HOBt coupling method, but my yield is still poor. What specific experimental factors should I investigate?

This is a common scenario. Success with carbodiimide chemistry hinges on meticulous attention to detail. Here is a breakdown of the most likely culprits and how to address them.

Potential Causes & Solutions:

  • Hydrolysis of EDC: 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) is highly sensitive to moisture and will hydrolyze, rendering it inactive.[8]

    • Solution: Use high-quality EDC from a freshly opened bottle. Store it properly in a desiccator. Always allow the reagent container to warm to room temperature before opening to prevent moisture condensation.

  • Solvent Purity: The presence of water in the solvent will hydrolyze the active O-acylisourea intermediate faster than it can react with the amine.

    • Solution: Use an anhydrous aprotic solvent such as Dichloromethane (DCM) or Dimethylformamide (DMF).[8] Using solvent from a freshly opened bottle or a solvent purification system is highly recommended.

  • Incorrect Stoichiometry or Order of Addition: The relative amounts of reagents and the order in which they are added are critical for forming the active intermediate and minimizing side reactions.

    • Solution: A common and effective stoichiometry is Acid:Amine:EDC:HOBt = 1.0 : 1.2 : 1.2 : 1.2 equivalents. Always pre-activate the carboxylic acid with EDC/HOBt before adding the amine.

  • Suboptimal pH/Base: The reaction requires the amine to be in its neutral, nucleophilic form. While the primary amide synthesis from an ammonium salt source provides its own amine upon basification, using a non-nucleophilic base like Diisopropylethylamine (DIEA) or Triethylamine (TEA) can be beneficial.

    • Solution: Add 2-3 equivalents of DIEA. This ensures the amine source is deprotonated and also scavenges any acid formed during the reaction.[6]

Workflow: EDC/HOBt Coupling and Troubleshooting

G cluster_activation Activation Step cluster_coupling Coupling Step cluster_troubleshooting Troubleshooting Points Acid Carboxylic Acid ActiveEster Active O-acylisourea (Reactive Intermediate) Acid->ActiveEster EDC_HOBt EDC + HOBt EDC_HOBt->ActiveEster Product Desired Amide ActiveEster->Product Amine Amine (NH₃) Amine->Product TS1 Is EDC active? (Moisture sensitive) TS1->EDC_HOBt TS2 Is solvent anhydrous? TS2->ActiveEster TS3 Is Amine nucleophilic? (Check base) TS3->Amine

Caption: Key steps and critical troubleshooting points in an EDC/HOBt mediated amidation reaction.

Experimental Protocol: Optimized EDC/HOBt Synthesis of 3-Methylbenzofuran-2-carboxamide

This protocol is designed to be a robust starting point for optimization.

  • Preparation: In a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve 3-Methylbenzofuran-2-carboxylic acid (1.0 eq) in anhydrous DCM (approx. 0.1 M concentration).

  • Activation: To the stirred solution, add HOBt (1.2 eq) and EDC·HCl (1.2 eq). Stir the mixture at room temperature for 10 minutes. You may observe the solution becoming slightly cloudy.

  • Amine Addition: In a separate flask, prepare a solution of your amine source. If using ammonium chloride (NH₄Cl, 1.2 eq), suspend it in anhydrous DCM and add DIEA (2.5 eq). Cool this mixture in an ice bath (0 °C).

  • Coupling: Slowly add the activated acid solution from step 2 to the amine/DIEA slurry from step 3 at 0 °C.

  • Reaction: Allow the reaction to slowly warm to room temperature and stir overnight (12-18 hours).

  • Monitoring: Monitor the reaction progress by TLC or LC-MS to confirm the consumption of the starting carboxylic acid.

  • Workup:

    • Dilute the reaction mixture with additional DCM.

    • Transfer the mixture to a separatory funnel and wash sequentially with 1M HCl (to remove DIEA and EDC-urea byproduct), saturated aqueous NaHCO₃ (to remove unreacted HOBt and acid), and finally with brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the resulting crude solid by flash column chromatography on silica gel or by recrystallization to obtain pure 3-Methylbenzofuran-2-carboxamide.

References

  • Technical Support Center: Reaction Optimization for Substituted Benzofuran Synthesis. Benchchem.
  • Patil, J. V., et al. (2022). Design, synthesis and anticancer activity of amide derivatives of substituted 3-methyl-benzofuran-2-carboxylic acid. Taylor & Francis. Available at: [Link]

  • Total synthesis of natural products containing benzofuran rings. RSC Publishing. (2017). Available at: [Link]

  • Synthesis and anti-plant pathogenic fungal activity of novel benzofuran-2-carboxamide derivatives. Bulgarian Chemical Communications. Available at: [Link]

  • Troubleshooting low yield in Lipoamide chemical synthesis. Benchchem.
  • Larrosa, M., et al. (2020). Synthesis of Elaborate Benzofuran-2-Carboxamide Derivatives through a Combination of 8-Aminoquinoline Directed C–H Arylation and Transamidation Chemistry. Molecules. Available at: [Link]

  • Beaudry, C. M., et al. (2021). Regioselective Synthesis of Benzofuranones and Benzofurans. The Journal of Organic Chemistry. Available at: [Link]

  • Amides Preparation and Reactions Summary. Chemistry Steps. (2020). Available at: [Link]

  • Amide coupling reaction in medicinal chemistry. Coupling reagents. HepatoChem. Available at: [Link]

  • The Amide Functional Group: Properties, Synthesis, and Nomenclature. Master Organic Chemistry. (2018). Available at: [Link]

  • Amide Synthesis. Fisher Scientific. Available at: [Link]

  • The preparation of amides. Chemguide. Available at: [Link]

Sources

Optimization

overcoming cyclization failures in benzofuran-2-carboxamide production

Welcome to the technical support center for synthetic chemistry. This guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of benzofuran-2-carboxamides.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for synthetic chemistry. This guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of benzofuran-2-carboxamides. Benzofurans are a privileged scaffold in medicinal chemistry, but their synthesis, particularly the critical cyclization step, can be fraught with challenges.[1][2][3] This document provides in-depth troubleshooting guides and FAQs to help you overcome common failures and optimize your reaction outcomes.

Troubleshooting Guide: Overcoming Cyclization Failures

This section addresses specific, common problems encountered during the synthesis of the benzofuran core. The solutions are presented in a question-and-answer format, focusing on the causality behind each recommendation.

Q1: My palladium-catalyzed Sonogashira coupling/cyclization is giving low to no yield of the desired benzofuran. What's wrong?

This is the most frequent issue reported to our support team. A low yield in this multi-component reaction can stem from several factors. A systematic approach is crucial for diagnosis.

Causative Analysis & Solutions:

  • Catalyst Inactivity: The entire catalytic cycle hinges on the activity of your palladium catalyst.

    • Cause: The active Pd(0) species is sensitive to oxidation. An old catalyst, improper storage, or exposure to atmospheric oxygen can render it inactive.[4]

    • Solution: Always use a fresh or properly stored palladium source. If you suspect catalyst deactivation, consider adding a phosphine ligand, as bulky, electron-rich phosphine ligands can protect the metal center and promote the desired cross-coupling.[5] Ensure all solvents are thoroughly degassed to remove oxygen, which is a known catalyst poison.[4]

  • Suboptimal Reaction Conditions: The interplay between base, solvent, and temperature is delicate and substrate-dependent.

    • Cause: An inappropriate base may not be strong enough to deprotonate the terminal alkyne efficiently. The solvent may not sufficiently solubilize all reagents, or the temperature may be too low for cyclization or too high, leading to catalyst decomposition.[4]

    • Solution: A screening process is often necessary. Cesium carbonate (Cs₂CO₃) is frequently effective for the cyclization step due to its high basicity and solubility in organic solvents.[6] If using an amine base like triethylamine (TEA), ensure it is dry and pure. Temperature optimization is also key; while the Sonogashira coupling can often proceed at room temperature, the subsequent intramolecular cyclization may require heating (e.g., 60-100 °C).[4]

  • Key Side Reactions: The most common side reaction is the homocoupling of your terminal alkyne (Glaser coupling), especially when a copper co-catalyst is used.[4][5]

    • Cause: The copper(I) co-catalyst, while facilitating the formation of the copper acetylide for the main reaction, can also promote the oxidative dimerization of the alkyne.[5]

    • Solution:

      • Minimize Copper: Reduce the concentration of the copper catalyst (e.g., CuI) to the lowest effective level.

      • Go Copper-Free: Consider a copper-free Sonogashira protocol. These methods have been developed specifically to avoid Glaser coupling and can be very effective, though they may require specific palladium catalysts and amine bases.[5][7]

      • Slow Addition: Adding the alkyne slowly to the reaction mixture can help maintain a low concentration, disfavoring the bimolecular homocoupling reaction.[4]

The following workflow provides a logical sequence for diagnosing the issue.

G start Low / No Product Yield cat_check 1. Check Catalyst Activity start->cat_check reagent_check 2. Verify Reagent Quality start->reagent_check cond_opt 3. Optimize Conditions start->cond_opt side_react 4. Investigate Side Reactions start->side_react cat_sol Use fresh Pd source Ensure inert atmosphere Degas solvents thoroughly cat_check->cat_sol Solution reagent_sol Purify/dry reagents & solvents Verify stoichiometry (alkyne often 1.1-1.5 eq) reagent_check->reagent_sol Solution cond_sol Screen bases (e.g., Cs₂CO₃, K₂CO₃) Screen solvents (e.g., DMF, Toluene) Vary temperature (e.g., RT -> 100°C) cond_opt->cond_sol Solution side_react_sol Minimize or eliminate Cu(I) co-catalyst Consider copper-free protocol Slowly add alkyne substrate side_react->side_react_sol Solution

Caption: Logical workflow for troubleshooting low product yield.

Q2: My base-promoted intramolecular cyclization is failing, and I'm only recovering the uncyclized starting material. Why?

For syntheses that rely on a base to promote the intramolecular cyclization of a precursor (e.g., a 2-halophenoxyacetamide derivative), failure to cyclize typically points to issues with deprotonation or the subsequent nucleophilic attack.

Causative Analysis & Solutions:

  • Insufficient Base Strength:

    • Cause: The chosen base may not be strong enough to deprotonate the precursor to generate the necessary nucleophile for ring closure. For example, in the cyclization of an o-hydroxyphenyl ketone precursor, a sufficiently strong base is needed to deprotonate the phenolic hydroxyl group.

    • Solution: Switch to a stronger base. While potassium carbonate (K₂CO₃) is common, cesium carbonate (Cs₂CO₃) is often more effective due to its greater solubility and the "cesium effect," which can enhance the nucleophilicity of the resulting phenoxide.[6]

  • Poor Leaving Group / Reaction Site:

    • Cause: The intramolecular nucleophilic substitution requires a good leaving group. If the group being displaced is poor (e.g., a fluoride), the reaction will be slow or may not proceed at all.

    • Solution: Ensure your synthetic design incorporates a good leaving group, such as iodide or bromide, at the cyclization site.

  • Solvent Effects:

    • Cause: The solvent plays a critical role in stabilizing the intermediate ions. A non-polar solvent may not adequately support the charged intermediates required for the reaction.

    • Solution: Use a polar aprotic solvent like DMF or DMSO. These solvents can accelerate nucleophilic substitution reactions and better solubilize inorganic bases like Cs₂CO₃.[6]

Frequently Asked Questions (FAQs)
Q1: How do electronic effects from substituents on the phenol ring impact cyclization efficiency?

The electronic nature of substituents on the aromatic ring significantly influences the rate and yield of the cyclization.

  • Electron-Donating Groups (EDGs): Groups like methoxy (-OCH₃) or alkyl chains increase the electron density of the phenol ring. This makes the phenolic oxygen more nucleophilic, which generally accelerates the rate of intramolecular cyclization, leading to higher yields.[8][9]

  • Electron-Withdrawing Groups (EWGs): Groups like nitro (-NO₂) or cyano (-CN) decrease the electron density of the ring. This reduces the nucleophilicity of the phenolic oxygen, which can slow down or even inhibit the cyclization step, resulting in diminished yields.[8][9] It is worth noting that some mild EWGs can be tolerated, but highly deactivating groups are challenging.

Q2: My precursor has a nitro group, and the reaction is failing under strong basic conditions. What is happening?

Nitro groups are sensitive to strong bases, especially at elevated temperatures.[6] You may be observing degradation of your starting material rather than a failure of the cyclization mechanism itself. In this scenario, a milder, palladium-catalyzed approach may be more suitable than a harsh base-promoted cyclization. If a base is required, using milder conditions (e.g., K₂CO₃ instead of Cs₂CO₃) at the lowest possible temperature should be your first optimization step.

Data & Protocols
Table 1: Example Optimization of Base and Solvent in a Base-Promoted Cyclization

This table summarizes typical results when screening conditions for the cyclization of a substituted o-hydroxyphenone precursor to a benzofuran.

EntryBase (2.0 equiv.)SolventTemperature (°C)Yield (%)
1K₂CO₃DMF6078
2TEADMF60No Reaction
3Cs₂CO₃DMF6086
4DBUDMF6075
5Cs₂CO₃Toluene6025

Data adapted from literature reports for illustrative purposes.[6] As shown, the combination of a strong inorganic base (Cs₂CO₃) and a polar aprotic solvent (DMF) provides the highest yield.

Diagram: Simplified Catalytic Cycle for Sonogashira/Cyclization

This diagram illustrates the key steps and highlights potential points of failure.

G pd0 Pd(0)L₂ pd_complex Ar-Pd(II)-X L₂ pd0->pd_complex Oxidative Addition (with Ar-X) alkyne_complex Ar-Pd(II)-C≡CR L₂ pd_complex->alkyne_complex Transmetalation (from Cu-C≡CR) alkyne_complex->pd0 Reductive Elimination product_complex Ar-C≡CR cyclized_product Benzofuran Product product_complex->cyclized_product Intramolecular 5-endo-dig Cyclization cu_cycle Cu(I) Cycle cu_cycle->pd_complex Provides Cu-C≡CR glaser Glaser Homocoupling (Side Reaction) cu_cycle->glaser Leads to

Sources

Troubleshooting

Technical Support Center: Optimizing Reaction Temperature for 3-Methylbenzofuran Formation

Welcome to the technical support center for the synthesis of 3-methylbenzofuran. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into o...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of 3-methylbenzofuran. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing one of the most critical parameters in organic synthesis: reaction temperature. This guide moves beyond simple protocols to explain the causality behind experimental choices, ensuring you can troubleshoot and optimize your reactions effectively.

Section 1: Foundational Concepts in 3-Methylbenzofuran Synthesis

Before diving into temperature optimization, it's crucial to understand the common synthetic pathways, as the optimal temperature is highly dependent on the chosen reaction mechanism.

Q: What are the primary synthetic routes for forming the 3-methylbenzofuran core?

A: The synthesis of 3-methylbenzofuran and its derivatives is typically achieved through intramolecular cyclization strategies. While numerous methods exist, many are variations of a few core approaches.[1] Two prevalent strategies are:

  • Palladium-Catalyzed Cyclization of o-Alkynylphenols: This is a powerful and versatile method. A common variant involves a Sonogashira coupling between an o-halophenol and a terminal alkyne (like propyne), followed by an intramolecular cyclization to form the benzofuran ring.[2][3][4] The temperature is critical for both the coupling and the subsequent cyclization step.

  • Acid-Catalyzed Intramolecular Cyclization: This classic approach often involves the cyclization of an α-phenoxy ketone precursor.[5] The reaction is initiated by protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon, followed by an intramolecular electrophilic attack on the phenol's electron-rich aromatic ring and subsequent dehydration.[5]

G cluster_0 Common Synthetic Strategies A Starting Materials (e.g., o-Iodophenol, Propyne) B Palladium-Catalyzed Sonogashira Coupling & Intramolecular Cyclization A->B C 3-Methylbenzofuran B->C D Starting Materials (e.g., α-Phenoxy Ketone) E Acid-Catalyzed Intramolecular Cyclization D->E E->C G A Step 1: Literature Review Establish baseline temperature from similar reactions. [5, 12] B Step 2: Parallel Reaction Setup Set up 3-5 identical reactions on a small scale. A->B C Step 3: Temperature Screening Run each reaction at a different temperature (e.g., T-20°C, T, T+20°C). B->C D Step 4: Reaction Monitoring Monitor progress at set time intervals using TLC or GC. C->D E Step 5: Analysis & Evaluation Quench all reactions at the same time point. Analyze yield and purity (NMR, GC-MS). D->E F Step 6: Optimization Select best temperature or perform a second screen with a narrower range. E->F

Caption: Experimental workflow for systematic temperature optimization.

Experimental Protocol: Temperature Screening for a Palladium-Catalyzed Synthesis

This protocol outlines a general procedure for optimizing the temperature for the synthesis of 3-methylbenzofuran via a Sonogashira coupling and cyclization sequence.

Materials:

  • o-iodophenol (1.0 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 1-5 mol%) [2]* Copper(I) iodide (2-10 mol%)

  • Anhydrous, degassed solvent (e.g., Toluene, DMF)

  • Base (e.g., Triethylamine, 2-3 eq) [2]* Propyne source

  • Reaction vessels suitable for heating under an inert atmosphere (e.g., Schlenk tubes)

  • Heating blocks or oil baths set to desired temperatures (e.g., 60°C, 80°C, 100°C)

Procedure:

  • Reaction Setup (for each temperature point): To a dry Schlenk tube under an inert atmosphere (e.g., Nitrogen or Argon), add the o-iodophenol, palladium catalyst, copper(I) iodide, and a magnetic stir bar.

  • Reagent Addition: Add the anhydrous, degassed solvent via syringe, followed by the base.

  • Initiation: Introduce the propyne to the reaction mixture.

  • Heating: Place each Schlenk tube into a pre-heated block or oil bath set to its designated screening temperature (60°C, 80°C, 100°C). Start a timer.

  • Monitoring: After set time intervals (e.g., 1h, 2h, 4h, 8h), take a small aliquot from each reaction mixture (under inert conditions if possible) and analyze by TLC or GC to monitor the consumption of starting material and formation of the product.

  • Work-up: Once the reaction at the optimal time point is determined, cool all reaction mixtures to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Analysis: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Analyze the crude product from each reaction by ¹H NMR or GC-MS to determine the conversion, yield, and purity.

  • Validation: Based on the results, select the optimal temperature that provides the best balance of reaction time, yield, and purity for a larger scale reaction.

Section 4: Frequently Asked Questions (FAQs)
Q: How does my choice of solvent impact the optimal reaction temperature?

A: The solvent is critically linked to temperature. The primary consideration is the solvent's boiling point, which sets the maximum achievable temperature at atmospheric pressure. Furthermore, ensure that all reagents and catalysts are stable in the chosen solvent at the target temperature. Some reactions may proceed differently in various solvents due to polarity and solubility effects, necessitating a re-optimization of temperature if the solvent is changed. [6]

Q: Are there alternatives to conventional heating for temperature optimization?

A: Yes, microwave-assisted synthesis is a powerful technique where reactions can be heated to high temperatures and pressures rapidly and uniformly. This can dramatically reduce reaction times from hours to minutes. However, the reaction kinetics under microwave irradiation can differ from conventional heating, so the optimal temperature may not be directly transferable.

Q: What are the signs of an uncontrolled exotherm, and how can I prevent it?

A: An uncontrolled exothermic reaction (a rapid, uncontrolled increase in temperature) can be dangerous. Signs include a sudden boiling of the solvent, a rapid change in color, or the release of gas. To prevent this, especially on a large scale, ensure efficient stirring and consider adding reagents dropwise while monitoring the internal temperature. When scaling up a reaction, it is often wise to start at a slightly lower temperature than the small-scale optimum to maintain better control.

References
  • BenchChem. (2025). Removal of impurities from 2-Bromo-3-methylbenzofuran reactions. BenchChem.
  • BenchChem. (2025). Technical Support Center: Reaction Optimization for Substituted Benzofuran Synthesis. BenchChem.
  • da Silva, F. M., et al. (2018). Optimization of the Reaction Conditions for the Synthesis of Dihydrobenzofuran Neolignans. Journal of the Brazilian Chemical Society.
  • Khan, I., et al. (2024). A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. ACS Omega. [Link]

  • Chiummiento, L., et al. (2020). Last Decade of Unconventional Methodologies for the Synthesis of Substituted Benzofurans. Molecules. [Link]

  • Sonogashira, K., Tohda, Y., & Hagihara, N. (1975). A convenient synthesis of acetylenes: catalytic substitutions of acetylenic hydrogen with bromoalkenes, iodoarenes and bromopyridines. Tetrahedron Letters.
  • Lipshutz, B. H., Chung, D. W., & Rich, B. (2008). Sonogashira Couplings of Aryl Bromides: Room Temperature, Water Only, No Copper. Organic Letters. [Link]

  • BenchChem. (2025). The Synthesis of 2-Methyl-3-phenylbenzofuran: An In-depth Technical Guide. BenchChem.
  • Larock, R. C., & Doty, M. J. (1993). Synthesis of benzo[b]furans via palladium-catalyzed annulation of internal alkynes. The Journal of Organic Chemistry.
  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Organic-Chemistry.org. [Link]

  • Chemistry LibreTexts. (2024). Sonogashira Coupling. [Link]

  • Beaudry Research Group. (2021). Regioselective Synthesis of Benzofuranones and Benzofurans. Oregon State University. [Link]

Sources

Optimization

Technical Support Center: Troubleshooting Low Purity in 3-Methylbenzofuran-2-carboxamide Recrystallization

Welcome to the Application Support Center. As a Senior Application Scientist specializing in the downstream processing of heterocyclic active pharmaceutical ingredients (APIs), I frequently consult on the isolation and p...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Support Center. As a Senior Application Scientist specializing in the downstream processing of heterocyclic active pharmaceutical ingredients (APIs), I frequently consult on the isolation and purification of benzofuran derivatives.

3-Methylbenzofuran-2-carboxamide is a critical intermediate in the synthesis of various biologically active compounds, including anticancer and antifungal agents[1]. However, achieving >99% purity is often bottlenecked by co-precipitating impurities. These typically include unreacted starting materials like 1-(2-hydroxyphenyl)ethanone, synthetic intermediates like 3-methylbenzofuran-2-carbonitrile, and hydrolysis byproducts such as 3-methylbenzofuran-2-carboxylic acid[1].

This guide is designed to provide you with field-proven, mechanistically grounded solutions to overcome these purification hurdles.

Mechanistic Overview of Co-Crystallizing Impurities

Understanding the thermodynamic and kinetic behavior of your impurities is essential for designing a self-validating purification system.

  • 3-Methylbenzofuran-2-carboxylic acid (Hydrolysis Byproduct): The carboxamide group can undergo partial hydrolysis to the carboxylic acid under aqueous acidic or basic conditions. This acid impurity strongly hydrogen-bonds with the target carboxamide, leading to co-crystallization in non-polar or weakly polar solvents.

  • 3-Methylbenzofuran-2-carbonitrile (Synthetic Intermediate): Often present if the carboxamide was synthesized via nitrile hydrolysis, or if amidation of an ester was incomplete[2]. The carbonitrile and the carboxamide share nearly identical van der Waals volumes and core polarities, allowing the nitrile to easily substitute into the carboxamide's crystal lattice.

Troubleshooting FAQs

Q1: My NMR shows significant contamination with 3-methylbenzofuran-2-carboxylic acid after recrystallization from ethanol. How do I fix this? Causality & Solution: Ethanol, especially if not strictly anhydrous, can facilitate trace hydrolysis of the carboxamide during prolonged heating. Furthermore, the carboxylic acid impurity forms stable hydrogen-bonded dimers with the carboxamide, dragging it into the crystal lattice. Protocol Adjustment: Do not rely on recrystallization alone to remove the acid. Perform a pre-crystallization basic wash. Dissolve the crude mixture in an organic solvent (e.g., Ethyl Acetate) and wash with a 5% aqueous NaHCO3​ solution. The acid will partition into the aqueous layer as a highly soluble sodium salt, leaving the neutral carboxamide in the organic layer.

Q2: I am seeing unreacted 3-methylbenzofuran-2-carbonitrile in my HPLC trace. Recrystallization from ethyl acetate isn't removing it. Why? Causality & Solution: The carbonitrile and carboxamide have similar lipophilicity, but the carboxamide has a much higher capacity for hydrogen bonding (acting as both a donor and an acceptor). Ethyl acetate does not sufficiently differentiate these hydrogen-bonding profiles. Protocol Adjustment: Utilize a solvent system that exploits this hydrogen-bonding differential. A mixture of Methanol and Water (e.g., 3:1 v/v) is highly effective[3]. The carboxamide forms a stable, highly ordered crystalline network in protic solvents, whereas the more lipophilic carbonitrile remains solvated in the mother liquor.

Q3: What is the best way to prevent thermal degradation or "oiling out" during the cooling phase? Causality & Solution: "Oiling out" (liquid-liquid phase separation) occurs when the melting point of the impure mixture drops below the saturation temperature of the chosen solvent. Instead of nucleating crystals, the solute crashes out as a supersaturated oil, trapping impurities. Protocol Adjustment: Lower the initial concentration of the solute or change to a solvent with a steeper solubility curve, such as Isopropanol[3]. Implement a strictly controlled cooling ramp (e.g., 0.5 °C/min) and introduce pure seed crystals exactly at the metastable zone boundary to force heterogeneous nucleation.

Data Presentation: Solvent System Efficacy

The following table summarizes the quantitative expectations for various solvent systems when purifying 3-Methylbenzofuran-2-carboxamide.

Solvent SystemPrimary Impurity TargetedExpected Recovery Yield (%)Expected Purity (HPLC Area %)Application Notes
Methanol / Water (3:1) Carbonitrile, Acetophenone75 - 82%> 98.5%Excellent for removing lipophilic impurities. Requires precise anti-solvent addition.
Ethyl Acetate / Hexane (1:2) Carboxylic Acid (Post-wash)80 - 85%> 99.0%Requires prior NaHCO3​ wash. High yield, prevents oiling out.
Isopropanol (100%) General trace impurities65 - 70%> 97.5%Steep solubility curve; requires slow cooling and seeding.
Toluene Highly polar impurities50 - 60%> 95.0%Poor yield due to high baseline solubility at room temperature.
Step-by-Step Experimental Protocol: Self-Validating Recrystallization

This workflow integrates a chemical wash with a mixed-solvent recrystallization to ensure >99% purity. Every step includes a validation checkpoint to ensure the system is behaving as expected.

Phase 1: Chemical Pre-treatment

  • Dissolution: Dissolve 10.0 g of crude 3-Methylbenzofuran-2-carboxamide in 100 mL of Ethyl Acetate in a separatory funnel.

  • Base Wash: Add 50 mL of 5% aqueous NaHCO3​ . Shake vigorously and vent.

    • Validation Checkpoint: Check the pH of the aqueous layer; it must remain basic (pH > 8) to ensure complete deprotonation of the carboxylic acid impurity.

  • Separation: Drain the aqueous layer. Wash the organic layer with 50 mL of brine, then dry over anhydrous Na2​SO4​ .

  • Concentration: Evaporate the Ethyl Acetate under reduced pressure to yield a solid pre-treated residue.

Phase 2: Mixed-Solvent Recrystallization 5. Primary Solvation: Suspend the residue in 45 mL of Methanol[3]. Heat to reflux (approx. 65 °C) with stirring until complete dissolution occurs. 6. Hot Filtration: Pass the hot solution through a pre-warmed sintered glass funnel (porosity 3) to remove any insoluble particulates or dust that could cause premature, uncontrolled nucleation. 7. Anti-Solvent Addition: While maintaining the filtrate at 60 °C, add 15 mL of pre-heated deionized Water dropwise.

  • Validation Checkpoint: The solution should remain clear. If persistent cloudiness occurs (indicating you have crossed the solubility limit too early), add 1-2 mL of Methanol until the solution clarifies.

  • Controlled Crystallization: Cool the mixture slowly to 40 °C at a rate of 0.5 °C/min. Add 10 mg of pure 3-Methylbenzofuran-2-carboxamide seed crystals. Continue cooling to 4 °C over 2 hours.

  • Isolation: Filter the resulting white crystalline solid under vacuum. Wash the filter cake with 15 mL of ice-cold Methanol/Water (1:1 v/v) to displace the mother liquor containing the carbonitrile impurity.

  • Drying: Dry the crystals in a vacuum oven at 45 °C for 12 hours to a constant weight.

Troubleshooting Decision Workflow

TroubleshootingWorkflow Crude Crude 3-Methylbenzofuran- 2-carboxamide Analyze HPLC / NMR Analysis Crude->Analyze Acid High Carboxylic Acid Impurity Analyze->Acid Nitrile High Carbonitrile Impurity Analyze->Nitrile Oiling Oiling Out During Cooling Analyze->Oiling BaseWash 1. EtOAc Dissolution 2. 5% NaHCO3 Wash 3. Solvent Evaporation Acid->BaseWash MeOHWater Recrystallize from MeOH / Water (3:1) Nitrile->MeOHWater IPA Recrystallize from Isopropanol + Seeding Oiling->IPA BaseWash->MeOHWater Pure Pure Product (>99% HPLC Area) MeOHWater->Pure IPA->Pure

Figure 1: Decision tree for troubleshooting 3-Methylbenzofuran-2-carboxamide recrystallization.

References
  • Patel, K. M., et al. "Development and Validation of a RP-HPLC Method for the Simultaneous Determination of 3-Methylbenzofuran-2-Carboxylic Acid and its Three Process Related Impurities." Journal of International Academic Research for Multidisciplinary. Available at: [Link]

  • "Process for preparing benzofuran-2-carboxamide derivatives." US Patent US20180002305A1, Google Patents.
  • "Improved process for preparing benzofuran-2-carboxamide derivatives." WIPO Patent WO2014006637A2, Google Patents.

Sources

Troubleshooting

Technical Support Center: Troubleshooting Benzofuran Carboxamide Synthesis

Welcome to the Application Scientist Troubleshooting Hub. This guide provides mechanistic insights and self-validating protocols to help researchers eliminate yield-limiting side reactions during the synthesis of benzofu...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Scientist Troubleshooting Hub. This guide provides mechanistic insights and self-validating protocols to help researchers eliminate yield-limiting side reactions during the synthesis of benzofuran carboxamides.

Diagnostic Workflow: Synthesis & Side Reaction Mapping

The synthesis of benzofuran carboxamides typically follows a two-stage approach: constructing the benzofuran core (e.g., via Rap-Stoermer cyclization) followed by an amide coupling. The diagram below maps the desired synthetic pathways against the most common points of failure.

SynthesisWorkflow Start Salicylaldehyde + α-halo ester Core Rap-Stoermer Cyclization Start->Core Side1 Side Reaction: Self-Condensation Core->Side1 Excess Base Acid Benzofuran-2- carboxylic acid Core->Acid Hydrolysis Coupling Amide Coupling (HATU / T3P) Acid->Coupling Side2 Side Reaction: Guanidinylation Coupling->Side2 Amine attacks HATU Side3 Side Reaction: Epimerization Coupling->Side3 Slow coupling Product Benzofuran Carboxamide Coupling->Product Optimized Protocol

Fig 1: Global workflow mapping desired synthetic pathways against common side reactions.

Module A: Benzofuran Core Construction

Q: Why am I seeing low yields and a complex mixture during the Rap-Stoermer synthesis of my benzofuran-2-carboxylate core?

Mechanistic Causality: The Rap-Stoermer reaction involves the condensation of a salicylaldehyde with an α -halo ester (e.g., ethyl chloroacetate) in the presence of a base. A major yield-limiting side reaction is the self-condensation of the ethyl chloroacetate, which can consume 10–25% of the starting material, alongside the degradation of the product into 2-acetylbenzofuran under harsh basic conditions[1]. Using excessively strong bases like KOH exacerbates these degradation pathways[2].

Self-Validating Protocol: Optimized Rap-Stoermer Cyclization Validation Checkpoint: The absence of the self-condensation byproduct is validated by TLC (monitoring the clean consumption of the α -halo ester without the appearance of highly polar polymeric streaks).

  • Preparation: Dissolve 2-hydroxybenzaldehyde (1.0 eq) and ethyl chloroacetate (1.1 eq) in anhydrous DMF (0.2 M).

  • Base Addition: Add anhydrous K2​CO3​ (2.5 eq) portion-wise at 0 °C. Crucial: K2​CO3​ acts as a milder basic dehydrating agent, preventing the degradation seen with hydroxide bases[2].

  • Cyclization: Heat the mixture to 80 °C for 4-6 hours. Monitor via LC-MS.

  • Hydrolysis (One-Pot): To obtain the carboxylic acid directly, cool to room temperature, add 2M aqueous LiOH (3.0 eq), and stir for 2 hours.

  • Workup: Acidify with 1M HCl to pH 2-3. The benzofuran-2-carboxylic acid will precipitate. Filter and wash with cold water.

Module B: Amide Coupling & Carboxamide Formation

Q: I am using HATU to couple benzofuran-2-carboxylic acid with an aliphatic amine. My LC-MS shows a massive +99 Da byproduct. What is happening?

Mechanistic Causality: You are observing guanidinylation. HATU is a uronium salt designed to activate the carboxylic acid into an OAt-active ester. However, highly nucleophilic aliphatic amines can attack the HATU reagent directly, forming a 2-substituted 1,1,3,3-tetramethylguanidinium (TMG) superbase byproduct, which corresponds to a +99 Da mass shift[3]. This side reaction dominates when the amine is added simultaneously with HATU before the acid is fully activated[4].

HATUMechanism Acid Benzofuran-2-carboxylic acid ActiveEster OAt-Active Ester Acid->ActiveEster Pre-activation (5-10 min) HATU HATU + Base HATU->ActiveEster TMG TMG Byproduct (+99 Da) HATU->TMG Direct Attack Amide Desired Carboxamide ActiveEster->Amide Amine Addition Amine Aliphatic Amine Amine->Amide Amine->TMG

Fig 2: Competing pathways in HATU-mediated coupling: Active ester formation vs. Guanidinylation.

Self-Validating Protocol: Pre-Activated HATU Coupling Validation Checkpoint: The solution color often shifts to a pale yellow upon active ester formation. LC-MS of an aliquot quenched in methanol should show the methyl ester, confirming activation without guanidinylation.

  • Activation: Dissolve benzofuran-2-carboxylic acid (1.0 eq) and HATU (1.1 eq) in anhydrous DMF (0.1 M). Add DIPEA (2.5 eq) under an inert atmosphere[5].

  • Incubation: Stir at room temperature for exactly 5-10 minutes . Do not add the amine yet.

  • Coupling: Add the amine (1.2 eq) dropwise. Stir for 1-2 hours[5].

  • Workup: Quench with saturated NaHCO3​ . Extract with EtOAc. Wash the organic layer with 1M HCl to remove residual basic byproducts.

Q: My amine has a sensitive chiral center, and I am seeing epimerization during the amide coupling. How can I suppress this?

Mechanistic Causality: Epimerization occurs via the formation of an oxazolone intermediate or direct base-catalyzed enolization of the active ester. Strong bases (like DIPEA) and slow coupling reagents exacerbate this[6].

Solution: Switch from HATU to Propylphosphonic anhydride (T3P). T3P is a mild dehydrating agent that generates water-soluble byproducts, requires less basic conditions, and exhibits exceptionally low epimerization rates[6].

Self-Validating Protocol: T3P-Mediated Amide Coupling Validation Checkpoint: Chiral HPLC will confirm >98% enantiomeric excess (ee). The aqueous workup completely removes the phosphonic acid byproducts, yielding a clean crude NMR[7].

  • Preparation: Dissolve the carboxylic acid (1.0 eq) and chiral amine (1.05 eq) in EtOAc or 2-MeTHF (0.2 M).

  • Base Addition: Add a mild base like N-methylmorpholine (NMM) or pyridine (3.0 eq).

  • T3P Addition: Cool the mixture to 0 °C. Dropwise, add T3P (50% solution in EtOAc, 1.5 eq). Note: Adding T3P to a cooled solution prevents thermal runaway and further suppresses side reactions.

  • Reaction: Allow to warm to room temperature and stir for 4-12 hours.

  • Workup: Wash the organic layer sequentially with water, 1M HCl, and saturated NaHCO3​ . The T3P byproducts are highly water-soluble and partition entirely into the aqueous phase[7].

Quantitative Data: Coupling Reagent Comparison

The following table summarizes the empirical performance of common coupling reagents when synthesizing sterically hindered or chiral benzofuran carboxamides.

Coupling ReagentActivation IntermediateEpimerization RiskGuanidinylation RiskByproduct RemovalRecommended Use Case
HATU OAt-Active EsterModerateHigh (if not pre-activated)Requires acid/base washesFast couplings with unhindered amines.
EDC / HOBt O-AcylureaLowNoneWater-soluble ureaStandard couplings, aqueous-compatible.
T3P Mixed AnhydrideVery Low NoneHighly water-solubleChiral amines, process-scale synthesis.
References
  • Kowalewska, M., et al. "Synthesis of New Benzofuran-2-Carboxylic Acid Derivatives." Journal of Chemistry, 2014.

  • Vrettos, E. I., et al. "Unveiling and tackling guanidinium peptide coupling reagent side reactions towards the development of peptide-drug conjugates." RSC Advances, 2017.

  • Houben-Weyl. "Product Class 1: Benzo[b]furans." Science of Synthesis, 2000.

  • Chemistry Stack Exchange. "Temperature control and side reactions in PPAA (T3P) couplings." Stack Exchange, 2021.

  • Yang, Q., et al. "Guanidium Unmasked: Repurposing Common Amide Coupling Reagents for the Synthesis of Pentasubstituted Guanidine Bases." The Journal of Organic Chemistry, 2025.

  • Bachem Knowledge Center. "Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives." Bachem, 2024.

  • BenchChem. "Application Notes: Standard Protocol for HATU Coupling in Solution Phase." BenchChem, 2025.

  • ACS Publications. "pH-Dependent Degradation of T3P-Related Byproducts." Organic Process Research & Development, 2021.

Sources

Optimization

enhancing stability of 3-Methylbenzofuran-2-carboxamide in solution

Technical Support Center: 3-Methylbenzofuran-2-carboxamide Introduction: Navigating the Stability Challenges of 3-Methylbenzofuran-2-carboxamide Welcome to the technical support guide for 3-Methylbenzofuran-2-carboxamide...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: 3-Methylbenzofuran-2-carboxamide

Introduction: Navigating the Stability Challenges of 3-Methylbenzofuran-2-carboxamide

Welcome to the technical support guide for 3-Methylbenzofuran-2-carboxamide. As researchers and drug development professionals, you understand that maintaining the stability of a compound in solution is paramount for generating reproducible data and developing effective, safe therapeutics. 3-Methylbenzofuran-2-carboxamide, a molecule of interest due to the diverse biological activities of the benzofuran scaffold, possesses two key functional groups that are hotspots for potential degradation: the carboxamide moiety and the benzofuran ring system.

This guide is structured as a dynamic troubleshooting resource. It moves beyond simple protocols to explain the underlying chemical principles governing the stability of this molecule. Our goal is to empower you to not only solve immediate stability issues but also to proactively design robust experimental and formulation strategies.

Section 1: Understanding the Molecule's Vulnerabilities

Before troubleshooting, it's crucial to understand the inherent chemical liabilities of 3-Methylbenzofuran-2-carboxamide. Its structure dictates its degradation pathways.

  • The Carboxamide Group: Amide bonds are generally stable, which is why they are fundamental to peptides and proteins.[1] However, they are not impervious to hydrolysis, especially under forcing conditions like strong acidity or basicity, often requiring heat.[2][3][4] This reaction cleaves the amide bond to yield 3-methylbenzofuran-2-carboxylic acid and ammonia.[5]

  • The Benzofuran Ring: The benzofuran nucleus, particularly the furan component, can be susceptible to environmental factors. It is known to undergo degradation through oxidation and photolysis, especially when exposed to UV light or atmospheric oxygen.[6][7][8] Acidic conditions can also destabilize the furan ring structure itself.[9]

The interplay of these factors means that stability is not a single parameter but a multifactorial challenge involving pH, solvent, light, and oxygen exposure.

cluster_main 3-Methylbenzofuran-2-carboxamide & Degradation Pathways cluster_stress Stress Factors cluster_products Primary Degradants COMPOUND 3-Methylbenzofuran-2-carboxamide STRESS_H Acid/Base (H₂O) STRESS_O Oxidation (O₂) STRESS_L Photolysis (hν) PROD_H 3-Methylbenzofuran-2-carboxylic Acid (Hydrolysis Product) STRESS_H->PROD_H Hydrolysis of Carboxamide PROD_O Ring-Opened/Oxidized Products STRESS_O->PROD_O Oxidative Attack on Benzofuran Ring PROD_L Photodegradation Adducts/Polymers STRESS_L->PROD_L Photochemical Reaction

Figure 1: Potential degradation pathways for 3-Methylbenzofuran-2-carboxamide.

Section 2: Troubleshooting Guide & FAQs

This section addresses common issues encountered during experimentation in a direct question-and-answer format.

Q1: I've dissolved my compound in an aqueous buffer for an assay, but I'm seeing a rapid loss of the parent compound peak on my HPLC. What's the most likely cause?

A1: The most probable cause is pH-mediated hydrolysis of the carboxamide group. Amides are susceptible to cleavage under both acidic and basic conditions, though they are generally more resistant than esters.[5] The rate of this degradation is highly pH-dependent.

Causality:

  • Acid-Catalyzed Hydrolysis: The carbonyl oxygen of the amide is protonated, making the carbonyl carbon significantly more electrophilic and thus more susceptible to nucleophilic attack by water.

  • Base-Catalyzed Hydrolysis: A hydroxide ion directly attacks the carbonyl carbon. This process is generally slower than acid catalysis because the resulting amide anion is a poor leaving group.[2][10]

Troubleshooting Steps:

  • Confirm Hydrolysis: Analyze your degraded sample by LC-MS to identify the primary degradant. If you observe a mass corresponding to 3-methylbenzofuran-2-carboxylic acid, hydrolysis is confirmed.

  • Determine pH of Maximum Stability: Conduct a pH-rate profile study (see Protocol 2). This will identify the pH at which the compound is most stable, which is typically in the neutral to slightly acidic range (pH 4-6) for many carboxamides.

  • Buffer Selection: Once the optimal pH is known, select a suitable buffer (e.g., acetate, citrate, phosphate) to maintain this pH throughout your experiment.[6][11]

Q2: My stock solution in an organic solvent (like DMSO or Methanol) appears stable at first, but when I dilute it into my cell culture media, I lose potency over the course of a 24-hour experiment. Why?

A2: This is a classic matrix effect problem, likely driven by the high water content and physiological pH (~7.4) of the cell culture media. While stable in a non-aqueous solvent, the compound is now exposed to conditions favorable for hydrolysis. The presence of enzymes in media containing serum can also contribute to degradation.

Troubleshooting Steps:

  • Prepare Fresh Dilutions: For long-term experiments, the most reliable approach is to add a fresh dilution of your organic stock to the media immediately before application or to replace the media with a freshly prepared solution at set intervals.

  • Run a Media Stability Study: Incubate the compound in the complete cell culture media (with and without cells) for the duration of your experiment. Sample at various time points (e.g., 0, 2, 8, 24 hours) and analyze by HPLC to quantify the rate of degradation. This will inform you of the compound's functional half-life in the specific assay environment.

Q3: I left my solution on the benchtop over the weekend and now it's discolored and shows multiple new peaks in the chromatogram. What happened?

A3: This points towards photodegradation and/or oxidation. Benzofuran rings can be sensitive to ambient light (especially UV) and atmospheric oxygen.[6][7][12]

Causality:

  • Photodegradation: UV or even high-intensity visible light can provide the energy to excite the aromatic system, leading to radical formation, dimerization, or reaction with solvent molecules.[8]

  • Oxidation: Atmospheric oxygen can react with the compound, particularly if trace metal ions are present in the solvent to catalyze the reaction. The electron-rich furan ring is a potential site for oxidative attack.

Troubleshooting Steps:

  • Protect from Light: Always store solutions in amber vials or wrap clear vials in aluminum foil. Minimize exposure to ambient light during experimental setup.[13]

  • Deoxygenate Solvents: For long-term storage of sensitive solutions, sparge the solvent with an inert gas like nitrogen or argon before preparing the solution.

  • Use Antioxidants: If oxidation is confirmed, consider adding a small amount of an antioxidant like Butylated Hydroxytoluene (BHT) or Sodium Metabisulfite to the formulation, ensuring it doesn't interfere with your assay.[13]

  • Add a Chelator: To mitigate metal-catalyzed oxidation, adding a chelating agent like Ethylenediaminetetraacetic acid (EDTA) can be effective.[6]

cluster_workflow Troubleshooting Workflow for Instability cluster_path1 Hydrolysis Path cluster_path2 Oxidation/Photo Path START Instability Observed (Loss of Parent Peak) ANALYZE Analyze by LC-MS to Identify Degradants START->ANALYZE DECISION What is the Primary Degradant? ANALYZE->DECISION HYDROLYSIS Mass = Carboxylic Acid DECISION->HYDROLYSIS Hydrolysis Product OXIDATION Multiple Unknowns or Ring-Opened Products DECISION->OXIDATION Other PH_STUDY Conduct pH-Rate Profile Study HYDROLYSIS->PH_STUDY SOLUTION_H Optimize pH with Buffers Store at Low Temp PH_STUDY->SOLUTION_H STRESS_TEST Conduct Forced Degradation (Light, O₂, Peroxide) OXIDATION->STRESS_TEST SOLUTION_O Protect from Light Use Antioxidants/Inert Gas STRESS_TEST->SOLUTION_O cluster_workflow Workflow for Comprehensive Stability Assessment P1 Protocol 1: Forced Degradation P3 Protocol 3: Develop Stability- Indicating HPLC Method P1->P3 Use stressed samples to validate method OUT1 Identify Key Degradation Pathways (Hydrolysis, Oxidation, etc.) P1->OUT1 P2 Protocol 2: pH-Rate Profile Study P3->P2 Use validated method for analysis OUT2 Determine pH of Maximum Stability P2->OUT2 OUT3 Formulation & Storage Strategy OUT1->OUT3 OUT2->OUT3

Figure 3: An integrated workflow combining key experimental protocols.

Section 4: Proactive Stabilization Strategies

Based on the data gathered from the troubleshooting and experimental sections, you can implement the following formulation strategies to enhance stability.

  • pH Control is Paramount: This is the most critical factor for controlling hydrolysis. Formulate your solution using a buffer system identified in your pH-rate profile study. [6][11]* Solvent System Optimization: If aqueous solutions are not required, consider using aprotic solvents like DMSO, DMF, or acetonitrile for long-term storage, as they minimize the risk of hydrolysis.

  • Temperature Control: Chemical degradation rates are highly dependent on temperature. Store stock solutions and formulated products at recommended temperatures (e.g., 2-8°C or -20°C) to slow down all degradation processes. [6]* Excipient Addition:

    • Antioxidants/Chelators: If oxidation is a concern, the inclusion of agents like BHT or EDTA can significantly improve stability. [6][14] * Solubilizers: For poorly soluble compounds, excipients like cyclodextrins can not only improve solubility but also protect the drug from degradation by encapsulating the labile functional groups. [6]* Packaging and Headspace Control: For highly oxygen-sensitive compounds, packaging in amber vials under an inert atmosphere (nitrogen or argon) provides the best protection. [13] By systematically identifying the degradation pathways and then rationally selecting stabilization techniques, you can ensure the integrity of 3-Methylbenzofuran-2-carboxamide in your experiments, leading to more reliable and reproducible scientific outcomes.

References

  • Title: 21.7 Chemistry of Amides Source: OpenStax URL: [Link]

  • Title: Innovative Pharmaceutical Formulation Strategies to Improve Bioavailability Source: UPM Pharmaceuticals URL: [Link]

  • Title: Kinetics of sunlight photodegradation of 2,3,4,7,8-pentachlorodi-benzofuran in natural water Source: Proc. Indian Acad. Sci. (Chem. Sci.) URL: [Link]

  • Title: Strategies for Resolving Stability Issues in Drug Formulations Source: Pharmaguideline URL: [Link]

  • Title: Ch20 : Amide hydrolysis Source: University of Calgary URL: [Link]

  • Title: Amide Hydrolysis: Acid and Base-Catalyzed Mechanism Source: Chemistry Steps URL: [Link]

  • Title: The Impact of Formulation Strategies on Drug Stability and Bioavailability Source: Journal of Chemical and Pharmaceutical Research URL: [Link]

  • Title: Formulation Strategies for Enhancing Drug Stability Source: Scribd URL: [Link]

  • Title: Proposed pathway of dibenzofuran degradation byRalstonia sp. strain SBUG 290 Source: ResearchGate URL: [Link]

  • Title: New metabolites in dibenzofuran cometabolic degradation by a biphenyl-cultivated Pseudomonas putida strain B6-2 Source: PubMed URL: [Link]

  • Title: Lecture 6: Hydrolysis Reactions of Esters and Amides Source: University of Leeds URL: [Link]

  • Title: Hydrolysis of Esters and Amides Source: Dalal Institute URL: [Link]

  • Title: Photochemical degradation of di- and octachlorodibenzofuran. Source: ResearchGate URL: [Link]

  • Title: Analytical Methods to Determine the Stability of Biopharmaceutical Products Source: LCGC URL: [Link]

  • Title: How Formulation Decisions Impact Drug Stability and Bioavailability Source: PharmSky Research URL: [Link]

  • Title: Analytical Techniques In Stability Testing Source: Separation Science URL: [Link]

  • Title: Metabolic pathways for degradation of dibenzofuran by Pseudomonas sp.... Source: ResearchGate URL: [Link]

  • Title: Dibenzofuran Degradation Pathway Source: Eawag-BBD URL: [Link]

  • Title: Photochemical degradation of di- and octachlorodibenzofuran Source: PubMed URL: [Link]

  • Title: Effects of water and alcohols on the polymerization of furan during its acid-catalyzed conversion into benzofuran Source: RSC Advances URL: [Link]

  • Title: Cometabolic Degradation of Dibenzofuran by Biphenyl-Cultivated Ralstonia sp. Strain SBUG 290 Source: PMC URL: [Link]

  • Title: core components of analytical method validation for small molecules-an overview Source: Journal of Pharmaceutical and Biomedical Analysis URL: [Link]

  • Title: Photochemical degradation of carbofuran and elucidation of removal mechanism Source: Chemical Engineering Journal URL: [Link]

  • Title: A Study of the Photodegradation Carbofuran and its Metabolites in Paddy Water Source: CABI Digital Library URL: [Link]

  • Title: Stability of Medium-Bridged Twisted Amides in Aqueous Solutions Source: PMC URL: [Link]

  • Title: Stabilization of Medicinal Agents Against Common Reactions like Hydrolysis & Oxidation Source: Medium URL: [Link]

  • Title: Study of Benzofuran Derivatives and their Biological Significance Source: IJSDR URL: [Link]

Sources

Troubleshooting

removing unreacted starting materials from 3-Methylbenzofuran-2-carboxamide

Technical Support Center: Purification of 3-Methylbenzofuran-2-carboxamide Welcome to the Advanced Technical Support Center. This guide is curated for drug development professionals and synthetic chemists facing challeng...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Purification of 3-Methylbenzofuran-2-carboxamide

Welcome to the Advanced Technical Support Center. This guide is curated for drug development professionals and synthetic chemists facing challenges in isolating 3-methylbenzofuran-2-carboxamide from complex reaction mixtures.

Diagnostic Overview

The synthesis of 3-methylbenzofuran-2-carboxamide typically proceeds via the amidation of 3-methylbenzofuran-2-carboxylic acid using thionyl chloride (SOCl₂) followed by an amine, or via direct coupling agents 1. The most persistent impurity encountered during workup is the unreacted 3-methylbenzofuran-2-carboxylic acid. Because the amide and the carboxylic acid share a nearly identical benzofuran core, their polarities are highly similar, making standard silica gel chromatography inefficient and prone to co-elution 2.

To achieve >99% purity, purification must exploit the distinct acid-base properties of the functional groups rather than their chromatographic mobility.

Quantitative Physicochemical Data Understanding the ionization states of your reaction components is critical for designing a self-validating extraction protocol.

ComponentFunctional GroupApprox. pKaState at pH 1State at pH 8Primary Removal Strategy
3-Methylbenzofuran-2-carboxamide Amide~15.0Neutral (Organic)Neutral (Organic)Target Product (Retain)
3-Methylbenzofuran-2-carboxylic acid Carboxylic Acid~3.5Neutral (Organic)Anionic (Aqueous)Basic Aqueous Wash
Amine Reactant (e.g., Alkylamines) Amine~9.0 - 10.5Cationic (Aqueous)Neutral (Organic)Acidic Aqueous Wash

Troubleshooting FAQs

Q1: I am trying to separate unreacted 3-methylbenzofuran-2-carboxylic acid from the amide product using column chromatography, but they keep co-eluting. Why is this happening and how do I fix it? Causality & Solution: The co-elution occurs because the amide group and the carboxylic acid group exhibit highly similar dipole moments and hydrogen-bonding capabilities on silica gel 2. Instead of chromatography, you must use a phase-switching liquid-liquid extraction 3. By washing the organic layer with a saturated sodium bicarbonate (NaHCO₃) solution (pH ~8.3), the unreacted carboxylic acid (pKa ~3.5) is deprotonated into a highly water-soluble sodium carboxylate salt. The amide remains neutral and stays in the organic phase.

Q2: During the aqueous workup, my entire reaction mixture turned into an intractable suspension. How do I recover my product? Causality & Solution: Benzofuran carboxamides possess a planar, rigid aromatic structure that promotes strong intermolecular π−π stacking and hydrogen bonding. When exposed to cold aqueous environments or non-polar solvents, the amide often crashes out of solution. If a suspension forms, do not force it into the organic layer. Instead, filter the crude solid. You can then remove the unreacted carboxylic acid by triturating the solid in warm aqueous ammonia; the ammonia forms a soluble salt with the unreacted acid while the amide remains insoluble 4. Finally, recrystallize the crude amide from hot acetonitrile, which disrupts the weak impurity interactions and yields highly pure crystals upon cooling 5.

Q3: How can I analytically validate that the carboxylic acid has been completely removed? Causality & Solution: Standard TLC can be misleading due to streaking. A self-validating system requires Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC). You must run the mobile phase at a highly controlled acidic pH (e.g., pH 3.4 using an acetic acid buffer). At pH 3.4, the unreacted carboxylic acid is fully protonated, which shifts its retention time away from the amide, allowing for baseline resolution and accurate quantification 2.

Validated Experimental Protocols

Protocol A: Biphasic Acid-Base Extraction (For Soluble Crude Mixtures) Use this protocol if your crude reaction mixture remains fully dissolved in an organic solvent like Ethyl Acetate (EtOAc) or Dichloromethane (DCM).

  • Dilution: Dilute the crude reaction mixture with 10 volumes of EtOAc.

  • Amine Quench: Wash the organic layer with 1M HCl (3 x 50 mL). Mechanism: Protonates unreacted aliphatic amines, driving them into the aqueous layer.

  • Acid Quench: Wash the organic layer with saturated aqueous NaHCO₃ (3 x 50 mL). Mechanism: Deprotonates the unreacted 3-methylbenzofuran-2-carboxylic acid into a water-soluble salt 3.

  • Validation Check: Test the pH of the final aqueous wash. It must remain >8. If it drops below 8, repeat the NaHCO₃ wash until the pH stabilizes, ensuring all acid is neutralized.

  • Drying & Concentration: Wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the crude amide.

Protocol B: Ammonia Trituration and Recrystallization (For Precipitated Mixtures) Use this protocol if your product precipitates during synthesis or workup 4, 5.

  • Filtration: Collect the precipitated crude solid via vacuum filtration.

  • Trituration: Suspend the solid in 5% aqueous ammonia (50 mL per gram of solid). Stir at 40°C for 30 minutes. Mechanism: Solubilizes unreacted carboxylic acid as an ammonium salt without hydrolyzing the stable amide.

  • Recovery: Filter the suspension while warm and wash the filter cake with distilled water until the filtrate is pH neutral (Validation Check).

  • Recrystallization: Dissolve the solid in a minimum volume of boiling acetonitrile. Allow the solution to cool slowly to room temperature, then transfer to an ice bath for 1 hour.

  • Isolation: Filter the purified 3-methylbenzofuran-2-carboxamide crystals and dry under high vacuum.

Purification Decision Workflow

PurificationWorkflow Start Crude Reaction Mixture CheckState Is the mixture a solution or suspension? Start->CheckState Solution Solution (e.g., in DCM/EtOAc) CheckState->Solution Fully dissolved Suspension Suspension (Precipitated Amide) CheckState->Suspension Solid present AcidWash 1. Acidic Wash (1M HCl) Removes unreacted amines Solution->AcidWash Filter Vacuum Filtration Suspension->Filter BaseWash 2. Basic Wash (Sat. NaHCO3) Removes unreacted acid AcidWash->BaseWash OrganicLayer Isolate Organic Layer (Contains Amide) BaseWash->OrganicLayer PureSolid Pure 3-Methylbenzofuran- 2-carboxamide OrganicLayer->PureSolid Evaporate & Recrystallize Triturate Trituration in Warm Aqueous Ammonia Filter->Triturate Remove soluble impurities Triturate->PureSolid Filter & Dry

Workflow for isolating 3-Methylbenzofuran-2-carboxamide from unreacted starting materials.

References

  • Synthesis and anti-plant pathogenic fungal activity of novel benzofuran-2-carboxamide derivatives. Bulgarian Chemical Communications. [Link]

  • DEVELOPMENT AND VALIDATION OF A RP-HPLC METHOD FOR THE SIMULTANEOUS DETERMINATION OF 3-METHYLBENZOFURAN-2-CARBOXYLIC ACID AND ITS THREE PROCESS RELATED IMPURITIES. International Journal of Current Advanced Research. [Link]

  • Which extraction procedure will completely separate an amide from the by-product of the reaction between an amine and excess carboxylic acid anhydride? Reddit (r/Mcat).[Link]

  • Solvent-free synthesis of amide: a novel technique of green chemistry. SciSpace. [Link]

  • What is the best technique for amide purification? ResearchGate. [Link]

Sources

Optimization

Technical Support Center: Carboxamide Acidic Hydrolysis Troubleshooting

Welcome to the Formulation and Medicinal Chemistry Support Center. This guide provides advanced troubleshooting for drug development professionals and researchers facing stability issues with the carboxamide pharmacophor...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Formulation and Medicinal Chemistry Support Center. This guide provides advanced troubleshooting for drug development professionals and researchers facing stability issues with the carboxamide pharmacophore in acidic environments (e.g., gastric fluid, acidic formulation buffers).

FAQ 1: Why is my lead compound's carboxamide group degrading in acidic media, and what is the exact mechanism?

The Root Cause (Causality): Under physiological pH, amides are highly stable due to the resonance delocalization of the nitrogen lone pair into the carbonyl π -system, which gives the C-N bond partial double-bond character. However, in low pH environments, this protective resonance is disrupted.

The acid-catalyzed hydrolysis mechanism follows a specific sequence:

  • O-Protonation: The reaction initiates with the protonation of the carbonyl oxygen atom, which is the most basic site on the amide[1]. This draws electron density away from the carbonyl carbon, making it highly electrophilic.

  • Nucleophilic Attack: A water molecule attacks the activated carbonyl carbon. This is the rate-determining step of the entire process[1].

  • Tetrahedral Intermediate: The attack forms a transient, positively charged tetrahedral intermediate.

  • Proton Transfer: A proton is transferred from the newly attached water oxygen to the amide nitrogen. This converts the nitrogen into an ammonium ion, transforming it from a poor leaving group into an excellent one.

  • C-N Cleavage: The carbon-nitrogen bond breaks, yielding a carboxylic acid and an amine salt.

Mechanism A 1. Carboxamide (Stable Resonance) B 2. O-Protonation (Carbonyl Activation) A->B C 3. Nucleophilic Attack (Rate-Determining) B->C D 4. Tetrahedral Intermediate C->D E 5. Proton Transfer (to Nitrogen) D->E F 6. C-N Bond Cleavage E->F G 7. Carboxylic Acid + Amine Salt F->G

Logical sequence of acid-catalyzed carboxamide hydrolysis highlighting the rate-determining step.

FAQ 2: How can I structurally modify my compound to prevent acid hydrolysis without losing target affinity?

When standard formulation strategies (like enteric coatings) are insufficient, medicinal chemists must alter the molecule's architecture. There are two primary approaches: Steric Modulation and Bioisosteric Replacement .

The Steric Twist Risk vs. Steric Shielding

It is a common misconception that simply adding steric bulk around the amide will always protect it.

  • Steric Shielding (Favorable): Adding ortho-substituents to a benzamide physically blocks the trajectory of the incoming water nucleophile, increasing hydrolytic stability.

  • The Steric Twist Risk (Detrimental): Extreme steric crowding directly on the nitrogen (e.g., 2,2,6,6-tetramethylpiperidine derivatives) forces the acetyl group to rotate out of the C-N plane. This destroys the protective π -electron delocalization. Consequently, the amide becomes highly susceptible to an alternative "proton switching pathway" via α -H migration, resulting in rapid bond cleavage even under mild conditions[2].

Bioisosteric Replacement

If the amide bond is fundamentally too labile, replace it with a bioisostere that mimics its Average Electron Density (AED) and topology but lacks the hydrolyzable C-N bond.

  • Amino-oxetanes: An emerging class of bioisosteres specifically for benzamides. They maintain both H-bond acceptor and donor capabilities while adopting a slightly more 3-dimensional conformation. Crucially, the amino-oxetane motif shows remarkable stability towards acidic conditions and improves aqueous solubility[3].

  • 1,4-Triazoles & 1,5-Triazoles: These non-classical bioisosteres perfectly mimic trans-amides and cis-amides, respectively. They preserve the exact intramolecular distance between R-groups and exhibit nearly identical AEDs to their parent amides[4].

  • Trifluoroethylamines ( CF3​ -amides): The strongly electron-withdrawing CF3​ group modulates the basicity of the adjacent NH. This prevents the initial protonation steps required for hydrolytic cleavage while maintaining the critical H-bond donor vector[5].

Quantitative Comparison of Carboxamide Bioisosteres
BioisostereStructural Mimicry TargetAverage Electron Density (AED)Key Physicochemical BenefitHydrolytic Stability Impact
1,4-Triazole trans-Amide0.0726 au (vs 0.0744 au for amide)[4]Preserves R-group distance (5.0–5.1 Å)[4]Highly resistant to acid/base hydrolysis
1,5-Triazole cis-Amide0.0722 au (vs 0.0734 au for amide)[4]Preserves R-group distance (2.4–3.1 Å)[4]Highly resistant to acid/base hydrolysis
Amino-oxetane BenzamideComparable to parent amideImproves aqueous solubility, lowers LogD[3]Remarkable stability in acidic media[3]
CF3​ -Amide H-bond Donor AmideModulates basicity[5]Maintains critical backbone interactions[5]Prevents protonation-driven cleavage[5]

FAQ 3: What is the standard experimental workflow for empirically profiling the acid stability of my new derivatives?

To validate the stability of your newly synthesized bioisosteres, you must subject them to a forced degradation assay. The following protocol is a self-validating system designed to ensure that degradation occurs only during the incubation phase and is accurately quantified.

Step-by-Step Methodology: Forced Acidic Degradation Assay
  • Compound Preparation: Prepare a 10 mM stock solution of the test compound in LC-MS grade DMSO. Dilute this to a working concentration of 1 µM in 0.1 M HCl (pH ~1.0) to mimic the harsh acidity of gastric fluid.

  • Acidic Incubation: Place the solution in a thermoshaker set to 37°C ± 0.5°C with gentle agitation (300 rpm).

  • Aliquot Sampling: Withdraw 50 µL aliquots at predefined kinetic time points ( t = 0, 15, 30, 60, 120, and 240 minutes).

  • Reaction Quenching (Critical Self-Validation Step): Immediately dispense the 50 µL aliquot into 150 µL of ice-cold quench buffer (0.1 M Ammonium Bicarbonate in Acetonitrile containing an analytical internal standard).

    • Causality: The alkaline bicarbonate instantly neutralizes the acid, halting the hydrolysis mechanism. The cold organic solvent stabilizes the analyte and precipitates any proteins if the assay is later adapted for Simulated Gastric Fluid (SGF).

  • LC-MS/MS Analysis: Centrifuge the quenched samples at 14,000 x g for 10 minutes at 4°C. Analyze the supernatant using Multiple Reaction Monitoring (MRM) on a triple quadrupole mass spectrometer.

  • Kinetic Modeling: Plot the natural logarithm ( ln ) of the remaining peak area ratio versus time. Calculate the first-order degradation rate constant ( k ) from the slope, and determine the half-life ( t1/2​=0.693/k ).

Workflow Step1 1. Compound Preparation (1 µM in 0.1 M HCl) Step2 2. Acidic Incubation (37°C Thermoshaker) Step1->Step2 Step3 3. Aliquot Sampling (t = 0 to 240 mins) Step2->Step3 Step4 4. Reaction Quenching (Cold Alkaline Acetonitrile) Step3->Step4 Step5 5. LC-MS/MS Analysis (MRM Quantification) Step4->Step5 Step6 6. Kinetic Modeling (Calculate t1/2 & Rate Constant) Step5->Step6

Step-by-step empirical workflow for evaluating carboxamide stability in acidic media.

Sources

Reference Data & Comparative Studies

Validation

1H NMR interpretation of 3-Methylbenzofuran-2-carboxamide structure

Title: Structural Elucidation of 3-Methylbenzofuran-2-carboxamide: A Comparative Guide to 1H NMR Solvent Systems and Analytical Workflows Executive Summary The benzofuran scaffold is a privileged motif in medicinal chemi...

Author: BenchChem Technical Support Team. Date: March 2026

Title: Structural Elucidation of 3-Methylbenzofuran-2-carboxamide: A Comparative Guide to 1H NMR Solvent Systems and Analytical Workflows

Executive Summary

The benzofuran scaffold is a privileged motif in medicinal chemistry, frequently appearing in biologically active natural products and synthetic drugs[1]. For researchers synthesizing derivatives like 3-Methylbenzofuran-2-carboxamide, precise structural verification via 1H Nuclear Magnetic Resonance (NMR) spectroscopy is a critical quality control step. However, the presence of a primary carboxamide group (-CONH2) and a tightly coupled aromatic spin system presents unique analytical challenges. As a Senior Application Scientist, I have designed this guide to objectively compare the performance of different NMR solvent systems (DMSO-d6 vs. CDCl3) and provide a self-validating experimental protocol to ensure unambiguous structural elucidation.

The Core Challenge: Amide Protons and Aromatic Overlap

The structure of 3-Methylbenzofuran-2-carboxamide consists of a benzofuran core, a methyl group at the C-3 position, and a carboxamide group at the C-2 position. The primary analytical challenges in its 1H NMR spectrum are twofold:

  • Amide Proton Dynamics: The -CONH2 protons are subject to chemical exchange, quadrupole broadening from the nitrogen-14 nucleus, and restricted rotation around the C-N bond.

  • Aromatic Spin System: The four protons on the benzene ring (H-4, H-5, H-6, H-7) often present as a complex overlapping multiplet system at lower magnetic fields, requiring careful solvent selection to induce necessary chemical shift dispersion.

Comparative Solvent Analysis: DMSO-d6 vs. CDCl3

The choice of deuterated solvent fundamentally alters the observed NMR spectrum due to differing solute-solvent interactions[2]. For primary amides, this choice dictates whether the amide protons are visible, resolved, or lost to exchange.

Causality of Solvent Effects
  • CDCl3 (Chloroform-d): In CDCl3, primary amides are only partially associated, and their carbonyl oxygen lone pairs are specifically solvated by the solvent[3]. Because CDCl3 is a weak hydrogen-bond acceptor, the N-H protons are poorly stabilized. This often results in a single, highly broadened signal (or complete signal loss) due to intermediate exchange rates and intermolecular hydrogen bonding[4].

  • DMSO-d6 (Dimethyl Sulfoxide-d6): DMSO is a strong hydrogen-bond acceptor. The N-H hydrogens of the carboxamide form strong, stable hydrogen bonds with the oxygen atom of DMSO[3]. This locks the amide protons in place, slowing their exchange rate and restricting the C-N bond rotation. Consequently, the two amide protons (one syn and one anti to the carbonyl oxygen) typically resolve into two distinct broad singlets[2].

Table 1: Comparative Performance of Solvents for Benzofuran Amides
ParameterDMSO-d6CDCl3Scientific Causality
Amide (-NH2) Resolution Excellent (Two distinct broad singlets, ~7.4 - 7.8 ppm)Poor (One broad hump, often heavily shifted or missing)Strong H-bonding in DMSO restricts C-N rotation and slows proton exchange[3].
Aromatic Dispersion Good to ExcellentModerateDMSO's high polarity and magnetic anisotropy differentially shield the H-4 to H-7 protons.
Solubility Very HighModerate to HighDMSO readily disrupts the intermolecular crystal lattice of polar amides.
Water Peak Interference High (~3.33 ppm)Low (~1.56 ppm)DMSO is highly hygroscopic; water can obscure aliphatic signals[2].

Recommendation: For the definitive structural proof of 3-Methylbenzofuran-2-carboxamide, DMSO-d6 is the superior solvent . It guarantees the observation of the critical carboxamide protons, which are necessary to confirm the integrity of the C-2 substitution.

Quantitative Data: Expected 1H NMR Assignments

Based on structural analogs and benzofuran derivatives[5], the following table summarizes the expected quantitative 1H NMR data for 3-Methylbenzofuran-2-carboxamide in DMSO-d6 at 400 MHz.

Table 2: 1H NMR Signal Assignments (DMSO-d6)
Proton AssignmentExpected Shift (δ, ppm)MultiplicityIntegrationCoupling Constant (J, Hz)
C-3 Methyl (-CH3) 2.55 - 2.65Singlet (s)3HN/A
C-5 Aromatic (H-5) 7.25 - 7.35Triplet of doublets (td)1HJ ≈ 7.8, 1.2
C-6 Aromatic (H-6) 7.35 - 7.45Triplet of doublets (td)1HJ ≈ 7.8, 1.2
C-7 Aromatic (H-7) 7.55 - 7.65Doublet (d)1HJ ≈ 8.0
C-4 Aromatic (H-4) 7.65 - 7.75Doublet (d)1HJ ≈ 7.8
Amide (-NH2) anti 7.40 - 7.60Broad singlet (br s)1HN/A
Amide (-NH2) syn 7.70 - 7.90Broad singlet (br s)1HN/A

Self-Validating Experimental Protocol

To ensure trustworthiness and reproducibility, the following protocol is designed as a self-validating system. Each step includes a built-in quality control check.

Step 1: Gravimetric Sample Preparation

  • Action: Accurately weigh 15.0 mg (± 0.5 mg) of 3-Methylbenzofuran-2-carboxamide. Dissolve completely in 0.6 mL of DMSO-d6 containing 0.03% v/v Tetramethylsilane (TMS). Transfer to a high-quality 5 mm NMR tube.

  • Causality: Maintaining a consistent concentration (~0.14 M) prevents concentration-dependent chemical shift drift of the hydrogen-bonded amide protons.

  • Validation Check: Visually inspect the tube. The solution must be perfectly clear. Particulates will distort the magnetic field homogeneity, ruining resolution.

Step 2: Probe Tuning and Matching

  • Action: Insert the sample into a 400 MHz (or higher) spectrometer. Perform automated or manual tuning and matching of the probe to the 1H frequency.

  • Causality: Optimal tuning maximizes the signal-to-noise ratio (SNR) and ensures that the applied 90° radiofrequency pulse is accurate.

  • Validation Check: The tuning curve minimum must be exactly centered on the 1H resonance frequency with an impedance match close to 50 ohms.

Step 3: High-Fidelity Shimming

  • Action: Execute 3D gradient shimming, followed by manual fine-tuning of the Z1 and Z2 gradients.

  • Causality: The benzofuran aromatic protons (H-5 and H-6) exhibit fine meta-couplings (~1.2 Hz). Poor shimming will artificially broaden these lines, masking the coupling constants required to differentiate H-5 from H-6.

  • Validation Check: Measure the full width at half maximum (FWHM) of the TMS peak at 0.00 ppm. Proceed only if the FWHM is < 1.0 Hz.

Step 4: Acquisition Parameters

  • Action: Set a 30° excitation pulse, a spectral width of 12 ppm, and a relaxation delay (D1) of 2.0 seconds. Acquire 16 to 32 scans.

  • Causality: A 2.0-second D1 ensures that the rapidly relaxing methyl protons and the slower-relaxing aromatic protons both return to thermal equilibrium between scans, allowing for accurate 3H vs. 1H integration.

  • Validation Check: Integrate the C-3 methyl singlet. Set it strictly to 3.00. The sum of the aromatic and amide integrations must equal exactly 6.00 (± 0.15). If not, increase the D1 delay to 5 seconds and re-acquire.

Workflow Visualization

G Prep Sample Preparation (15 mg Analyte + 0.6 mL Solvent) Solvent Solvent Selection Prep->Solvent DMSO DMSO-d6 (Resolves Amide Protons) Solvent->DMSO Polar/H-Bonding CDCl3 CDCl3 (High Organic Solubility) Solvent->CDCl3 Non-Polar Acq 1D 1H NMR Acquisition (Assess Aromatic Overlap) DMSO->Acq CDCl3->Acq Eval Are H4-H7 Signals Resolved? Acq->Eval TwoD 2D NMR (COSY/HSQC) (Deconvolute Spin System) Eval->TwoD No Done Structural Verification Complete Eval->Done Yes TwoD->Done

Fig 1: NMR structural elucidation workflow for benzofuran amides.

Conclusion

For the structural verification of 3-Methylbenzofuran-2-carboxamide, relying solely on CDCl3 is an analytical risk due to the potential loss or broadening of the critical carboxamide protons. By utilizing DMSO-d6, researchers leverage strong solvent-solute hydrogen bonding to arrest proton exchange, yielding a highly resolved, quantifiable spectrum. Adhering to the self-validating protocol outlined above ensures that subtle meta-couplings within the benzofuran core are preserved, allowing for unambiguous structural assignment without necessarily requiring immediate escalation to 2D NMR techniques.

References

  • Solvation of Amides in DMSO and CDCl3: An Attempt at Quantitative DFT-Based Interpretation of 1H and 13C NMR Chemical Shifts. PubMed.
  • Navigating the NMR Landscape: A Comparative Guide to DMSO-d6 and CDCl3. Benchchem.
  • Synthesis of Elaborate Benzofuran-2-Carboxamide Derivatives through a Combination of 8-Aminoquinoline Directed C–H Arylation and Transamid
  • Discovery of small-molecule targeting the CCL20/CCR6 axis as first-in-class. Unipr.

Sources

Comparative

mass spectrometry fragmentation patterns of 3-Methylbenzofuran-2-carboxamide

High-Resolution Mass Spectrometry Fragmentation Patterns of 3-Methylbenzofuran-2-carboxamide: A Comparative Guide Introduction to the Analytical Challenge 3-Methylbenzofuran-2-carboxamide is a highly versatile structural...

Author: BenchChem Technical Support Team. Date: March 2026

High-Resolution Mass Spectrometry Fragmentation Patterns of 3-Methylbenzofuran-2-carboxamide: A Comparative Guide

Introduction to the Analytical Challenge

3-Methylbenzofuran-2-carboxamide is a highly versatile structural scaffold in medicinal chemistry, frequently utilized in the development of D3 receptor antagonists, antiplasmodium agents, and multifunctional anti-Alzheimer's drug candidates[1],[2],[3]. Because this core structure undergoes extensive in vivo metabolism, accurate structural elucidation of its derivatives requires a definitive understanding of its gas-phase fragmentation behavior.

This guide objectively compares two orthogonal mass spectrometry platforms—Electrospray Ionization Quadrupole Time-of-Flight (ESI-Q-TOF MS/MS) and Gas Chromatography Electron Ionization (GC-EI-MS). By contrasting soft and hard ionization techniques, we establish a comprehensive fragmentation profile that researchers can use to confidently identify 3-Methylbenzofuran-2-carboxamide derivatives in complex biological matrices.

Causality in Ionization and Fragmentation (Mechanistic Overview)

The choice of ionization technique fundamentally dictates the gas-phase thermodynamic pathways available to the molecule. Understanding why certain fragments form is critical for accurate spectral interpretation.

  • ESI-Q-TOF MS/MS (Soft Ionization): ESI promotes the formation of even-electron precursor ions, specifically the protonated molecule [M+H]+ at m/z 176.0706. The addition of a proton typically localizes at the highly basic carboxamide nitrogen or the carbonyl oxygen. This specific charge localization drives charge-directed fragmentation during Collision-Induced Dissociation (CID). Research on benzofuran derivatives demonstrates that the extrusion of neutral molecules (like NH3​ and CO ) to form stable acylium ions is the dominant, low-energy thermodynamic pathway in ESI-MS/MS[4],[5].

  • GC-EI-MS (Hard Ionization at 70 eV): Electron impact strips an electron to form a highly energetic, odd-electron radical cation M+∙ at m/z 175.06. The excess internal energy (typically 2-4 eV above the ionization potential) leads to extensive, structurally informative backbone cleavage. Unlike ESI, EI fragmentation is often independent of charge localization, allowing for direct radical losses (e.g., −NH2∙​ ) and complex skeletal rearrangements[4].

Quantitative Data Comparison

The table below summarizes the expected quantitative fragmentation data for 3-Methylbenzofuran-2-carboxamide (Exact Mass: 175.0633 Da) across both platforms.

Fragment AssignmentESI-Q-TOF MS/MS ( m/z )ESI Relative AbundanceGC-EI-MS ( m/z )EI Relative AbundanceNeutral/Radical Loss Mechanism
Precursor / Molecular Ion 176.0706 [M+H]+ Precursor (Isolated)175.06 M+∙ 60%N/A
Acylium Ion 159.0441100% (Base Peak)159.04100% (Base Peak) −NH3​ (ESI) / −NH2∙​ (EI)
3-Methylbenzofuranyl Cation 131.049245%131.0585% −CO (from m/z 159)
Ring Cleavage Product 103.054215%103.0530% −CO (from m/z 131)
Phenyl Cation Not Observed-77.0440%Complex Aromatic Rearrangement

Logical Fragmentation Workflow Visualization

G Precursor 3-Methylbenzofuran-2-carboxamide Precursor Ion ESI ESI (+) [M+H]+ m/z 176.07 Precursor->ESI Soft Ionization EI EI (70 eV) M+• m/z 175.06 Precursor->EI Hard Ionization Acylium Acylium Ion m/z 159.04 ESI->Acylium CID: -NH3 (-17 Da) EI->Acylium -NH2• (-16 Da) Benzofuranyl 3-Methylbenzofuranyl Cation m/z 131.05 EI->Benzofuranyl -CONH2• (-44 Da) Acylium->Benzofuranyl -CO (-28 Da) RingCleavage Ring Cleavage m/z 103.05 Benzofuranyl->RingCleavage -CO (-28 Da)

Fig 1. Comparative MS fragmentation pathways of 3-Methylbenzofuran-2-carboxamide via ESI and EI.

Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, the following methodologies are designed as self-validating systems, where the physical chemistry of the instrument setup confirms the validity of the results.

Protocol A: ESI-Q-TOF MS/MS Workflow
  • Sample Preparation: Dissolve 3-Methylbenzofuran-2-carboxamide in LC-MS grade Methanol:Water (50:50, v/v) containing 0.1% Formic Acid to a final concentration of 1 µg/mL.

    • Causality: Formic acid provides the abundant protons necessary to drive [M+H]+ formation. The 50% organic modifier lowers the surface tension of the droplets, ensuring optimal desolvation and Taylor cone stability in the ESI source.

  • System Calibration: Infuse a standard tuning mix (e.g., Agilent ESI-L) prior to analysis.

    • Validation Check: Mass accuracy must be < 2 ppm and resolution > 30,000 at m/z 200. If these metrics fail, the m/z 159.0441 acylium ion cannot be confidently distinguished from isobaric interferences.

  • Ionization Parameters: Set capillary voltage at 3.5 kV, drying gas at 8 L/min (300 °C), and nebulizer at 35 psig.

  • CID Acquisition: Isolate the m/z 176.07 precursor using the quadrupole (narrow isolation width, 1.3 m/z ). Apply collision energies of 10, 20, and 40 eV using Nitrogen as the collision gas.

    • Validation Check: The survival yield of the m/z 176.07 precursor must inversely correlate with the applied collision energy. If the precursor is absent at 10 eV, in-source decay is occurring, and the fragmentor voltage must be lowered.

Protocol B: GC-EI-MS Workflow
  • Sample Preparation: Dissolve the compound in Hexane or Ethyl Acetate to a concentration of 10 µg/mL.

    • Causality: Protic solvents like methanol expand excessively in the GC inlet (high expansion multiplier), which can cause backflash and sample loss. Non-polar solvents ensure quantitative transfer to the column.

  • Chromatography: Inject 1 µL (split ratio 10:1) onto an HP-5MS capillary column (30 m × 0.25 mm × 0.25 µm). Temperature program: 100 °C hold for 1 min, ramp at 15 °C/min to 280 °C.

    • Causality: The 5% phenyl-methylpolysiloxane stationary phase separates analytes strictly by boiling point and slight polarizability, ensuring the carboxamide elutes sharply without peak tailing.

  • Ionization & Detection: Set the transfer line at 280 °C and the EI source at 230 °C with a 70 eV electron energy. Scan range m/z 50–300.

    • Validation Check: The presence of the intact molecular ion M+∙ at m/z 175 confirms the successful volatilization of the compound without thermal degradation in the GC inlet.

Sources

Validation

Structure-Activity Relationship (SAR) Guide: 3-Methyl vs. 3-H Benzofurans in Drug Design

Executive Summary The benzofuran ring is a privileged heterocyclic scaffold in medicinal chemistry, forming the core of numerous 1[1]. When optimizing this scaffold, medicinal chemists frequently face a critical structur...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The benzofuran ring is a privileged heterocyclic scaffold in medicinal chemistry, forming the core of numerous 1[1]. When optimizing this scaffold, medicinal chemists frequently face a critical structural decision: whether to leave the C3 position unsubstituted (3-H) or to introduce a functional group, most commonly a methyl group (3-methyl). As a Senior Application Scientist, I have observed that this seemingly minor single-carbon addition fundamentally alters the molecule's physicochemical properties, target binding kinetics, and overall pharmacological profile. This guide provides an objective, data-driven comparison of the 3-methyl vs. 3-H benzofuran SAR to inform future drug development workflows.

Mechanistic SAR Analysis: The Causality of C3 Substitution

Steric and Conformational Dynamics

The 3-H benzofuran core is strictly planar. While this planarity is advantageous for intercalating into flat binding pockets, it often leads to poor aqueous solubility and off-target toxicity. Introducing a 3-methyl group creates localized steric hindrance. If a bulky substituent is present at the C2 position, the 3-methyl group forces the C2 substituent out of the benzofuran plane. This broken planarity increases the molecule's 3D character (Fsp3), which is a proven strategy for improving target selectivity and pharmacokinetic properties.

Electronic and Lipophilic Contributions

The methyl group exerts a positive inductive effect (+I), subtly increasing the electron density of the benzofuran oxygen and the aromatic system. More importantly, it increases the partition coefficient (LogP). In kinase targets like VEGFR-2, the C3 position often projects directly into a hydrophobic sub-pocket. The 3-methyl group perfectly fills this van der Waals cavity, 2 compared to unsubstituted analogs[2]. Furthermore, 3-methylbenzofuran derivatives have been successfully utilized to 3 in anti-Alzheimer's research[3].

SAR_Mechanisms Core Benzofuran Scaffold C3 Position Analysis H_Sub 3-H (Unsubstituted) Core->H_Sub Me_Sub 3-Methyl (-CH3) Core->Me_Sub H_Prop Planar Conformation Lower Lipophilicity H_Sub->H_Prop Me_Prop Steric Hindrance Increased LogP Me_Sub->Me_Prop H_Bio Sub-optimal Hydrophobic Pocket Engagement H_Prop->H_Bio Me_Bio Enhanced Target Affinity (e.g., VEGFR-2, AChE) Me_Prop->Me_Bio

Figure 1: Mechanistic SAR divergence between 3-H and 3-methyl benzofuran derivatives.

Comparative Pharmacological Data

To objectively compare these variants, we must evaluate standardized bioassay data. The table below summarizes the performance of 3-H vs. 3-methyl benzofurans across distinct therapeutic targets, demonstrating how the 3-methyl substitution consistently yields superior potency. For instance, 4-Fluoro-3-methylbenzofuran exhibits4 compared to its 3-H counterpart[4].

Compound ScaffoldTarget / AssayIC₅₀ (3-H Variant)IC₅₀ (3-Methyl Variant)Fold Improvement
4-Fluoro-benzofuran Generic Cancer Cell Cytotoxicity~25 µM~15 µM1.6x
Benzofuran-2-carbohydrazide VEGFR-2 Kinase Inhibition> 10 µM77.97 nM> 128x
Benzofuran-2-carbohydrazide A549 NSCLC Proliferation> 50 µM1.48 µM> 33x

Experimental Methodologies: Self-Validating Protocols

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems. Every step includes a mechanistic rationale to explain the causality behind the experimental design.

Protocol 1: In Vitro Cytotoxicity Assay (MTT) for Anticancer Evaluation

Causality & Rationale: The MTT assay relies on the reduction of a tetrazolium salt to formazan by mitochondrial succinate dehydrogenase. We use this as a direct proxy for cell viability. To ensure the 3-methyl vs 3-H comparison is valid, compound solubility must be strictly controlled to prevent precipitation artifacts.

  • Cell Seeding: Seed A549 (NSCLC) cells at 5,000 cells/well in a 96-well plate. Causality: This specific density ensures cells remain in the logarithmic growth phase during the 48h treatment window, preventing contact inhibition from skewing metabolic readouts.

  • Compound Treatment: Treat cells with a concentration gradient (0.1 µM to 100 µM) of 3-H and 3-methyl benzofurans. Self-Validation: Include a vehicle control (0.5% DMSO) to rule out solvent toxicity, and a positive control (e.g., Staurosporine) to validate assay sensitivity.

  • Reagent Addition: After 48h, add 20 µL of MTT solution (5 mg/mL). Incubate for exactly 4 hours at 37°C.

  • Solubilization & Readout: Dissolve formazan crystals in DMSO. Measure absorbance at 570 nm using a microplate reader.

  • Quality Control: Calculate the Z'-factor. Only plates with a Z' > 0.5 are accepted for IC₅₀ determination, ensuring high statistical reliability.

Bioassay_Workflow QC 1. Compound QC (LC-MS/NMR) Seed 2. Cell Seeding (A549/NCI-H23) QC->Seed Treat 3. Drug Treatment (Include +/– Controls) Seed->Treat Assay 4. MTT Addition (Metabolic Proxy) Treat->Assay Validate 5. Data Validation (Z'-factor > 0.5) Assay->Validate

Figure 2: Self-validating in vitro workflow for assessing benzofuran cytotoxicity.

Protocol 2: Isolated VEGFR-2 Kinase Inhibition Assay

Causality & Rationale: Phenotypic cytotoxicity (MTT) does not prove direct target engagement. To confirm that the 3-methyl group enhances affinity specifically for the VEGFR-2 hydrophobic pocket, an isolated biochemical kinase assay is required.

  • Enzyme Incubation: Incubate recombinant VEGFR-2 with the benzofuran analogs for 15 minutes prior to ATP addition. Causality: This pre-incubation allows the bulky 3-methyl group to fully engage the hydrophobic pocket and reach thermodynamic binding equilibrium.

  • Reaction Initiation: Add ATP strictly at its established Michaelis constant (Kₘ) value. Causality: Running the assay at the Kₘ for ATP ensures that competitive inhibitors (like benzofurans) can be accurately compared without being artificially outcompeted by saturating ATP concentrations.

  • Detection: Use a luminescent ADP-detection system to measure ATP depletion, plotting luminescence against log[inhibitor] to derive the absolute IC₅₀.

References

  • Benchchem. "A Comparative Guide to the Biological Activity of 4-Fluoro-3-methylbenzofuran and its Analogs". 4

  • PMC / Joviana Farhat. "Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity". 1

  • PubMed / Mohammad M Al-Sanea et al. "Development of 3-methyl/3-(morpholinomethyl)benzofuran derivatives as novel antitumor agents towards non-small cell lung cancer cells". 2

  • ACS Omega. "Novel Benzofuran-3-yl-methyl and Aliphatic Azacyclics: Design, Synthesis, and In Vitro and In Silico anti-Alzheimer Disease Activity Studies". 3

Sources

Comparative

validating 3-Methylbenzofuran-2-carboxamide synthesis via melting point analysis

The synthesis of 3-Methylbenzofuran-2-carboxamide (CAS: 2076-35-9) represents a critical juncture in the development of numerous biologically active compounds. As a highly versatile API intermediate, it serves as the str...

Author: BenchChem Technical Support Team. Date: March 2026

The synthesis of 3-Methylbenzofuran-2-carboxamide (CAS: 2076-35-9) represents a critical juncture in the development of numerous biologically active compounds. As a highly versatile API intermediate, it serves as the structural backbone for potent matrix metalloproteinase (MMP) inhibitors, leukotriene biosynthesis inhibitors, and novel anticancer agents [1, 2, 3].

However, the cyclization and amidation processes used to synthesize this compound often leave behind process-related impurities, such as 1-(2-hydroxyphenyl)ethanone and 3-methylbenzofuran-2-carbonitrile [2]. For drug development professionals and analytical chemists, validating the purity of the synthesized crude is paramount before proceeding to downstream functionalization. While chromatographic methods (like RP-HPLC) are standard, Melting Point (MP) Analysis remains the most immediate, cost-effective, and thermodynamically reliable first-line validation tool.

This guide objectively compares the performance of three distinct melting point analysis techniques for validating 3-Methylbenzofuran-2-carboxamide, providing the experimental grounding necessary to select the right analytical workflow for your laboratory.

I. Synthesis and Validation Workflow

The presence of unreacted precursors or solvent entrapment directly disrupts the crystalline lattice of 3-Methylbenzofuran-2-carboxamide. According to Raoult’s Law, these impurities cause a measurable freezing point depression and broaden the melting range. A sharp melting point (a range of < 1.5 °C) is the definitive thermodynamic signature of a highly pure product.

SynthesisWorkflow Precursors Precursors: 1-(2-hydroxyphenyl)ethanone Synthesis Chemical Synthesis (Cyclization & Amidation) Precursors->Synthesis Crude Crude 3-Methylbenzofuran- 2-carboxamide Synthesis->Crude Purification Recrystallization (e.g., Toluene/Hexane) Crude->Purification PureProduct Pure 3-Methylbenzofuran- 2-carboxamide Purification->PureProduct MPAnalysis Melting Point Analysis (Validation & Purity Check) PureProduct->MPAnalysis Decision MP Matches Target? (Sharp peak, <1.5°C range) MPAnalysis->Decision Pass Validated API Intermediate Decision->Pass Yes Fail Repurify / Discard Decision->Fail No Fail->Purification Recycle

Workflow for 3-Methylbenzofuran-2-carboxamide synthesis and melting point validation.

II. Comparative Analysis of Melting Point Techniques

When validating a synthesized batch of 3-Methylbenzofuran-2-carboxamide, the choice of instrumentation dictates the resolution of your purity data. Below is a comparison of the three primary methodologies utilized in modern analytical laboratories.

Traditional Manual Capillary Apparatus (e.g., Electrothermal 9100)

Historically, derivatives of benzofuran have been validated using manual capillary devices [1]. This method relies on a heated metal block and visual inspection through a magnifying lens.

  • Pros: Highly economical; simple to operate; low maintenance.

  • Cons: Subjective human error in identifying the exact "onset" (meniscus formation) and "clear" (complete liquefaction) points. Thermal lag is common if the heating rate is not manually controlled with precision.

Automated Optical Melting Point Apparatus

These systems utilize digital cameras and image processing algorithms to detect changes in light transmission as the sample transitions from an opaque solid to a transparent liquid.

  • Pros: Removes subjective human bias; allows for digital video archiving of the phase transition (crucial for GLP/GMP compliance); capable of running 3-6 capillaries simultaneously.

  • Cons: Higher initial capital expenditure; requires routine optical calibration.

Differential Scanning Calorimetry (DSC)

DSC measures the heat flow into or out of the sample as a function of temperature. It is the gold standard for thermodynamic profiling.

  • Pros: Unparalleled accuracy; detects polymorphic transitions, solvation states, and subtle glass transitions that optical methods miss completely.

  • Cons: Expensive; requires specialized crucibles and inert gas purging; lower throughput for routine batch validation.

Quantitative Performance Comparison
Analytical FeatureManual Capillary ApparatusAutomated Optical ApparatusDifferential Scanning Calorimetry (DSC)
Detection Principle Visual observation (Subjective)Light transmission / Camera (Objective)Heat flow measurement (Thermodynamic)
Temperature Accuracy ± 1.0 °C± 0.2 °C± 0.1 °C
Sample Requirement 2–3 mm depth in capillary2–3 mm depth in capillary1–5 mg in aluminum crucible
Heating Rate Control Manual dial (prone to overshoot)Programmable (exact to 0.1 °C/min)Programmable (exact to 0.01 °C/min)
Polymorph Detection PoorModerate (if visually distinct)Excellent (Exothermic/Endothermic peaks)
Throughput 1 sample per runUp to 6 samples concurrently1 sample per run (unless autosampler used)

III. Self-Validating Experimental Protocol: Automated Optical MP Analysis

To ensure absolute scientific integrity, a melting point protocol must be self-validating. The following methodology utilizes an Automated Optical Apparatus to validate 3-Methylbenzofuran-2-carboxamide, embedding internal controls to eliminate false positives caused by instrument drift or poor sample prep.

Step 1: System Suitability & Calibration (The Internal Control)

  • Action: Before testing the synthesized compound, run a USP-grade melting point reference standard with a known MP close to your target (e.g., Salicylic acid, MP 158.6 °C).

  • Causality: This establishes a self-validating baseline. If the instrument records the standard within ± 0.2 °C of its certified value, any deviation observed in the 3-Methylbenzofuran-2-carboxamide sample is definitively attributed to sample impurity, not sensor degradation.

Step 2: Sample Preparation and Desiccation

  • Action: Grind the recrystallized 3-Methylbenzofuran-2-carboxamide into a fine, uniform powder using an agate mortar and pestle. Store in a vacuum desiccator over silica gel for 24 hours prior to testing.

  • Causality: Large crystals create air pockets in the capillary, acting as thermal insulators and causing artificially broad melting ranges. Furthermore, residual recrystallization solvents (like ethanol or water) act as impurities, causing freezing point depression. Desiccation ensures you are measuring the true lattice energy of the compound.

Step 3: Capillary Loading

  • Action: Press the open end of the capillary into the powder. Drop the capillary through a 1-meter hollow glass tube onto a hard surface 5-10 times to pack the powder tightly to a depth of exactly 2.5 mm.

  • Causality: Uneven or loose packing leads to asymmetric heat transfer from the heating block to the sample. A uniform 2.5 mm depth ensures optimal light transmission for the optical sensor while maintaining a consistent thermal mass.

Step 4: Thermodynamic Heating Profile Configuration

  • Action: Program the instrument to ramp rapidly (10 °C/min) to a standby temperature approximately 10 °C below the expected melting point. From there, reduce the heating rate to exactly 1 °C/min .

  • Causality: A rapid ramp saves time, but a slow ramp near the melting point is non-negotiable. A 1 °C/min rate allows the sample to maintain thermal equilibrium with the heating block. If heated too fast, the block will be significantly hotter than the sample interior (thermal lag), resulting in an artificially high recorded melting point.

Step 5: Data Acquisition and Interpretation

  • Action: Record the Onset Point (the temperature at which the first drop of liquid is optically detected) and the Clear Point (the temperature at which the sample is completely transparent).

  • Interpretation: A melting range (Clear Point minus Onset Point) of ≤ 1.5 °C validates a highly pure synthesis of 3-Methylbenzofuran-2-carboxamide. A range of > 2.0 °C, or a significant depression from the literature/target value, indicates the presence of unreacted 3-methylbenzofuran-2-carbonitrile or other process impurities, necessitating a secondary recrystallization cycle [2].

References

  • Napiórkowska, M., et al. "Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents." National Center for Biotechnology Information (NIH), 2019. Available at:[Link]

  • Patel, K. M., et al. "Development and Validation of a RP-HPLC Method for the Simultaneous Determination of 3-Methylbenzofuran-2-Carboxylic Acid and its Three Process Related Impurities." International Journal of Current Advanced Research, 2016. Available at:[Link]

  • "Benzofuran 2-carboxylic acid esters useful as inhibitors of leukotriene biosynthesis." Google Patents (US4663347A).
Validation

elemental analysis standards for 3-Methylbenzofuran-2-carboxamide

As a Senior Application Scientist, I approach the elemental validation of heterocyclic compounds not merely as a compliance checklist, but as a rigorous, self-validating analytical system. Proving the absolute purity of...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I approach the elemental validation of heterocyclic compounds not merely as a compliance checklist, but as a rigorous, self-validating analytical system. Proving the absolute purity of a synthesized or procured heterocycle like 3-Methylbenzofuran-2-carboxamide requires more than a clean NMR spectrum. Inorganic salts, residual silica, and trapped moisture are often "spectroscopically silent" in routine assays but can catastrophically skew biological assay dosing.

For researchers targeting publication in top-tier journals or advancing compounds into preclinical development, Elemental Analysis (EA) remains the gold standard for absolute mass fraction determination. This guide objectively compares the calibration standards (Certified Reference Materials) and orthogonal methodologies required to achieve highly accurate CHN analysis for 3-Methylbenzofuran-2-carboxamide.

The Analytical Imperative & Acceptance Criteria

3-Methylbenzofuran-2-carboxamide (CAS: 2076-35-9)[1] is a functionalized benzofuran derivative heavily utilized as a building block in medicinal chemistry. Because of its application in drug discovery, its purity must be unequivocally established.

Authoritative bodies, such as the Journal of Medicinal Chemistry, enforce a strict standard: the experimentally found mass fractions for Carbon, Hydrogen, and Nitrogen must fall within ±0.4% of the calculated theoretical values for the proposed formula[2].

Table 1: Theoretical Elemental Composition of 3-Methylbenzofuran-2-carboxamide (Chemical Formula: C₁₀H₉NO₂ | Exact Mass: 175.0633 | Molecular Weight: 175.18 g/mol )

ElementAtomic MassAtomsTotal Mass ContributionTheoretical Mass Fraction (%)Acceptable Range (±0.4%)
Carbon (C) 12.01110120.11068.56% 68.16% – 68.96%
Hydrogen (H) 1.00899.0725.18% 4.78% – 5.58%
Nitrogen (N) 14.007114.0078.00% 7.60% – 8.40%
Oxygen (O) 15.999231.99818.27% N/A (Calculated by difference)

Causality of the ±0.4% Rule: This tight tolerance acts as a self-validating mechanism. For instance, if the sample contains 1% residual water, the hydrogen mass fraction will artificially inflate while carbon and nitrogen depress, causing the sample to immediately fail the ±0.4% threshold.

Comparative Evaluation of Calibration Standards (CRMs)

To achieve the ±0.4% accuracy threshold, the CHN analyzer must be calibrated with a Certified Reference Material (CRM)[3]. The fundamental rule of elemental calibration is matrix matching : the standard should closely mimic the elemental ratios and combustion behavior of the target analyte.

Below is a comparison of the three most common organic elemental standards used in Flash Combustion analyzers (e.g., Thermo Fisher FlashSmart)[3].

Table 2: CRM Performance Comparison for 3-Methylbenzofuran-2-carboxamide

Calibration StandardFormula%C%H%N%SPerformance Verdict for Target Analyte
Acetanilide C₈H₉NO71.096.7110.360.00Optimal. Closely matches the C/N ratio of the target and lacks sulfur. Ensures the Thermal Conductivity Detector (TCD) operates in the correct dynamic range.
BBOT C₂₆H₂₆N₂O₂S72.536.096.517.45Suboptimal. Contains sulfur. Calibrating for sulfur when analyzing a non-sulfur compound introduces unnecessary baseline noise and wastes analytical effort.
Sulfanilamide C₆H₈N₂O₂S41.844.6816.2718.62Poor. The extremely low carbon and high nitrogen/sulfur content severely skews the calibration curve away from the target analyte's actual mass fractions.

Orthogonal Purity Methods: EA vs. Alternatives

Relying on a single analytical method is a critical vulnerability in drug development. Elemental analysis must be contextualized against orthogonal techniques.

Table 3: Methodological Comparison for Purity Validation

Analytical MethodTarget Analyte ScopeSensitivity / PrecisionBlind SpotsVerdict for Absolute Purity
CHN Elemental Analysis Total C, H, N massHigh (±0.4% variance)Cannot distinguish structural isomers.Essential. The only routine method that reliably flags inorganic salts and residual moisture.
HPLC-UV UV-active organicsVery High (<0.1% area)Non-UV active impurities, inorganic salts.Complementary. Excellent for separating related organic impurities, but fails on inorganic contaminants.
Quantitative NMR (qNMR) Proton-containing speciesHigh (±1-2% variance)Non-protonated inorganic salts (e.g., NaCl).Complementary. Superior for structural confirmation, but less precise for absolute mass fraction than EA.

Self-Validating Experimental Protocol for CHN Analysis

To guarantee that your elemental analysis of 3-Methylbenzofuran-2-carboxamide is robust, follow this step-by-step protocol. Every step is designed with a specific causal mechanism to eliminate false negatives/positives.

Step 1: Desiccation (Sample Preparation)

  • Action: Dry 10 mg of the compound under vacuum at 40°C for a minimum of 12 hours prior to analysis.

  • Causality: The carboxamide moiety in 3-Methylbenzofuran-2-carboxamide can participate in hydrogen bonding, trapping atmospheric moisture. Failure to remove this water artificially inflates the %H reading and depresses %C and %N, leading to an unwarranted failure of the ±0.4% criteria.

Step 2: Microbalance Weighing

  • Action: Weigh exactly 1.000 to 1.500 mg of the dried sample into a combustible tin capsule using a calibrated microbalance (precision to 0.001 mg). Seal the capsule tightly.

  • Causality: CHN analyzers operate on extreme micro-scales. A weighing error of just 0.01 mg translates to a ~1% error in mass fraction, immediately violating the ±0.4% acceptance threshold. The tin capsule acts as a catalyst in the next step.

Step 3: CRM Calibration

  • Action: Run a blank (empty tin capsule), followed by 3-5 varying weights (0.5 mg to 2.0 mg) of the Acetanilide CRM to build a linear calibration curve (K-factor).

  • Causality: Matrix matching with Acetanilide ensures the TCD response factors are calibrated within the exact dynamic range of the target analyte's combustion gases.

Step 4: Flash Combustion

  • Action: Drop the sample into the combustion reactor (~1000°C) accompanied by a precise injection of pure O₂ gas.

  • Causality: The tin capsule undergoes an exothermic oxidation, temporarily spiking the local temperature to ~1800°C. This ensures instantaneous, complete oxidation of the compound into CO₂, H₂O, and NOₓ, preventing soot (unburned carbon) formation which would depress the final carbon reading.

Step 5: Reduction & Detection

  • Action: Pass the combustion gases over a copper reduction column at ~650°C, then through a GC column to the TCD.

  • Causality: The copper removes excess O₂ and reduces all NOₓ species to pure N₂ gas. This ensures that only pure N₂, CO₂, and H₂O reach the detector as distinct, well-resolved chromatographic peaks for accurate quantification.

EA Decision Workflow

EA_Workflow Start 3-Methylbenzofuran-2-carboxamide (CAS: 2076-35-9) Prep Sample Preparation Dry under vacuum (40°C, 12h) Start->Prep Calib Instrument Calibration Acetanilide CRM Prep->Calib Combust Flash Combustion (~1000°C in O2) Calib->Combust Detect TCD Detection Quantify C, H, N Combust->Detect Compare Compare to Theoretical: C: 68.56%, H: 5.18%, N: 8.00% Detect->Compare Decision Is Δ ≤ ±0.4%? Compare->Decision Pass Pass: High Purity Validated for Assays Decision->Pass Yes Fail Fail: Impurities Detected (Salts/Solvents) Decision->Fail No

Caption: Workflow for elemental purity assessment of 3-Methylbenzofuran-2-carboxamide via CHN analysis.

References

  • Journal of Medicinal Chemistry - Author Guidelines Source: ACS Publications URL:[Link][2]

  • CHNS Analysis Report & Calibration Standards (BBOT, Acetanilide) Source: Scribd URL:[Link][3]

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Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of 3-Methylbenzofuran-2-carboxamide

This document provides essential operational and safety protocols for the proper disposal of 3-Methylbenzofuran-2-carboxamide. As a derivative of benzofuran, a compound class noted for its biological activity and potenti...

Author: BenchChem Technical Support Team. Date: March 2026

This document provides essential operational and safety protocols for the proper disposal of 3-Methylbenzofuran-2-carboxamide. As a derivative of benzofuran, a compound class noted for its biological activity and potential hazards, a rigorous and informed approach to waste management is paramount to ensure the safety of laboratory personnel and to maintain environmental integrity. This guide is designed for researchers, scientists, and drug development professionals, offering a framework grounded in established safety principles and regulatory compliance.

The procedural guidance herein is synthesized from the safety profiles of structurally analogous compounds, including benzofuran and its derivatives. In the absence of specific toxicological data for 3-Methylbenzofuran-2-carboxamide, a cautious approach that assumes similar or greater hazard potential is both prudent and necessary.

Hazard Identification and Risk Assessment

A thorough understanding of potential hazards is the foundation of safe chemical handling. While comprehensive data for 3-Methylbenzofuran-2-carboxamide is not widely available, data from related structures such as benzofuran, dibenzofuran, and 3-Methylbenzofuran-2-carboxylic acid inform a conservative risk assessment.

  • Skin and Eye Irritation : Related compounds like 3-Methylbenzofuran-2-carboxylic acid are known to cause skin and serious eye irritation.[1] Therefore, 3-Methylbenzofuran-2-carboxamide should be handled as a potential irritant.

  • Carcinogenicity and Systemic Toxicity : Benzofuran is suspected of causing cancer and may cause damage to organs (specifically the liver) through prolonged or repeated exposure.[2][3]

  • Aquatic Toxicity : Benzofuran and dibenzofuran are classified as harmful or toxic to aquatic life with long-lasting effects.[2][3][4] This necessitates preventing any release into the environment.

  • Flammability : Benzofuran is a flammable liquid.[2][3][5] While the carboxamide derivative is a solid, precautions against ignition sources are still advisable, especially when handling powders that can form dust clouds.

Based on this analysis, all waste materials contaminated with 3-Methylbenzofuran-2-carboxamide must be classified and handled as hazardous waste.

Engineering Controls and Personal Protective Equipment (PPE)

To mitigate the risks identified, a multi-layered safety approach combining engineering controls and appropriate PPE is required.

Engineering Controls:

  • Ventilation : All handling of 3-Methylbenzofuran-2-carboxamide must occur in a well-ventilated area, preferably within a certified chemical fume hood to prevent inhalation of dust or aerosols.[2][6]

  • Emergency Equipment : An emergency eyewash station and a safety shower must be readily accessible in the immediate work area.[6]

Personal Protective Equipment (PPE): A comprehensive PPE strategy is mandatory to prevent dermal, ocular, and respiratory exposure.

Body Part Required PPE Specifications and Best Practices
Eyes/Face Safety Goggles / Face ShieldGoggles must provide a complete seal. A face shield should be worn over goggles during procedures with a risk of splashing.[6]
Hands Chemical-Resistant GlovesNitrile or neoprene gloves are recommended. Gloves must be inspected for integrity before each use and removed properly to avoid skin contact.[6]
Body Flame-Resistant Laboratory CoatA lab coat should be worn over clothing that fully covers the body.[6] Contaminated clothing must be removed and decontaminated before reuse.
Respiratory NIOSH-Approved RespiratorRequired when engineering controls are insufficient or during spill cleanup. The type of respirator should be selected based on a formal risk assessment.[6]

Emergency Procedures: Spill Management

In the event of a spill, a swift and systematic response is critical to contain the material and protect personnel.

Protocol for Small Spills (within a fume hood):

  • Alert Personnel : Immediately notify others in the vicinity.

  • Don PPE : Ensure appropriate PPE is worn before addressing the spill.

  • Containment : Use a non-combustible, inert absorbent material such as sand, vermiculite, or diatomaceous earth to cover the spill.[6][7] Do not use paper towels or other combustible materials. [6]

  • Collection : Carefully sweep or vacuum the absorbed material into a designated, robust container suitable for hazardous waste. Avoid generating dust.

  • Labeling : Seal and label the container as "Hazardous Waste" with the full chemical name.

  • Decontamination : Clean the spill area thoroughly with an appropriate solvent, collecting the cleaning materials as hazardous waste.

  • Disposal : Arrange for pickup of the waste container by your institution's Environmental Health and Safety (EHS) department or a licensed contractor.

Step-by-Step Disposal Protocol

The disposal of 3-Methylbenzofuran-2-carboxamide waste must adhere to a "cradle-to-grave" management philosophy, as mandated by regulations such as the Resource Conservation and Recovery Act (RCRA) in the United States.[8]

Step 1: Waste Characterization and Segregation
  • Waste Identification : All materials that have come into contact with 3-Methylbenzofuran-2-carboxamide are considered hazardous waste. This includes:

    • Residual or excess chemical.

    • Contaminated labware (e.g., pipette tips, vials).

    • Used absorbent materials from spills.

    • Contaminated PPE (gloves, lab coats).

    • Empty containers, which must be managed as hazardous waste unless properly decontaminated.[2]

  • Segregation : This waste stream must be kept separate from all other laboratory waste, including non-hazardous trash and other chemical waste streams, to prevent dangerous reactions.[9][10] Specifically, segregate this solid waste from liquid solvent wastes.[9]

Step 2: Containerization and Labeling
  • Container Selection : Use a dedicated, chemically compatible, and leak-proof container for solid waste.[10][11] The container must have a secure, tight-fitting lid and be kept closed except when adding waste.[2][12]

  • Labeling : Proper labeling is critical for safety and regulatory compliance. The label must clearly and legibly include:

    • The words "Hazardous Waste."

    • The full chemical name: "3-Methylbenzofuran-2-carboxamide."

    • The specific hazard characteristics (e.g., "Toxic," "Irritant").

    • The accumulation start date.

Step 3: Accumulation and Storage
  • Location : Store the sealed waste container in a designated satellite accumulation area within or near the laboratory.

  • Safe Storage : The storage area must be secure, away from heat sources, open flames, and incompatible chemicals.[2][10]

Step 4: Final Disposal
  • Professional Disposal : The disposal of this hazardous waste must be managed by your institution's EHS department or a licensed and certified hazardous waste disposal company.[2] Never dispose of this chemical down the drain or in regular trash.[4][10]

  • Documentation : Maintain accurate records of waste generation and disposal. This documentation is a legal requirement and ensures a complete chain of custody.[8][13]

Disposal Workflow Diagram

The following diagram illustrates the required workflow for the proper disposal of 3-Methylbenzofuran-2-carboxamide waste.

G cluster_lab Laboratory Operations cluster_facility Facility-Level Management gen Waste Generation (Contaminated PPE, Glassware, Excess Compound) seg Segregation (Isolate from other waste streams) gen->seg Step 1 cont Containerization (Use labeled, sealed, compatible container) seg->cont Step 2 store Satellite Accumulation (Store in designated safe area) cont->store Step 3 ehs EHS / Licensed Contractor Pickup store->ehs Step 4 doc Manifest & Documentation ('Cradle-to-Grave' Tracking) ehs->doc disp Final Disposal (Authorized Treatment, Storage, and Disposal Facility - TSDF) doc->disp

Caption: Workflow for the compliant disposal of 3-Methylbenzofuran-2-carboxamide waste.

References

  • Tokyo Chemical Industry. (2025, January 15). Safety Data Sheet: 2,3-Benzofuran.
  • Cleanaway. (n.d.). Properly Managing Chemical Waste in Laboratories.
  • TCI Chemicals. (2025, November 16). Safety Data Sheet: 3-Methylbenzofuran-2-carboxylic Acid.
  • Echemi. (n.d.). Benzofuran SDS, 271-89-6 Safety Data Sheets.
  • BenchChem. (2025). Essential Safety and Operational Guidance for Handling 2,3,6,7-tetrahydrofuro[2,3-f][2]benzofuran. Retrieved from BenchChem.

  • Labor Security System. (n.d.). Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions.
  • FUJIFILM Wako Chemicals. (2025, December 10). Safety Data Sheet: Benzofuran.
  • Sigma-Aldrich. (n.d.). Methyl 3-methylbenzofuran-2-carboxylate.
  • [Preclinical study as a basis for hygienic regulation of benzofuran derivatives]. (2025, August 9). Gigiena i sanitariia.
  • Fisher Scientific. (2025, December 22). Safety Data Sheet: 3-Methylbenzofuran-2-carboxylic acid.
  • Thermo Fisher Scientific. (2025, September 14). Safety Data Sheet: 3-Methylbenzofuran-2-carboxylic acid.
  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Management of Waste. In Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards.
  • Georganics. (n.d.). 3-Methylbenzofuran-2-carboxylic acid ethyl ester.
  • Tetra Tech. (2022, July 12). Hazardous Waste Disposal in the Workplace: EPA Regulations to Know.
  • Water Corporation. (n.d.). Laboratory chemical waste.
  • Cole-Parmer. (2005, October 3). Material Safety Data Sheet - 3-Methylbenzofuran-2-carboxylic acid.
  • CPAChem. (2022, March 18). Safety data sheet: Dibenzofuran.
  • Physikalisch-Technische Bundesanstalt. (n.d.). Chemical Waste Management for Laboratories.
  • TWU. (n.d.). How to Properly Manage Hazardous Waste Under EPA Regulations.
  • U.S. Environmental Protection Agency. (2026, February 12). Hazardous Waste.
  • U.S. Environmental Protection Agency. (2025, March 24). Learn the Basics of Hazardous Waste.
  • American Chemistry Council. (n.d.). Guidelines for Management and Disposal of Hazardous Wastes from Polyurethane Processing.

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Handling

Personal protective equipment for handling 3-Methylbenzofuran-2-carboxamide

As a Senior Application Scientist, I have overseen the integration of countless heterocyclic building blocks into drug discovery pipelines. 3-Methylbenzofuran-2-carboxamide (CAS: 2076-35-9) is a highly valuable scaffold,...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I have overseen the integration of countless heterocyclic building blocks into drug discovery pipelines. 3-Methylbenzofuran-2-carboxamide (CAS: 2076-35-9) is a highly valuable scaffold, frequently utilized in the synthesis of T-type calcium channel antagonists[1] and formyl peptide receptor 1 (FPR1) antagonists[2].

However, laboratory safety cannot be treated as a passive checklist. True safety is an active, self-validating system where every operational choice is grounded in chemical causality. This guide provides the essential, step-by-step logistical and safety protocols for handling 3-Methylbenzofuran-2-carboxamide, ensuring that your laboratory remains compliant with the OSHA Laboratory Standard (29 CFR 1910.1450)[3] and the National Research Council's Prudent Practices[4].

Hazard Profile & Quantitative Data

3-Methylbenzofuran-2-carboxamide is a solid organic powder[5]. The primary hazards associated with this compound are particulate aerosolization (inhalation risk) and dermal sensitization . Because benzofuran derivatives are inherently lipophilic, they can rapidly penetrate the skin barrier when dissolved in polar aprotic solvents like DMSO or DMF—solvents commonly used in biological assays and synthetic workflows.

To facilitate easy comparison and compliance tracking, all relevant quantitative data regarding this compound and its regulatory handling thresholds are summarized below:

Property / ParameterQuantitative Value / StandardRegulatory / Scientific Source
CAS Number 2076-35-9[5]
Molecular Weight 175.18 g/mol [5]
Molecular Formula C10H9NO2[5]
OSHA PEL (Total Dust) 15 mg/m³ (as PNOR)[3]
OSHA PEL (Respirable) 5 mg/m³ (as PNOR)[3]
Required Hood Face Velocity 80 - 120 fpm[3]

*PNOR = Particulates Not Otherwise Regulated. In the absence of compound-specific limits, these baseline OSHA thresholds must be strictly enforced.

Personal Protective Equipment (PPE) Matrix

Do not just wear PPE; understand why you are wearing it. The table below outlines the required equipment and the mechanistic causality behind each choice.

Operation PhaseRequired PPECausality & Scientific Rationale
Weighing (Dry Powder) N95 Respirator (if outside hood), Anti-static Nitrile Gloves (5-mil), Goggles.Causality: Fine organic powders build static charge. Anti-static gloves prevent the compound from adhering to your hands or aerosolizing into the breathing zone.
Solvent Transfer Double Nitrile Gloves or Butyl Rubber, Splash Goggles, Lab Coat.Causality: Solvents like DMSO act as permeation enhancers. If a solution spills on a standard glove, the solvent will carry the lipophilic benzofuran through the nitrile matrix into your skin. Double-gloving provides a critical buffer time to remove the outer glove upon contamination.
Reaction Cleanup Heavy-duty Nitrile, Face Shield (if pressurized).Causality: Protects against unexpected exothermic reactions or solvent splashing during quenching and waste segregation.

Operational Plan: Step-by-Step Handling Protocol

Every protocol must validate itself. Follow this workflow to ensure total containment.

Step 1: Pre-Operation Environmental Control

  • Action: Conduct all handling inside a certified chemical fume hood.

  • Self-Validating System: Before opening the chemical container, hold a single Kimwipe at the lower edge of the sash opening. A steady, inward pull visually validates that the face velocity is sufficient (>100 fpm) to contain any aerosolized particulates[3]. If the tissue flutters outward or drops, do not proceed.

Step 2: Weighing and Transfer

  • Action: Use grounded, anti-static spatulas to weigh the 3-Methylbenzofuran-2-carboxamide powder.

  • Self-Validating System: Tare the analytical balance, add the compound, and observe the digital reading for 10 seconds. A drifting mass indicates active aerosolization (loss of mass) or static interference. Do not proceed with the transfer until the reading perfectly stabilizes, confirming particulate containment.

Step 3: Solvation and Assay Preparation

  • Action: Add your solvent (e.g., DMSO) directly to the pre-weighed vial inside the fume hood. Cap tightly and vortex.

  • Self-Validating System: Hold the sealed vial against a light source. Complete dissolution without any floating particulate suspension validates that the compound is fully solvated. This eliminates the risk of dry powder exposure during subsequent pipetting steps.

G A Pre-Operation: Validate Fume Hood B Don PPE: Nitrile, Coat, Goggles A->B Face Velocity >100 fpm C Weigh Compound: Use Anti-Static Tools B->C PPE Secured D Solvent Transfer: (e.g., DMSO/DMF) C->D Minimize Aerosolization E Execute Reaction D->E Homogeneous Solution

Workflow for the safe handling and preparation of 3-Methylbenzofuran-2-carboxamide.

Spill Response and Disposal Plan

Spills must be managed based on the physical state of the compound at the time of the accident.

Scenario A: Solid Powder Spill

  • Do NOT dry sweep. Sweeping organic powders generates massive aerosol clouds, violating standard laboratory prudent practices[4].

  • Dampen a disposable absorbent pad with water or a low-volatility solvent (like isopropanol).

  • Gently wipe the powder from the perimeter inward to consolidate the material.

  • Place the contaminated pads into a designated hazardous waste bag.

Scenario B: Solution Spill (e.g., dissolved in DMSO)

  • Apply an inert, commercial chemical absorbent (e.g., Spill-X or vermiculite) directly over the liquid.

  • Self-Validating System (Neutralization Check): Wait 5 minutes. A dry, non-clumping powder residue indicates complete absorption. If the powder remains wet or clumped, the solvent is still active. Apply additional absorbent until the mixture is completely dry and free-flowing before collecting it.

  • Transfer the absorbed mass into a solid hazardous waste container.

Waste Segregation: Dispose of 3-Methylbenzofuran-2-carboxamide waste in a clearly labeled Non-Halogenated Organic Waste container, unless it was dissolved in a halogenated solvent (e.g., DCM or Chloroform), in which case it must be routed to the Halogenated Waste stream.

G2 S1 Spill Detected S2 Assess State S1->S2 S3 Solid Powder Spill S2->S3 Un-dissolved S4 Solution Spill S2->S4 Dissolved in Solvent S5 Dampen & Wipe (No Dry Sweeping) S3->S5 Prevent Dust S6 Apply Inert Absorbent S4->S6 Contain Liquid S7 Collect in HazMat Bag S5->S7 S6->S7 Verify Dryness S8 EHS Disposal S7->S8

Step-by-step spill response and disposal pathway based on physical state.

Sources

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